(S)-Warfarin
説明
Structure
3D Structure
特性
IUPAC Name |
4-hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873382 | |
| Record name | (S)-Warfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5543-57-7 | |
| Record name | (-)-Warfarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5543-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Warfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Warfarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14055 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-Warfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WARFARIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP31W7FNP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Stereospecific Synthesis of (S)-Warfarin: An In-depth Technical Guide for Researchers
Introduction
Warfarin, a cornerstone of anticoagulant therapy for over half a century, is a chiral molecule administered clinically as a racemic mixture of its (R) and (S) enantiomers. It is well-established that the (S)-enantiomer of warfarin is significantly more potent—typically three to five times—as an inhibitor of vitamin K epoxide reductase than its (R)-counterpart.[1][2] This disparity in pharmacological activity underscores the critical importance of stereospecific synthesis in producing enantiomerically pure (S)-Warfarin for research and potential therapeutic applications. The development of selective synthetic routes not only facilitates a deeper understanding of its mechanism of action but also opens avenues for the design of novel anticoagulants with improved therapeutic profiles.
This technical guide provides a comprehensive overview of the core methodologies for the stereospecific synthesis of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of key synthetic pathways and workflows.
Key Stereospecific Synthetic Strategies
The synthesis of enantiomerically pure this compound has been approached through several distinct strategies, primarily centered around asymmetric catalysis. These methods include organocatalytic Michael additions, asymmetric hydrogenation, and hetero-Diels-Alder reactions. Continuous flow processes have also emerged as a powerful technique for the efficient and scalable production of this compound.
Organocatalytic Asymmetric Michael Addition
The organocatalytic asymmetric Michael addition of 4-hydroxycoumarin to benzalacetone stands as one of the most extensively investigated and versatile methods for the synthesis of chiral warfarin. This approach offers a direct, atom-economical route to the desired product, often under mild and environmentally benign conditions. A variety of chiral organocatalysts have been successfully employed, with chiral primary amines and their derivatives being particularly prominent.
Mechanism of Action
The generally accepted mechanism for the primary amine-catalyzed Michael addition involves the formation of a chiral iminium ion intermediate. The catalyst reacts with the α,β-unsaturated ketone (benzalacetone) to form the iminium ion, which then undergoes a stereoselective nucleophilic attack by 4-hydroxycoumarin. The facial selectivity of this attack is directed by the chiral scaffold of the catalyst, leading to the preferential formation of one enantiomer. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: Organocatalytic Michael Addition Mechanism for this compound Synthesis.
Experimental Protocols
a) Synthesis using (1S,2S)-1,2-Diphenylethylenediamine (DPEDA)
This protocol is a representative example of a green, enantioselective synthesis that can be performed at ambient temperature.[3][4]
-
Reagents and Materials:
-
4-hydroxycoumarin (1.0 eq)
-
trans-4-phenyl-3-buten-2-one (benzalacetone) (1.1 eq)
-
(1S,2S)-1,2-diphenylethylenediamine (0.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Acetic acid
-
Acetone
-
Deionized water
-
-
Procedure:
-
To a reaction vial, add 4-hydroxycoumarin, trans-4-phenyl-3-buten-2-one, and (1S,2S)-1,2-diphenylethylenediamine.
-
Add anhydrous THF and acetic acid to the vial.
-
Swirl the vial to dissolve the solids and let it stand at room temperature for one week. The reaction progress can be monitored by TLC.[2]
-
Upon completion, remove the solvent and acetic acid under reduced pressure (e.g., using a rotary evaporator).
-
Dissolve the resulting residue in a minimal amount of boiling acetone.
-
Add boiling water dropwise until the solution becomes cloudy.
-
Reheat the mixture to redissolve the crystals, adding a few drops of boiling acetone if necessary.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystalline product by vacuum filtration, washing with a cold 4:1 acetone/water mixture.
-
Dry the crystals to obtain this compound.
-
b) Green Synthesis in Water using Quinoline-Derived 1,2-Diamine
This method highlights an environmentally friendly approach using water as the solvent.[5]
-
Reagents and Materials:
-
4-hydroxycoumarin (1.0 eq)
-
Benzalacetone (1.2 eq)
-
Chiral quinoline-derived 1,2-diamine catalyst (e.g., (ent)-8e) (0.1 eq)
-
(S)-Mandelic acid (0.1 eq)
-
Deionized water
-
Aqueous NaOH solution
-
Aqueous HCl solution
-
-
Procedure:
-
A mixture of 4-hydroxycoumarin, benzalacetone, the chiral catalyst, and (S)-mandelic acid is stirred in water at room temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the crude product is precipitated by acidification of the basic aqueous solution.
-
The precipitate is collected and can be further purified by a single recrystallization to yield nearly optically pure this compound.[5]
-
Quantitative Data
| Catalyst Type | Catalyst | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference(s) |
| Chiral Diamine | (1S,2S)-DPEDA | Acetic Acid | THF | RT | 168 | 40-95 | 80-100 (after recrystallization) | [2][4] |
| Quinoline-derived 1,2-Diamine | (ent)-8e | (S)-Mandelic Acid | Water | RT | - | - | up to 91 (up to 99 after recrystallization) | [5] |
| Squaramide-based Primary Diamine | C2-symmetric squaramide | - | Various | RT | 24 | up to 96 | up to 96 | [6][7] |
| Quinine-derived Primary Amine | 9-amino-epi-quinine derivative | Trifluoroacetic Acid | Dioxane | 50 | 5 | up to 90 | up to 87 | [1] |
Asymmetric Hydrogenation
Developed by DuPont Merck Pharmaceutical, this method involves the asymmetric hydrogenation of a warfarin precursor using a chiral rhodium catalyst.[8]
Reaction Scheme
The synthesis starts from racemic warfarin, which is first oxidized to an α,β-unsaturated ketone intermediate. This intermediate is then asymmetrically hydrogenated using a chiral DuPHOS-Rh(I) catalyst to yield the desired enantiomer of warfarin.[9]
Caption: Asymmetric Hydrogenation route to this compound.
Experimental Protocol (General)
-
Reagents and Materials:
-
α,β-Unsaturated warfarin precursor (1.0 eq)
-
(S,S)-Et-DuPHOS-Rh(I) catalyst (catalytic amount)
-
Methanol or a mixture of isopropanol-methanol
-
Hydrogen gas
-
-
Procedure:
-
The α,β-unsaturated warfarin precursor is dissolved in the chosen solvent in a pressure-rated reaction vessel.
-
The (S,S)-Et-DuPHOS-Rh(I) catalyst is added under an inert atmosphere.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction mixture is stirred at room temperature until the hydrogenation is complete.
-
After the reaction, the solvent is removed, and the crude product is purified. A single recrystallization can significantly enhance the enantiomeric excess.[9]
-
Quantitative Data
| Catalyst | Solvent | Initial ee (%) | ee (%) after Recrystallization | Reference(s) |
| (S,S)-Et-DuPHOS-Rh(I) | Methanol | 82-86 | >98 | [9] |
| (S,S)-Et-DuPHOS-Rh(I) | 3:2 Isopropanol-Methanol | 88 | >98 |
Hetero-Diels-Alder Cycloaddition
This approach offers a distinct advantage by not requiring racemic warfarin as a starting material. It involves a hetero-Diels-Alder reaction between an iso-propenyl ether and 4-hydroxycoumarin.[9]
Experimental Protocol (General)
-
Reagents and Materials:
-
4-hydroxycoumarin (1.0 eq)
-
Chiral iso-propenyl ether (1.0 eq)
-
Dry dioxane
-
Tietze Base
-
5Å Molecular sieves
-
-
Procedure:
-
A mixture of 4-hydroxycoumarin, the chiral iso-propenyl ether, Tietze Base, and activated 5Å molecular sieves is heated in dry dioxane at 80 °C.[9]
-
The reaction is monitored for completion.
-
Work-up and purification of the crude product yield this compound.
-
Quantitative Data
| Method | ee (%) | Reference(s) |
| Hetero-Diels-Alder Cycloaddition | 95 | [8][9] |
Continuous Flow Synthesis
Continuous flow chemistry provides a scalable and efficient platform for the synthesis of this compound, often with improved reaction times and catalyst stability.
Experimental Setup and Procedure
A common setup involves a packed-bed reactor containing a polystyrene-supported chiral catalyst.
-
Materials and Setup:
-
Packed-bed reactor
-
Polystyrene-supported 9-amino-epi-quinine catalyst
-
Syringe pump
-
Solution of 4-hydroxycoumarin, benzalacetone, and a co-catalyst (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dioxane).
-
-
Procedure:
-
The solution of reactants and co-catalyst is continuously pumped through the packed-bed reactor maintained at a specific temperature (e.g., 50 °C).
-
The residence time in the reactor is controlled by the flow rate.
-
The product stream is collected at the outlet of the reactor.
-
The solvent is removed from the collected solution, and the product is isolated and purified.
-
Caption: Continuous Flow Synthesis Workflow for this compound.
Quantitative Data
| Catalyst | Co-catalyst | Solvent | Temp. (°C) | Residence Time | Yield (%) | ee (%) | Reference(s) |
| Polystyrene-supported 9-amino-epi-quinine | Trifluoroacetic Acid | Dioxane | 50 | 5 h | up to 90 | up to 87 | [1] |
| Polystyrene-supported 9-amino-9-deoxy-epi-quinine | Benzoic Acid | CHCl₃ | 30 | 40 min | - | 97-98 |
Summary and Conclusion
The stereospecific synthesis of this compound has been successfully achieved through a variety of elegant and efficient methods. Organocatalytic Michael additions, particularly with chiral primary diamines and squaramides, offer high enantioselectivities and yields under mild conditions, with some protocols even utilizing water as a green solvent. Asymmetric hydrogenation provides a reliable route to highly enantioenriched this compound, albeit from a precursor derived from racemic warfarin. The hetero-Diels-Alder reaction presents a distinct pathway that avoids the use of racemic starting material. Furthermore, continuous flow synthesis has demonstrated its potential for the scalable and efficient production of this compound.
The choice of synthetic method will depend on the specific requirements of the research, including desired scale, enantiopurity, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable approach for their objectives in the study and development of warfarin and its analogs.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. chemistry-online.com [chemistry-online.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Green asymmetric synthesis of Warfarin and Coumachlor in pure water catalyzed by quinoline-derived 1,2-diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. synthesis [ch.ic.ac.uk]
- 9. Introduction [ch.ic.ac.uk]
An In-depth Technical Guide to the Asymmetric Synthesis of (S)-Warfarin for Pharmacological Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the asymmetric synthesis of (S)-Warfarin, the more potent enantiomer of the widely used anticoagulant. Racemic warfarin has long been a clinical staple, but the differential pharmacological profiles of its (R) and (S) enantiomers necessitate enantioselective synthesis for advanced pharmacological studies. This compound is approximately 2-5 times more potent than (R)-Warfarin, and they are metabolized by different cytochrome P450 enzymes, leading to distinct pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide details various catalytic strategies to achieve high yields and enantioselectivity of this compound, presents comparative data, and provides detailed experimental protocols.
Core Synthetic Strategies
The primary approach to the asymmetric synthesis of Warfarin is the Michael addition of 4-hydroxycoumarin to benzalacetone. The key to enantioselectivity lies in the use of chiral catalysts. Organocatalysis has emerged as a powerful tool for this transformation, offering mild reaction conditions and avoiding the use of heavy metals.
Key Catalytic Systems:
-
Chiral Diamines: Catalysts such as (1S,2S)-diphenylethylenediamine have been shown to effectively induce stereoselectivity in the synthesis of this compound.[4][5][6]
-
Amino Acids: Natural amino acids, like L-arginine, have been identified as enantioselective catalysts for this reaction.[1][4]
-
Squaramide-Based Catalysts: Novel C2-symmetric squaramide-based primary diamines have demonstrated high efficiency, yielding both enantiomers of Warfarin in high yields and enantiomeric excess.[7]
-
Primary Amine-Phosphinamide Bifunctional Catalysts: This class of catalysts has been developed for the efficient enantioselective Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones, affording Warfarin and its analogs in excellent yields and enantioselectivities.[8]
Quantitative Data Summary
The following tables summarize the quantitative data for various catalytic systems used in the asymmetric synthesis of this compound, allowing for a clear comparison of their efficiency.
Table 1: Organocatalyzed Asymmetric Synthesis of this compound
| Catalyst | Solvent | Additive | Yield (%) | ee (%) | Reference |
| (1S,2S)-DPEDA (10 mol%) | Ethanol | - | 40-95 | 80-100 | --INVALID-LINK--[4] |
| C2-symmetric squaramide-based primary diamine | CH2Cl2 | AcOH | 96 | 96 | --INVALID-LINK--[7] |
| Quinoline-derived 1,2-diamine with (S)-mandelic acid | Water | - | High | up to 91 | --INVALID-LINK--[9] |
| Primary amine–phosphinamide bifunctional catalyst | Not specified | - | up to 99 | up to 99 | --INVALID-LINK--[8] |
| Polystyrene-supported 9-amino-epi-quinine | Dioxane | TFA | up to 90 | up to 87 | --INVALID-LINK--[10] |
| L-Arginine | DMSO/Water | - | High | - | --INVALID-LINK--[1] |
Experimental Protocols
1. General Procedure for Organocatalytic Synthesis of this compound using (1S,2S)-Diphenylethylenediamine ((1S,2S)-DPEDA)
This protocol is adapted from a green chemistry approach suitable for producing this compound with high enantiomeric excess.[4]
-
Materials:
-
4-hydroxycoumarin
-
Benzalacetone ((E)-4-phenyl-3-buten-2-one)
-
(1S,2S)-Diphenylethylenediamine ((1S,2S)-DPEDA)
-
Ethanol
-
-
Procedure:
-
In a reaction vial, combine 4-hydroxycoumarin (1.0 mmol) and benzalacetone (1.2 mmol).
-
Add ethanol (5 mL) to dissolve the reactants.
-
Add (1S,2S)-DPEDA (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain this compound.
-
Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
-
2. Asymmetric Synthesis of this compound using a C2-Symmetric Squaramide-Based Primary Diamine Catalyst
This method provides high yield and enantioselectivity under mild conditions.[7]
-
Materials:
-
4-hydroxycoumarin
-
Benzalacetone
-
C2-symmetric N,N′-bis(2-amino-1,2-diphenylethyl)squaramide catalyst
-
Dichloromethane (CH2Cl2)
-
Acetic acid (AcOH)
-
-
Procedure:
-
To a solution of 4-hydroxycoumarin (0.1 mmol) and benzalacetone (0.12 mmol) in dichloromethane (1 mL), add the C2-symmetric squaramide-based primary diamine catalyst (0.01 mmol, 10 mol%).
-
Add acetic acid (0.01 mmol, 10 mol%) as an additive.
-
Stir the mixture at room temperature for the time indicated by reaction monitoring (typically a few hours).
-
After completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield pure this compound.
-
Analyze the enantiomeric excess by chiral HPLC.
-
Visualizations
The following diagrams illustrate the general synthetic route to this compound and a typical experimental workflow.
Caption: General reaction scheme for the asymmetric synthesis of this compound.
Caption: A typical experimental workflow for this compound synthesis.
Warfarin exerts its anticoagulant effect by inhibiting the Vitamin K epoxide reductase complex, which is crucial for the synthesis of active clotting factors.
Caption: Inhibition of the Vitamin K cycle by Warfarin.[11][12]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. synthesis [ch.ic.ac.uk]
- 3. This compound | C19H16O4 | CID 54688261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Highly enantioselective synthesis of Warfarin and its analogs catalysed by primary amine–phosphinamide bifunctional catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Green asymmetric synthesis of Warfarin and Coumachlor in pure water catalyzed by quinoline-derived 1,2-diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. news-medical.net [news-medical.net]
- 12. ClinPGx [clinpgx.org]
(S)-Warfarin's Mechanism of Action on Vitamin K Epoxide Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Warfarin, the more potent enantiomer of the widely prescribed anticoagulant, exerts its therapeutic effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This inhibition disrupts the vitamin K cycle, a critical pathway for the post-translational modification of several blood coagulation factors. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action on VKOR, detailing the enzyme's function, the specifics of warfarin binding, the kinetics of inhibition, and the experimental methodologies used to elucidate these interactions.
Introduction: The Vitamin K Cycle and Coagulation
The biological activity of several key clotting factors, including factors II, VII, IX, and X, as well as anticoagulant proteins C and S, is dependent on a post-translational modification known as gamma-carboxylation.[1][2][3][4] This process, catalyzed by gamma-glutamyl carboxylase (GGCX), involves the addition of a carboxyl group to glutamic acid residues on these proteins, enabling them to bind calcium and interact with phospholipid membranes at the site of injury.
This carboxylation is coupled to the oxidation of vitamin K hydroquinone to vitamin K epoxide.[1][4][5] For the coagulation cascade to be sustained, vitamin K epoxide must be recycled back to its active hydroquinone form. This critical reduction is carried out by the integral membrane enzyme, Vitamin K epoxide reductase (VKOR).[1][3][5] Warfarin's anticoagulant effect stems from its inhibition of VKOR, leading to a depletion of vitamin K hydroquinone and a subsequent decrease in the synthesis of active, carboxylated clotting factors.[1][3][6]
Molecular Mechanism of this compound Inhibition of VKOR
This compound is 2-5 times more potent than its (R)-enantiomer.[7] The mechanism of VKOR inhibition by warfarin has been a subject of extensive research, with evidence pointing towards a complex interaction involving specific binding sites and conformational changes within the enzyme.
The Warfarin Binding Site on VKOR
Structural and mutagenesis studies have identified key amino acid residues within VKOR that are crucial for warfarin binding. A proposed TYA warfarin-binding motif, which includes Tyrosine 139 (Y139), is considered a critical interaction point.[6][8][9] Molecular dynamics simulations have shown a T-shaped stacking interaction between the aromatic ring of warfarin and the side chain of Y139.[6][8][9]
In addition to Y139, other residues such as Y25 and A26 have been identified as essential for warfarin binding.[6][8] Furthermore, structural studies of a VKOR-like protein have revealed that the 4-hydroxyl group of warfarin forms a hydrogen bond with the hydroxyl group of Tyr139 and with Asn80.[10] The active site of VKOR contains a CXXC motif (Cys132 and Cys135), which is essential for the reductase activity.[6][9] While warfarin does not directly bind to these catalytic cysteines, its binding to the nearby pocket induces conformational changes that inhibit the enzyme's function.[6][8]
Kinetics of Inhibition
The kinetic nature of warfarin's inhibition of VKOR has been debated, with different studies suggesting reversible, noncompetitive, or competitive mechanisms.[6][9] Some studies suggest that warfarin competitively inhibits VKOR by competing with vitamin K, potentially at a binding site that includes Phe55.[6][11] However, other research indicates that warfarin is a tight-binding inhibitor, with its 50% inhibitory concentration (IC50) showing a linear correlation with the enzyme concentration, suggesting stoichiometric inhibition.[12] Under optimized in vitro conditions that better mimic the cellular environment, warfarin exhibits tight-binding kinetics with a nanomolar inhibition constant (Ki).[12][13][14]
Quantitative Data on this compound-VKOR Interaction
The following table summarizes key quantitative data from various studies on the interaction between warfarin and VKOR. It is important to note that values can vary significantly based on the experimental conditions, such as the use of different reductants (e.g., DTT vs. GSH) and the source of the enzyme (e.g., microsomes vs. purified protein).[12][13][15][16]
| Parameter | Value | Species/System | Reductant | Reference |
| IC50 | ~25-fold more resistant | Human VKORL1 vs. VKORC1 | Cell-based assay | [17] |
| IC50 | Micromolar (µM) range | Human VKOR | DTT | [12] |
| Ki | Nanomolar (nM) range | Human VKORC1 | GSH | [12] |
| Warfarin Resistance (Y139A mutant) | 284-fold increase in IC50 | Human VKOR | Cell-based assay | [6] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to study the this compound-VKOR interaction.
In Vitro VKOR Activity Assay (Microsomal)
This protocol is adapted from methodologies described for measuring VKOR activity and warfarin inhibition in microsomes.[12][13]
Objective: To measure the enzymatic activity of VKOR in microsomal preparations and to determine the inhibitory effect of warfarin.
Materials:
-
ER-enriched microsomes containing VKOR
-
Warfarin solutions of varying concentrations
-
Vitamin K epoxide (KO) substrate
-
Reduced glutathione (GSH) or Dithiothreitol (DTT) as a reductant
-
Reaction buffer (e.g., 200 mM HEPES pH 7.5, 150 mM KCl)
-
Quenching solution (e.g., isopropanol/hexane mixture)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column
Procedure:
-
Pre-incubate microsomes with different concentrations of warfarin on ice for a specified time (e.g., 30-60 minutes).
-
Initiate the enzymatic reaction by adding the reaction buffer containing the reductant (GSH or DTT) and the vitamin K epoxide substrate.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 1.5-2 hours).
-
Stop the reaction by adding the quenching solution.
-
Extract the vitamin K products by vortexing and centrifugation.
-
Analyze the conversion of vitamin K epoxide to vitamin K by HPLC.
-
Calculate the IC50 of warfarin by plotting the percentage of inhibition against the logarithm of the warfarin concentration.
Cell-Based VKOR Activity and Warfarin Resistance Assay
This protocol is based on cell-based assays used to assess VKOR activity in a more physiologically relevant environment.[6][9][17]
Objective: To determine the activity of wild-type and mutant VKOR and their sensitivity to warfarin in a cellular context.
Materials:
-
HEK293 cells with endogenous VKOR knocked out.
-
Expression vectors for wild-type or mutant VKOR.
-
A reporter gene construct, such as a chimeric Factor IX-Protein C (FIXgla-PC), whose secretion of a carboxylated product is dependent on VKOR activity.
-
Cell culture medium and reagents.
-
Warfarin solutions.
-
ELISA kit for detecting the carboxylated reporter protein.
-
Luciferase assay kit for transfection efficiency control.
Procedure:
-
Co-transfect the VKOR-knockout HEK293 cells with the expression vector for the desired VKOR variant and a luciferase control vector.
-
Culture the transfected cells in the presence of varying concentrations of warfarin.
-
After a suitable incubation period, collect the cell culture medium.
-
Measure the concentration of the carboxylated reporter protein in the medium using a specific sandwich ELISA.
-
Measure the luciferase activity in the cell lysate to normalize for transfection efficiency.
-
Express VKOR activity as the amount of normalized carboxylated reporter protein.
-
Determine the IC50 of warfarin for each VKOR variant to assess warfarin resistance.
Visualizations of Key Pathways and Processes
The Vitamin K Cycle and Warfarin's Point of Inhibition
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKOR.
Logical Flow of Warfarin's Anticoagulant Effect
Caption: Logical workflow of this compound's anticoagulant mechanism of action.
Experimental Workflow for In Vitro Warfarin IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of Warfarin in vitro.
Conclusion
This compound's mechanism of action on Vitamin K epoxide reductase is a well-defined yet intricate process involving specific molecular interactions and complex inhibition kinetics. A thorough understanding of this mechanism at a technical level is paramount for the development of novel anticoagulants, the management of warfarin therapy, and the interpretation of clinical outcomes. The data and protocols presented in this guide offer a comprehensive overview for researchers and professionals in the field, highlighting the critical role of VKOR as a therapeutic target and the molecular basis of one of the most widely used anticoagulants in medicine.
References
- 1. Warfarin - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Warfarin Inhibition Kinetics Requires Stabilization of Intramembrane Vitamin K Epoxide Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Stabilization of warfarin-binding pocket of VKORC1 and VKORL1 by a peripheral region determines their different sensitivity to warfarin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticoagulant Effects of (S)-Warfarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies on the anticoagulant effects of (S)-Warfarin, the more potent enantiomer of the widely used anticoagulant, warfarin. This document details the mechanism of action, experimental protocols for key assays, and quantitative data from various in vitro studies.
Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2] This enzyme is a critical component of the vitamin K cycle, responsible for converting vitamin K epoxide back to its reduced form, vitamin K hydroquinone. Vitamin K hydroquinone is an essential cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent coagulation factors.[1][3]
By inhibiting VKORC1, this compound depletes the available pool of reduced vitamin K, thereby impairing the synthesis of active forms of coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2] The (S)-enantiomer of warfarin is approximately 3 to 5 times more potent than the (R)-enantiomer in inhibiting VKORC1.[2][4][5]
Quantitative Data on this compound's In Vitro Anticoagulant Activity
The following tables summarize key quantitative data from in vitro studies on this compound.
Table 1: Inhibitory Potency of Warfarin Enantiomers
| Parameter | This compound | (R)-Warfarin | Fold Difference (S vs. R) | Reference |
| Potency | More Potent | Less Potent | 3-5 times | [2][4] |
| Eudismic Potency Ratio | - | - | ~3.4 | [6] |
| In Vivo Dose Potency | - | - | 1.6 | [6] |
Table 2: In Vitro Inhibition of VKORC1 by Warfarin
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Wild-type VKORC1) | 24.7 nM | HEK 293T cells | [7] |
| IC50 (Val29Leu variant) | 136.4 nM | HEK 293T cells | [7] |
| IC50 (Val45Ala variant) | 152.0 nM | HEK 293T cells | [7] |
| IC50 (Leu128Arg variant) | 1226.4 nM | HEK 293T cells | [7] |
| Ki | Varies with assay conditions | DTT-driven in vitro assay | [8] |
Table 3: Kinetic Parameters of this compound Metabolism by CYP2C9 Variants
| CYP2C9 Genotype | Km (µM) | Vmax (pmol/min/nmol P450) | In Vitro Intrinsic Clearance (Clint) (ml/min/µmol P450) | Reference |
| CYP2C91 (wt/wt) | 2.6 | 280 | 108 | [9] |
| CYP2C93 (Leu359/Leu) | 10.4 | 67 | 6.7 | [9] |
| Mixture (Ile359/Leu) | 6.6 | 246 | 38 | [9] |
Experimental Protocols for In Vitro Anticoagulant Assays
Detailed methodologies for key in vitro experiments to assess the anticoagulant effects of this compound are provided below.
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay evaluates the extrinsic and common pathways of the coagulation cascade.[10] It is highly sensitive to deficiencies in factors II, V, VII, and X, making it a primary method for monitoring warfarin therapy.[11]
Materials:
-
Platelet-poor plasma (PPP) from citrated whole blood[12][13]
-
PT reagent (containing tissue thromboplastin and calcium)[10][13]
-
Coagulometer or water bath at 37°C and stopwatch
-
Control plasmas (normal and abnormal)[13]
Procedure:
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube (9:1 blood to anticoagulant ratio).[12][13] Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma.[13] The assay should be performed within 4 hours of sample collection.[13]
-
Reagent and Sample Incubation: Pre-warm the PT reagent and the plasma sample to 37°C.[13]
-
Initiation of Coagulation: Pipette 50-100 µL of the plasma sample into a cuvette.[14] Add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a timer.[14]
-
Clot Detection: Measure the time in seconds for a fibrin clot to form using a coagulometer or by visual inspection.[12][13]
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.[15] It is sensitive to deficiencies or abnormalities in factors VIII, IX, XI, XII, X, V, II, and prekallikrein.[16]
Materials:
-
Platelet-poor plasma (PPP) from citrated whole blood[16]
-
aPTT reagent (containing a contact activator and phospholipids)[15]
-
0.025 M Calcium Chloride (CaCl2) solution[15]
-
Coagulometer or water bath at 37°C and stopwatch
-
Control plasmas
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma as described for the PT assay.[16]
-
Incubation with aPTT Reagent: Pipette 50 µL of the plasma sample and 50 µL of the aPTT reagent into a test cuvette.[16] Incubate the mixture at 37°C for 3 minutes.[16]
-
Initiation of Coagulation: Rapidly add 50 µL of pre-warmed 0.025 M CaCl2 to the plasma-reagent mixture and simultaneously start the timer.[16]
-
Clot Detection: Record the clotting time in seconds.[16]
Plasma Recalcification Time (PRT) Assay
The plasma recalcification time assay is a global test of coagulation that measures the time it takes for plasma to clot after the addition of calcium.
Materials:
-
Platelet-poor plasma (PPP)
-
0.025 M Calcium Chloride (CaCl2) solution[17]
-
Spectrophotometer or coagulometer
Procedure:
-
Incubation: Incubate different concentrations of this compound with 50 µL of human plasma for 5 minutes at 37°C.[17]
-
Initiation of Clotting: Add 50 µL of 25 mM CaCl2 to initiate coagulation.[17]
-
Measurement: Monitor the change in absorbance at 405 nm over time to determine the clotting time.[17]
In Vitro VKORC1 Inhibition Assay
This cell-based assay quantifies the inhibitory effect of this compound on VKORC1 activity.
Materials:
-
HEK 293T cells[7]
-
Expression vectors for human coagulation factor IX and VKORC1 variants[7]
-
Cell culture reagents
-
This compound solutions at various concentrations
-
Factor IX activity assay kit
Procedure:
-
Cell Culture and Transfection: Co-express human coagulation factor IX and VKORC1 variants in HEK 293T cells under standardized conditions.[7]
-
Warfarin Treatment: Treat the cells with various concentrations of this compound.[7]
-
Measurement of Factor IX Activity: Measure the activity of secreted factor IX in the cell culture medium. The activity of factor IX serves as a surrogate marker for VKORC1 function.[7]
-
Data Analysis: Generate dose-response curves and calculate the IC50 values for this compound.[7]
Signaling Pathways
The primary signaling pathway affected by this compound is the coagulation cascade. By inhibiting the synthesis of active factors II, VII, IX, and X, this compound disrupts both the intrinsic and extrinsic pathways, which converge on the common pathway leading to fibrin clot formation.
References
- 1. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Simplified Warfarin Dose-response Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacokinetics and pharmacodynamics of single dose (R)- and this compound administered separately and together: relationship to VKORC1 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Comparisons between in-vitro and in-vivo metabolism of this compound: catalytic activities of cDNA-expressed CYP2C9, its Leu359 variant and their mixture versus unbound clearance in patients with the corresponding CYP2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atlas-medical.com [atlas-medical.com]
- 11. vitroscient.com [vitroscient.com]
- 12. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 13. atlas-medical.com [atlas-medical.com]
- 14. benchchem.com [benchchem.com]
- 15. atlas-medical.com [atlas-medical.com]
- 16. linear.es [linear.es]
- 17. researchgate.net [researchgate.net]
Discovery and historical development of warfarin enantiomers
An In-depth Technical Guide on the Discovery and Historical Development of Warfarin Enantiomers
Introduction: From Bovine Affliction to Clinical Staple
The story of warfarin, a cornerstone of anticoagulant therapy for decades, begins not in a pharmaceutical laboratory, but on the farms of North America in the 1920s. A mysterious and fatal hemorrhagic disease afflicted cattle that had consumed spoiled sweet clover hay.[1][2][3][4] This agricultural crisis prompted an investigation at the University of Wisconsin, where in 1939, the research group led by Karl Paul Link successfully isolated the anticoagulant compound responsible: dicoumarol.[1][3][4][5]
Early in its clinical use, it was understood that warfarin is a chiral molecule, existing as a racemic mixture of two non-superimposable mirror images, or enantiomers: (R)-warfarin and (S)-warfarin.[7][8][9][10] This stereochemistry is a critical aspect of its pharmacology, as the two enantiomers exhibit significant differences in their biological activity and metabolic fate.
The Two Faces of Warfarin: Discovery of Enantiomeric Differences
The recognition that warfarin was administered as a 1:1 mixture of two distinct chemical entities prompted researchers to investigate their individual properties. It was soon discovered that the enantiomers were not pharmacologically equivalent. The (S)-enantiomer of warfarin is approximately 3 to 5 times more potent as an anticoagulant than the (R)-enantiomer.[7][8][10][11][12][13][14][15]
This profound difference in potency means that the overall therapeutic effect of racemic warfarin is predominantly driven by the (S)-isomer.[12][16] Consequently, any factor that selectively alters the concentration or activity of this compound will have a much more significant impact on the level of anticoagulation than one affecting the (R)-isomer. This fundamental principle underpins the clinical understanding of warfarin's dosing, drug interactions, and the impact of genetic variability.
Stereoselective Metabolism: Divergent Pathways
The primary reason for the different in vivo behavior of the warfarin enantiomers lies in their distinct metabolic pathways, which are governed by different enzymes within the cytochrome P450 (CYP) superfamily.[14] This stereoselective metabolism dictates the clearance rate and, therefore, the plasma concentration and duration of action of each enantiomer.
This compound Metabolism: The more potent (S)-enantiomer is primarily metabolized by the CYP2C9 enzyme through hydroxylation to form the inactive metabolite 7-hydroxywarfarin.[7][8][10][11][14][16][17][18][19] Minor metabolic contributions are also made by other CYP2C enzymes, such as CYP2C8, CYP2C18, and CYP2C19.[17] The heavy reliance on CYP2C9 makes the metabolism of this compound particularly susceptible to inhibition or induction by other drugs and to genetic polymorphisms within the CYP2C9 gene.[14][20]
(R)-Warfarin Metabolism: The metabolic clearance of the less potent (R)-enantiomer is more complex and involves multiple pathways. It is hydroxylated by CYP1A2 to form 6- and 8-hydroxywarfarin and by CYP3A4 to form 10-hydroxywarfarin.[7][8][11][16][17][19] Additionally, (R)-warfarin is metabolized by cytosolic carbonyl reductases, which reduce the side-chain ketone to form diastereoisomeric warfarin alcohols.[16][21][22]
Data Presentation: Metabolism of Warfarin Enantiomers
| Enantiomer | Primary Enzyme(s) | Major Metabolic Reaction | Key Metabolite(s) |
| This compound | CYP2C9[7][8][10][11][14][16][17][18][19] | Aromatic Hydroxylation | 7-hydroxywarfarin[16][23] |
| (R)-Warfarin | CYP1A2, CYP3A4, Carbonyl Reductases[7][8][11][16][17][19] | Aromatic Hydroxylation, Carbonyl Reduction | 6-, 8-, 10-hydroxywarfarin, Warfarin alcohols[16][21][22][23] |
Pharmacokinetics: A Tale of Two Clearances
The differing metabolic pathways result in distinct pharmacokinetic profiles for each enantiomer. These differences are crucial for understanding the dose-response relationship of racemic warfarin.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | This compound | (R)-Warfarin | Clinical Significance |
| Potency | 3-5x more potent[7][8][10][11][12][13][14][15] | Less potent | (S)-enantiomer drives the anticoagulant effect. |
| Metabolic Clearance | Slower | Faster[22] | Slower clearance of the more potent (S)-isomer contributes to its greater effect and risk of accumulation. |
| Half-life (racemic) | \multicolumn{2}{c | }{36-42 hours[12][19]} | A long half-life necessitates several days to reach steady-state and for the effect to dissipate. |
| Volume of Distribution | \multicolumn{2}{c | }{Small (~0.14 L/kg)[10][19]} | Distribution is largely limited to the bloodstream. |
| Protein Binding | \multicolumn{2}{c | }{~99% (primarily to albumin)[10][12][19]} | High protein binding limits the free, active drug concentration and creates potential for displacement interactions. |
Pharmacodynamics: The Vitamin K Cycle Interruption
Warfarin exerts its anticoagulant effect by inhibiting the C1 subunit of the vitamin K epoxide reductase (VKORC1) enzyme.[7][10][12][19][24][25] This enzyme is essential for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[7][10][12][19] Without this post-translational modification, these factors are biologically inactive and cannot participate effectively in the coagulation cascade. While the inhibition of VKORC1 itself appears to be largely non-stereoselective, the overall pharmacodynamic effect is dominated by the (S)-enantiomer due to its higher intrinsic potency and different pharmacokinetic profile.[26]
Clinical Significance: Drug Interactions and Pharmacogenetics
The stereoselective nature of warfarin metabolism is of paramount clinical importance, particularly concerning drug-drug interactions and pharmacogenetics.
-
Drug Interactions: Medications that inhibit or induce CYP enzymes can significantly alter warfarin's effect.
-
CYP2C9 Inhibitors: Drugs like metronidazole, amiodarone, and trimethoprim-sulfamethoxazole inhibit CYP2C9, leading to decreased clearance of the highly potent this compound.[7][12] This causes an accumulation of this compound, a sharp increase in the International Normalized Ratio (INR), and a high risk of bleeding.
-
CYP3A4/1A2 Inhibitors: Drugs that inhibit the metabolism of (R)-warfarin, such as cimetidine, have a much less pronounced effect on the overall anticoagulant response because they affect the less potent enantiomer.[12][18]
-
-
Pharmacogenetics: Genetic variations (polymorphisms) in the genes encoding for CYP2C9 and VKORC1 are major determinants of inter-individual dose variability.
-
CYP2C9 Variants: Alleles like CYP2C92 and CYP2C93 produce enzymes with reduced activity.[14][25] Patients carrying these variants metabolize this compound more slowly, making them more sensitive to the drug and requiring lower doses.[24][25]
-
VKORC1 Variants: Common polymorphisms in the promoter region of the VKORC1 gene affect the expression of the enzyme.[15][27] Individuals with certain variants produce less VKORC1, making them more sensitive to warfarin's inhibitory effect and also requiring lower doses.[15][24]
-
Experimental Protocols
The elucidation of warfarin's stereoselective properties was dependent on the development of analytical methods capable of separating and quantifying the individual enantiomers.
Protocol 1: Chiral Separation of Warfarin Enantiomers by HPLC
Objective: To separate and quantify (R)- and this compound from a plasma sample.
Methodology: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method.
-
Sample Preparation:
-
Collect a blood sample in a tube containing an anticoagulant (e.g., citrate).
-
Centrifuge to separate plasma.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate warfarin from plasma proteins and other interfering substances. An acidic solvent (e.g., ethyl acetate) is typically used.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: An Agilent 1100 Series or similar system equipped with a pump, autosampler, and detector.[28]
-
Chiral Column: A column with a chiral stationary phase is essential. Examples include polysaccharide-based columns (e.g., CHIRALPAK® IG) or cyclodextrin-based columns (e.g., ChiraDex®).[28][29]
-
Mobile Phase: The mobile phase composition depends on the column and separation mode (normal-phase, reversed-phase, or polar organic). A common mobile phase for a ChiraDex® column consists of acetonitrile, glacial acetic acid, and triethylamine (e.g., 1000:3:2.5 v/v/v).[28]
-
Flow Rate: Typically 1.0 mL/min.[28]
-
Temperature: Analyses are often performed at room temperature.[28]
-
-
Detection:
-
Fluorescence Detection: Warfarin is naturally fluorescent. An excitation wavelength of ~300-310 nm and an emission wavelength of ~390-400 nm provides high sensitivity and selectivity.[28]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides the highest specificity and sensitivity, allowing for definitive identification and quantification, especially for metabolites.[30][31]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure (R)- and this compound.
-
Inject pure standards first to determine the elution order and retention times of each enantiomer.[28]
-
Calculate the concentration in the unknown sample by comparing its peak area to the standard curve.
-
Protocol 2: In Vitro Metabolism with Human Liver Microsomes
Objective: To determine which CYP450 enzymes are responsible for the metabolism of each warfarin enantiomer.
Methodology: Incubate individual enantiomers with a source of metabolic enzymes (human liver microsomes) and measure the formation of metabolites.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate buffer, pH 7.4), human liver microsomes (HLMs), and the pure (S)- or (R)-warfarin substrate.
-
To identify specific enzyme contributions, a panel of incubations can be run, each containing a selective chemical inhibitor for a specific CYP enzyme (e.g., sulfaphenazole for CYP2C9).
-
Pre-incubate the mixture at 37°C to allow the substrate (and inhibitor) to interact with the enzymes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system is required to supply the NADPH cofactor necessary for CYP450 enzyme activity.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Sample Processing:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This precipitates the microsomal proteins.
-
Add an internal standard to correct for analytical variability.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant, containing the remaining parent drug and its metabolites, to a new tube for analysis.
-
-
Analysis by LC-MS/MS:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a chromatographic method to separate the parent warfarin enantiomer from its various hydroxylated metabolites.
-
Use the mass spectrometer to identify and quantify each metabolite based on its specific mass-to-charge ratio and fragmentation pattern.
-
Compare the rate of metabolite formation in the control incubation versus the incubations with specific CYP inhibitors to determine the contribution of each enzyme to the metabolism of the enantiomer.
-
Conclusion: A Legacy of Stereoselectivity
The historical journey of warfarin from a cattle poison to a life-saving medication is a landmark in pharmacology. Central to this story is the discovery and characterization of its enantiomers. The profound differences in potency, metabolism, and pharmacokinetics between (R)- and this compound have provided invaluable lessons in stereoselectivity. Understanding these differences is not merely an academic exercise; it is essential for the safe and effective clinical use of the drug, explaining its narrow therapeutic index, its susceptibility to drug and food interactions, and the significant inter-patient variability in dose requirements. The complexities arising from warfarin's stereochemistry were a significant driver in the search for new anticoagulants, ultimately leading to the development of the direct oral anticoagulants (DOACs) that offer more predictable pharmacokinetic and pharmacodynamic profiles.[6][11] Nonetheless, the in-depth study of warfarin's enantiomers remains a quintessential example of the importance of stereochemistry in drug development and clinical practice.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Review: Drug Discovery and Development of Warfarin | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 3. hematology.org [hematology.org]
- 4. acs.org [acs.org]
- 5. acs.org [acs.org]
- 6. The history of warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Warfarin - Wikipedia [en.wikipedia.org]
- 8. The population pharmacokinetics of R- and S-warfarin: effect of genetic and clinical factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theory‐based pharmacokinetics and pharmacodynamics of S‐ and R‐warfarin and effects on international normalized ratio: influence of body size, composition and genotype in cardiac surgery patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. ovid.com [ovid.com]
- 14. Implications of cytochrome P450 2C9 polymorphism on warfarin metabolism and dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The impact of CYP2C9, VKORC1, and CYP4F2 polymorphisms on warfarin dose requirement in Saudi patients [frontiersin.org]
- 16. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing Cytochrome P450 and UDP-Glucuronosyltransferase Contributions to Warfarin Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Warfarin Drug Interactions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 20. researchgate.net [researchgate.net]
- 21. Stereospecific Metabolism of R- and S-Warfarin by Human Hepatic Cytosolic Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Warfarin STEREOCHEMICAL ASPECTS OF ITS METABOLISM AND THE INTERACTION WITH PHENYLBUTAZONE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Warfarin. Stereochemical aspects of its metabolism and the interaction with phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. brieflands.com [brieflands.com]
- 26. Warfarin: metabolism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ashpublications.org [ashpublications.org]
- 28. applications.emro.who.int [applications.emro.who.int]
- 29. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 30. lcms.cz [lcms.cz]
- 31. Separation and Determination of Warfarin Enantiomers in Human Plasma Using a Novel Polymeric Surfactant for Micellar Electrokinetic Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Warfarin Metabolism: A Technical Guide to the Formation of Hydroxylated Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathways of (S)-Warfarin, with a specific focus on the formation of its hydroxylated metabolites. This document details the enzymatic processes, quantitative kinetic data, and experimental methodologies crucial for understanding the pharmacokinetics of this widely used anticoagulant.
Introduction
Warfarin is a cornerstone of oral anticoagulant therapy, administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is 3 to 5 times more potent than the (R)-enantiomer in its anticoagulant effect.[1] The metabolism of this compound is a critical determinant of its therapeutic efficacy and is primarily governed by the cytochrome P450 (CYP) enzyme system in the liver.[2][3] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug response, highlighting the importance of a thorough understanding of its metabolic fate.[1] This guide focuses on the hydroxylation reactions, which are the principal phase I metabolic pathways for this compound.
This compound Metabolic Pathways
The primary route of this compound metabolism is through oxidation to form hydroxylated metabolites.[4] This process is predominantly catalyzed by CYP2C9, with minor contributions from other CYP isoforms such as CYP2C19 and CYP3A4.[2][4] The main hydroxylated metabolites of this compound are (S)-7-hydroxywarfarin and (S)-6-hydroxywarfarin, with the former being the most abundant.[5] Other minor hydroxylated metabolites include (S)-8-hydroxywarfarin and (S)-4'-hydroxywarfarin.[4]
The metabolic pathway of this compound to its hydroxylated metabolites is depicted in the following diagram:
Quantitative Analysis of this compound Metabolism
The kinetics of this compound hydroxylation have been characterized using in vitro systems, including human liver microsomes (HLMs) and recombinant CYP enzymes. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters for describing these enzymatic reactions.
| Metabolite | Enzyme | System | Km (μM) | Vmax (pmol/min/mg protein or nmol/min/nmol P450) | Reference |
| (S)-7-hydroxywarfarin | CYP2C9 | Human Liver Microsomes | 5.2 | 173 pmol/min/mg protein | [5] |
| (S)-6-hydroxywarfarin | CYP2C9 | Human Liver Microsomes | 7.5 | 90 pmol/min/mg protein | [5] |
| (S)-7-hydroxywarfarin | Recombinant CYP2C9 | 2.8 | 0.068 nmol/min/nmol P450 | [4] | |
| (S)-6-hydroxywarfarin | Recombinant CYP2C9 | 2.8 | 0.056 nmol/min/nmol P450 | [4] | |
| (S)-7-hydroxywarfarin | Recombinant CYP2C19 | 150 | 0.031 nmol/min/nmol P450 | ||
| (S)-6-hydroxywarfarin | Recombinant CYP2C19 | 130 | 0.024 nmol/min/nmol P450 | ||
| (S)-8-hydroxywarfarin | Recombinant CYP2C19 | 90 | 0.019 nmol/min/nmol P450 | ||
| (S)-4'-hydroxywarfarin | Recombinant CYP2C19 | 250 | 0.007 nmol/min/nmol P450 |
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolism of this compound in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., Warfarin-d5)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLMs (e.g., 0.2 mg/mL final concentration) and this compound at various concentrations in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Collection: Collect the supernatant for analysis by LC-MS/MS.
Analysis of this compound and its Hydroxylated Metabolites by LC-MS/MS
This protocol outlines a general method for the quantification of this compound and its hydroxylated metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A chiral column is required for the separation of enantiomers (e.g., a polysaccharide-based chiral stationary phase).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
Mass Spectrometric Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. Specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.
Sample Preparation from Plasma:
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.[6]
-
Internal Standard Spiking: Add a known amount of internal standard.[6]
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile, vortex, and centrifuge to pellet the proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.[6]
The following diagram illustrates the general workflow for the experimental analysis of this compound metabolism:
Conclusion
The metabolism of this compound to its hydroxylated metabolites is a complex process primarily mediated by CYP2C9. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers in drug development and pharmacokinetics. A thorough characterization of these metabolic pathways is essential for predicting drug-drug interactions, understanding inter-individual variability, and ultimately, for the safe and effective use of Warfarin in clinical practice. Further research into the influence of genetic polymorphisms on the kinetics of these reactions will continue to refine our ability to personalize anticoagulant therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
(S)-Warfarin: A Deep Dive into its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetic profile and bioavailability of the pharmacologically more potent enantiomer of warfarin, (S)-Warfarin. Warfarin is a widely prescribed anticoagulant with a narrow therapeutic index, making a thorough understanding of its disposition in the body critical for safe and effective use.[1][2] this compound is 3 to 5 times more potent than its R-enantiomer, primarily due to its stronger inhibition of the vitamin K epoxide reductase complex (VKORC1).[1][2] This document outlines the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Core Pharmacokinetic Parameters of this compound
The pharmacokinetic properties of this compound have been extensively studied. Below is a summary of its key quantitative parameters, essential for constructing pharmacokinetic models and informing dosing strategies.
| Parameter | Value | Unit | Notes |
| Bioavailability (Oral) | ~100% | % | Rapidly and completely absorbed following oral administration.[2][3][4] |
| Time to Peak Plasma Concentration (Tmax) | 4 | hours | Reaches maximum concentration in the blood within a few hours of intake.[2][3] |
| Volume of Distribution (Vd) | 0.14 | L/kg | Indicates that the drug is primarily distributed in the bloodstream and is not extensively taken up by tissues.[2][3] |
| Plasma Protein Binding | 99% | % | Highly bound to plasma proteins, mainly albumin, which limits its distribution.[2][3] |
| Elimination Half-Life (t½) | 21 - 43 | hours | The time it takes for the plasma concentration of this compound to reduce by half.[5] |
| Metabolism | Hepatic | - | Primarily metabolized in the liver by the cytochrome P450 enzyme system.[1][2] |
| Primary Metabolizing Enzyme | CYP2C9 | - | This enzyme is responsible for the majority of this compound's metabolic clearance.[1][6][7][8] |
| Major Metabolites | (S)-6-hydroxywarfarin, (S)-7-hydroxywarfarin | - | These are inactive metabolites formed through hydroxylation.[5][8][9] |
| Route of Elimination | Renal | - | The inactive metabolites are primarily excreted in the urine.[1][3][5] |
Experimental Protocols for this compound Pharmacokinetic Studies
The determination of this compound's pharmacokinetic parameters relies on robust experimental designs and sensitive analytical methods. A typical workflow for a clinical pharmacokinetic study is outlined below.
Experimental Workflow for a Single-Dose this compound Pharmacokinetic Study
References
- 1. ClinPGx [clinpgx.org]
- 2. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. Clinical pharmacokinetics and pharmacodynamics of warfarin. Understanding the dose-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C19H16O4 | CID 54688261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CYP2C9 Genotype-Dependent Warfarin Pharmacokinetics: Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxidative Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Warfarin: A Comprehensive Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of (S)-Warfarin, the more potent enantiomer of the widely used anticoagulant. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Molecular Structure and Stereochemistry
This compound, with the IUPAC name 4-hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one, is a chiral molecule belonging to the 4-hydroxycoumarin class of compounds.[1] Its molecular formula is C₁₉H₁₆O₄, and it has a molecular weight of 308.33 g/mol .[1] The stereochemistry at the C1 position of the side chain is crucial for its biological activity, with the (S)-enantiomer being 2-5 times more potent as an anticoagulant than the (R)-enantiomer.[1]
In the solid state, this compound exists predominantly as a cyclic intramolecular hemiketal, formed between the hydroxyl group at the 4-position of the coumarin ring and the keto group of the side chain. This cyclization introduces a second chiral center.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆O₄ | [1] |
| Molecular Weight | 308.33 g/mol | [1] |
| Melting Point | 162-164 °C | [2] |
| pKa | 4.90 ± 0.01 (in H₂O at 25°C) | [3] |
| Water Solubility | Practically insoluble | [2][3] |
| Solubility in Organic Solvents | Soluble in acetone, benzene, and 1,4-dioxane. Moderately soluble in methanol, ethanol, and isopropanol. | [2][3] |
| LogP | 2.600 | [2] |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic parameters of this compound are critical for its therapeutic use and are summarized in the following tables.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Bioavailability | High | [4] |
| Protein Binding | >98% | [4] |
| Volume of Distribution | ~0.14 L/kg | [4] |
| Metabolism | Primarily hepatic, via CYP2C9 | [1] |
| Elimination Half-life | 21-43 hours | [5] |
| Excretion | Primarily as metabolites in urine and feces | [5] |
Table 3: Pharmacodynamic Properties of this compound
| Parameter | Description | Reference |
| Mechanism of Action | Inhibition of Vitamin K epoxide reductase (VKOR) | [6] |
| Therapeutic Effect | Anticoagulation by reducing the synthesis of vitamin K-dependent clotting factors (II, VII, IX, X) | [1] |
| Onset of Action | 24-72 hours | [7] |
| Peak Therapeutic Effect | 5-7 days | [7] |
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a crucial component of the Vitamin K cycle, which is essential for the post-translational modification (γ-carboxylation) of several clotting factors. The following diagram illustrates the Vitamin K cycle and the point of inhibition by this compound.
Caption: The Vitamin K cycle and the inhibitory action of this compound on Vitamin K Epoxide Reductase (VKOR).
Experimental Protocols
Asymmetric Synthesis of this compound via Organocatalysis
This protocol describes the enantioselective synthesis of this compound using an organocatalyst.[8][9]
Materials:
-
4-hydroxycoumarin
-
Benzalacetone
-
(S,S)-1,2-diphenylethylenediamine (organocatalyst)
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Acetone
-
Water
-
Dichloromethane (for TLC)
-
TLC plates (silica gel)
-
Anisaldehyde stain
Procedure:
-
In a vial, combine 4-hydroxycoumarin and an equimolar amount of benzalacetone.
-
Add THF as the solvent.
-
Add the (S,S)-1,2-diphenylethylenediamine catalyst (typically 10 mol%).
-
Add a catalytic amount of acetic acid.
-
Allow the reaction mixture to stand at room temperature for one week. Monitor the reaction progress by TLC using a dichloromethane eluent. The spots can be visualized under UV light and with an anisaldehyde stain.
-
Once the reaction is complete, remove the solvent using a rotary evaporator to obtain a crude foam.
-
Dissolve the crude product in a minimal amount of boiling acetone.
-
Add boiling water dropwise until the solution becomes cloudy, then add a small amount of acetone to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline this compound by vacuum filtration, washing with a cold 4:1 acetone/water mixture.
-
Dry the product and determine the yield, melting point, and enantiomeric excess (e.g., by chiral HPLC).
Experimental Workflow for Asymmetric Synthesis:
Caption: Workflow for the organocatalytic asymmetric synthesis of this compound.
In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of this compound on VKOR using human liver microsomes.[3][10]
Materials:
-
Human liver microsomes (source of VKOR)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Vitamin K₁ epoxide (substrate)
-
Dithiothreitol (DTT) or Glutathione (GSH) (reducing agent)
-
Reaction buffer (e.g., 200 mM HEPES, pH 7.4, containing 150 mM KCl)
-
Isopropanol/hexane (quenching solution)
-
HPLC system with a C18 column
Procedure:
-
Microsome Preparation: Thaw human liver microsomes on ice. Dilute the microsomes to the desired protein concentration in the reaction buffer.
-
Inhibitor Incubation: In microcentrifuge tubes, pre-incubate the diluted microsomes with varying concentrations of this compound (and a vehicle control) on ice for 30-60 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, Vitamin K₁ epoxide, to each tube. Also, add the reducing agent (DTT or GSH). The final reaction volume is typically 200-500 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding an excess of the isopropanol/hexane quenching solution.
-
Extraction: Vortex the tubes and centrifuge to separate the phases. Collect the upper hexane layer containing the unreacted substrate and the product (Vitamin K₁).
-
Sample Preparation for HPLC: Evaporate the hexane extract to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the amount of Vitamin K₁ produced. The percentage of inhibition is calculated by comparing the amount of product formed in the presence of this compound to the vehicle control.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Experimental Workflow for VKOR Inhibition Assay:
Caption: Workflow for the in vitro VKOR inhibition assay.
This technical guide provides a foundational understanding of this compound for scientific and drug development professionals. The detailed information on its molecular characteristics, physicochemical properties, and biological activity, along with the provided experimental protocols, serves as a valuable resource for further research and development in the field of anticoagulation therapy.
References
- 1. CN102167689B - Preparation method of chiral warfarin and chiral warfarin derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of the Variation of Vitamin K Status According to Vkorc1 Point Mutations Using Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. chemistry-online.com [chemistry-online.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Methodological & Application
Application Note: Chiral Separation of Warfarin Enantiomers Using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin is a widely prescribed oral anticoagulant used to prevent and treat thromboembolic diseases.[1] It is administered as a racemic mixture of two enantiomers, (S)-warfarin and (R)-warfarin. The enantiomers exhibit significant differences in their pharmacological and metabolic profiles; the (S)-enantiomer is 2-5 times more potent as an anticoagulant than the (R)-enantiomer.[2][3] This stereoselectivity is primarily due to different rates of metabolism by cytochrome P450 (CYP) enzymes in the liver.[2]
Given these differences, the ability to separate and quantify the individual enantiomers is crucial for pharmacokinetic studies, drug-drug interaction assessments, and clinical monitoring.[4][5] High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose.[2] This document provides detailed protocols and application data for the successful chiral separation of warfarin enantiomers.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by using a chiral stationary phase (CSP) that creates a diastereomeric relationship with the enantiomers. The CSP interacts differently with each enantiomer through mechanisms like hydrogen bonding, π-π interactions, dipole-dipole forces, and steric hindrance.[6][7] This differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in different retention times and enabling their separation for individual quantification.[2] Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are commonly employed for the separation of warfarin and its metabolites.[2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the chiral separation of warfarin enantiomers.
Reagents and Materials
-
Racemic (R/S)-Warfarin, (R)-Warfarin, and this compound reference standards
-
HPLC-grade solvents: Acetonitrile, Methanol, Ethanol, Hexane, Isopropanol
-
Additives: Acetic Acid (glacial), Triethylamine, Formic Acid, Ammonium Acetate
-
HPLC-grade water
-
Plasma samples (if applicable), stored at -80°C[8]
Equipment
-
HPLC system with a pump (isocratic or gradient), autosampler, column oven, and a suitable detector (UV or Fluorescence).
-
Chiral HPLC Columns (see Table 1 for examples).
-
Data acquisition and processing software.
-
Vortex mixer, centrifuge, and nitrogen evaporator for sample preparation.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve an appropriate amount of racemic warfarin, this compound, and (R)-warfarin standards in acetonitrile or methanol to prepare individual 1 mg/mL stock solutions.[8]
-
Working Standard Solutions: Prepare working standards by diluting the stock solutions with the mobile phase or a suitable diluent (e.g., acetonitrile) to achieve desired concentrations. A typical calibration curve might range from 12.5 to 2500 ng/mL.[8]
-
Storage: Store all solutions protected from light, wrapped in aluminum foil, at 4°C.[9]
Plasma Sample Preparation (Protein Precipitation)
This protocol is suitable for extracting warfarin enantiomers from human plasma samples.[4]
-
Thaw frozen plasma samples at room temperature.
-
To a 50 µL plasma sample, add 400 µL of a methanol-water mixture (7:1, v/v) containing an internal standard (e.g., warfarin-d5), if used.[4]
-
Vortex the mixture vigorously for 10-30 seconds to precipitate proteins.[2]
-
Centrifuge the sample at high speed (e.g., 2250 x g for 15 minutes at 4°C) to pellet the precipitated proteins.[2][4]
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 50°C.[4]
-
Reconstitute the dried residue in a known volume (e.g., 100-300 µL) of the initial mobile phase or a suitable solvent like acetonitrile.[2][8]
-
The sample is now ready for injection into the HPLC system.
HPLC Methods and Chromatographic Conditions
Multiple methods have been established for the chiral separation of warfarin. The choice of column and mobile phase is critical for achieving optimal resolution.
Method 1: Polysaccharide-Based CSP (Reversed-Phase)
This method utilizes a cellulose-based chiral column and is effective for resolving warfarin enantiomers from plasma.[9]
-
Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm)[9]
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.0) (40:60, v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 45°C[9]
-
Injection Volume: 20 µL[9]
-
Detection (Fluorescence): Excitation: 310 nm, Emission: 350 nm[9]
Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
This method is highly effective and often used with mass spectrometry (MS) detection for high sensitivity.[4]
-
Column: Astec CHIROBIOTIC® V (100 x 4.6 mm, 5 µm)[4]
-
Mobile Phase A: Water with 5 mM Ammonium Acetate (pH 4.0)[4]
-
Mobile Phase B: Acetonitrile[4]
-
Gradient: Start at 10% B, hold for 0.2 min; increase linearly to 40% B over 5 min; hold at 40% B for 1 min; re-equilibrate at 10% B for 2 min.[4]
-
Flow Rate: 0.8 mL/min[4]
-
Column Temperature: 50°C[4]
-
Detection (MS/MS or UV): For UV detection, a wavelength of 283 nm can be used.[7]
Method 3: Modified Mobile Phase (Normal Phase)
This method uses a mobile phase containing additives to achieve separation on a different type of column.
-
Column: LiChroCART® 250-4 ChiraDex® (250 x 4 mm, 5 µm)[10]
-
Mobile Phase: Acetonitrile : Glacial Acetic Acid : Triethylamine (1000:3:2.5, v/v/v)[8][10]
-
Column Temperature: Ambient[8]
-
Detection (Fluorescence): Excitation: 300 nm, Emission: 390 nm[8]
Data Presentation: Performance Comparison
The following tables summarize quantitative data from various published methods for the chiral separation of warfarin, allowing for easy comparison of performance.
Table 1: Chromatographic Data for Warfarin Enantiomer Separation
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | S-Warfarin t_R (min) | R-Warfarin t_R (min) | Resolution (R_s) | Selectivity (α) | Reference |
|---|---|---|---|---|---|---|
| Chiralcel OD-RH (150x4.6mm) | Acetonitrile : Phosphate Buffer pH 2 (40:60) | 14-16 | 10-11.5 | >1.5 | - | [9] |
| Astec CHIROBIOTIC V (100x4.6mm) | Gradient: Acetonitrile / 5mM Ammonium Acetate pH 4.0 | 4.80 | 4.44 | Well-resolved | - | [4] |
| Chiralpak IA (250x4.6mm) | Acetonitrile | 3.86 | 2.47 | 1.47 | 2.50 | [7] |
| Chiralpak AS-3R (150x4.6mm) | Ethanol : Hexane (40:60) | 3.63 | 2.60 | >1.5 | - | [7] |
| Modified HPLC Method | Acetonitrile : Acetic Acid : Triethylamine (1000:3:2.5) | 4.8 | 5.7 | Well-resolved | - |[8] |
t_R = Retention Time; R_s = Resolution Factor; α = Selectivity Factor. "-" indicates data not specified in the source.
Visualized Workflows and Relationships
Caption: General experimental workflow for chiral analysis of warfarin in plasma.
Caption: Key factors influencing chiral HPLC separation performance.
Conclusion
The chiral separation of warfarin enantiomers by HPLC is an essential analytical procedure for both clinical and research applications. The methods detailed in this document, utilizing polysaccharide and macrocyclic glycopeptide-based chiral stationary phases, provide robust and reproducible approaches for this separation. By carefully selecting the CSP, mobile phase, and other chromatographic parameters, researchers can achieve excellent resolution and accurate quantification of (S)- and (R)-warfarin. The provided protocols serve as a comprehensive guide for developing and implementing a validated chiral separation method in the laboratory.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of warfarin in plasma by high performance liquid chromatography (HPLC) and its correlation with the international normalized ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of (S)-Warfarin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Warfarin is a widely prescribed oral anticoagulant used in the prevention and treatment of thromboembolic disorders.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being 3 to 5 times more potent in its anticoagulant activity.[2][3] Warfarin functions by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[2][4][5] Due to its narrow therapeutic index and significant inter-individual variability in patient response, therapeutic drug monitoring (TDM) of warfarin is critical for ensuring efficacy and minimizing the risk of adverse events like hemorrhage.[6]
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-Warfarin in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and uses a deuterated internal standard (Warfarin-d5) to ensure accuracy and precision.
Mechanism of Action
Warfarin exerts its anticoagulant effect by disrupting the vitamin K cycle in the liver.[4] Specifically, it inhibits the enzyme VKORC1.[5] This inhibition prevents the reduction of vitamin K epoxide to its active hydroquinone form.[7] Active vitamin K is a necessary cofactor for the gamma-glutamyl carboxylase enzyme, which catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent proteins, including crucial coagulation factors (II, VII, IX, X) and anticoagulant proteins C and S.[5][8] Without this carboxylation, these factors are biologically inactive, leading to a significant reduction in blood clotting ability.[4]
Experimental Protocols
-
This compound reference standard
-
Warfarin-d5 (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2EDTA)
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Warfarin-d5 in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol:water to prepare working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Warfarin-d5 stock solution in acetonitrile.
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL Warfarin-d5 in acetonitrile) to each tube.
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.[1]
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
| LC Parameters | Condition |
| Column | Chiral HPLC Column (e.g., Astec CHIROBIOTIC V, 10 cm x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[10] |
| Flow Rate | 0.8 mL/min[9] |
| Gradient | Isocratic or a shallow gradient optimized for chiral separation |
| Column Temp. | 50°C[9] |
| Injection Vol. | 10 µL[9] |
| MS Parameters | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[11][12] |
| Capillary Voltage | 0.50 kV[13] |
| Desolvation Temp. | 500°C[13] |
| Desolvation Gas Flow | 1000 L/h[13] |
| Collision Gas | Argon |
Data Presentation
Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 307.1 | 161.0 | 22 |
| Warfarin-d5 (IS) | 312.2 | 255.1 | 20 |
| Note: The m/z 307.1 -> 161.0 transition is commonly cited for warfarin in negative ion mode.[9][11][12] The transition for the deuterated standard is also well-established.[9] |
The method was validated according to regulatory guidelines. A summary of the performance characteristics is presented below.
Table 1: Calibration Curve Summary
| Parameter | Value |
|---|---|
| Linearity Range | 1.0 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coeff. (r²) | > 0.995 |
Table 2: Precision and Accuracy (Intra- and Inter-Day)
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | ≤ 8.5 | 95.0 - 105.2 | ≤ 9.1 | 96.5 - 104.1 |
| LQC | 3.0 | ≤ 6.2 | 97.1 - 103.5 | ≤ 7.5 | 98.2 - 102.8 |
| MQC | 150 | ≤ 5.1 | 98.5 - 101.9 | ≤ 6.3 | 99.0 - 101.5 |
| HQC | 1500 | ≤ 4.8 | 99.2 - 101.1 | ≤ 5.9 | 99.5 - 100.8 |
Precision and accuracy values are well within the typical acceptance criteria of ±15% (±20% for LLOQ).[9]
Table 3: Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| LQC | 3.0 | 91.5 | 98.2 |
| HQC | 1500 | 94.2 | 99.1 |
Results indicate high and consistent recovery with negligible ion suppression or enhancement from the plasma matrix.[9][11]
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative determination of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard ensure the method's robustness and accuracy. This protocol is well-suited for applications in therapeutic drug monitoring, clinical research, and pharmacokinetic studies, aiding in the optimization of warfarin therapy for improved patient outcomes.
References
- 1. LC-MS Analysis of Warfarin™ in Plasma Samples [sigmaaldrich.com]
- 2. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chiral and Achiral LC-MS Analysis of Warfarin™ in Plasma Samples [sigmaaldrich.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Warfarin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Coagulation and the Clotting Cascade - almostadoctor [almostadoctor.co.uk]
- 8. Warfarin Mechanism of Action - Video | Study.com [study.com]
- 9. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Quantification of total and free concentrations of R- and S-warfarin in human plasma by ultrafiltration and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of warfarin in volumetric absorptive microsampling by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols for (S)-Warfarin Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Warfarin, with a focus on its more potent enantiomer, (S)-Warfarin, in mouse models. This document is intended to guide researchers in establishing consistent and reproducible anticoagulation in mice for preclinical studies.
Introduction
Warfarin is a widely used anticoagulant that functions by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), an essential enzyme in the vitamin K cycle.[1][2] This inhibition depletes the reduced form of vitamin K, which is a necessary cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors II, VII, IX, and X.[1] Warfarin exists as a racemic mixture of two enantiomers: this compound and (R)-Warfarin. The (S)-enantiomer is known to be two to five times more potent in its anticoagulant effect than the (R)-enantiomer.[2] Therefore, understanding the specific administration protocol for this compound is crucial for precise and effective anticoagulation studies in mouse models.
While specific dosage data for this compound in mice is not extensively documented in publicly available literature, this protocol provides a framework based on established protocols for racemic warfarin, with guidance on dose adjustments for the more potent (S)-enantiomer.
Data Presentation
The following tables summarize quantitative data from studies using racemic warfarin in mouse models. This data can serve as a reference for expected outcomes and for designing studies with this compound, keeping in mind its higher potency.
Table 1: International Normalized Ratio (INR) in CD-1 Mice After Racemic Warfarin Administration in Drinking Water (2 mg/kg/24 hours) [3]
| Treatment Duration | Mean INR ± SD | INR Range | Number of Mice (n) |
| Baseline (Control) | 0.8 ± 0.1 | 0.8 - 0.9 | 5 |
| 24 hours | 3.5 ± 0.9 | 2.0 - 4.5 | 12 |
| 30 hours | 7.2 ± 3.4 | 2.7 - 13.4 | 14 |
Table 2: Prothrombin Time (PT) in CD-1 Mice [3]
| Treatment | Mean PT (seconds) ± SD | PT Range (seconds) |
| Baseline (Control) | 10.3 ± 0.6 | 9.7 - 11.1 |
Experimental Protocols
Protocol 1: this compound Administration via Oral Gavage
This protocol is adapted from established methods for oral gavage of anticoagulants in mice and is recommended for precise dosing of this compound.
1.1. Materials:
-
This compound sodium
-
Vehicle for dissolution (e.g., sterile water, 0.5% methylcellulose)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
-
Anesthetic (e.g., isoflurane, for blood collection)
-
Blood collection supplies (e.g., microcentrifuge tubes containing 3.2% sodium citrate)
1.2. Dosing Considerations for this compound:
-
Starting Dose: Based on the 2-5 times higher potency of this compound compared to racemic warfarin, a starting dose of 0.4 - 1.0 mg/kg is recommended.[2]
-
Dose-Response Study: It is crucial to perform a pilot dose-response study to determine the optimal dose of this compound to achieve the target INR (typically 2.0-3.5 for therapeutic anticoagulation).[4]
1.3. Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound sodium.
-
Dissolve it in the chosen vehicle to the desired final concentration. Ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
-
Monitoring:
-
Collect blood samples at predetermined time points post-administration (e.g., 18, 24, 48 hours) to monitor PT and INR. A sharp peak in prothrombin time prolongation has been observed 18 hours after a single oral dose of warfarin.[3]
-
Blood can be collected via the saphenous vein or retro-orbital sinus under anesthesia. For terminal studies, cardiac puncture is an option.
-
Immediately transfer the blood into tubes containing sodium citrate (9:1 blood to citrate ratio) and mix gently.
-
Process the blood to obtain plasma for PT/INR analysis.
-
Protocol 2: Racemic Warfarin Administration in Drinking Water
This method is suitable for longer-term studies where precise daily dosing is less critical.
2.1. Materials:
-
Racemic Warfarin sodium tablets
-
Drinking water bottles
-
Graduated cylinder
2.2. Procedure:
-
Preparation of Warfarin Solution:
-
Administration:
-
Replace the regular drinking water in the mouse cages with the warfarin solution.
-
Prepare and provide a fresh solution daily to ensure stability and accurate dosing.
-
-
Monitoring:
-
Monitor PT/INR levels after 24-30 hours to confirm the anticoagulant effect.[3]
-
Mandatory Visualization
Signaling Pathway: The Vitamin K Cycle and Warfarin's Mechanism of Action
Experimental Workflow: In Vivo Anticoagulation Study in Mice
References
Application Notes and Protocols for the Use of (S)-Warfarin in Cell Culture Assays for Coagulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin is a widely prescribed oral anticoagulant used in the prevention and treatment of thromboembolic disorders.[1][2] It functions as a vitamin K antagonist, inhibiting the synthesis of active vitamin K-dependent coagulation factors.[3][4] Warfarin is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-form being 3 to 5 times more potent in its anticoagulant effect.[3][5] Cell culture models offer a controlled environment to investigate the molecular mechanisms of (S)-Warfarin's action on coagulation pathways, to screen for novel anticoagulant compounds, and to study mechanisms of warfarin resistance.[1][6] These application notes provide detailed protocols for utilizing this compound in cell culture-based coagulation assays.
Mechanism of Action and Signaling Pathway
This compound exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][5] This enzyme is a critical component of the vitamin K cycle. Vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues on the N-terminal regions of several coagulation factors, including Factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[4][7] This post-translational modification is necessary for their biological activity, enabling them to bind to phospholipid surfaces and participate in the coagulation cascade.[3][4]
By inhibiting VKORC1, this compound prevents the reduction of vitamin K epoxide to its active, reduced form (vitamin KH2).[7][8] This depletion of active vitamin K limits the gamma-carboxylation of the vitamin K-dependent clotting factors, leading to the secretion of under-carboxylated, inactive forms from the liver.[4][7] The overall result is a reduction in the blood's ability to clot.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use of this compound in cell culture assays.
Table 1: this compound Potency in a Cell-Based VKORC1 Inhibition Assay
| VKORC1 Variant | IC50 (nM) | Fold Resistance vs. Wild-Type |
|---|---|---|
| Wild-Type | 24.7 | 1.0 |
| Val29Leu | 136.4 | 5.5 |
| Val45Ala | 152.0 | 6.2 |
| Leu128Arg | 1226.4 | 49.7 |
Data derived from a study co-expressing human coagulation factor IX and VKORC1 variants in HEK293T cells.[6]
Table 2: Typical Coagulation Assay Parameters
| Assay | Typical Normal Range (Plasma) | Expected Effect of this compound Treatment |
|---|---|---|
| Prothrombin Time (PT) | 10-13 seconds | Prolonged clotting time |
| Activated Partial Thromboplastin Time (aPTT) | 22-31 seconds | Prolonged clotting time |
| Factor VII Activity | 50-150% | Decreased activity |
| Factor IX Activity | 50-150% | Decreased activity |
| Factor X Activity | 50-150% | Decreased activity |
Reference ranges are typical for human plasma and may vary depending on the reagents and instrumentation used.[9][10] In cell culture, baseline values will depend on the cell type and experimental conditions.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound in cell culture. Optimization may be required for specific cell lines and experimental goals.
Experimental Workflow Overview
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the culture of a human hepatoma cell line (e.g., HepG2), which is commonly used for studying the synthesis of coagulation factors, and subsequent treatment with this compound.
Materials:
-
HepG2 cells (or other suitable hepatocyte cell line)
-
Complete culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS))
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HepG2 cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells for 24 hours to allow for adherence.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in a complete culture medium. A typical concentration range to test might be 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Aspirate the old medium from the cells, wash once with PBS, and add the prepared treatment media to the respective wells.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) to allow for the inhibition of coagulation factor synthesis and their secretion into the medium.[5]
-
Sample Collection: After incubation, collect the conditioned medium from each well. Centrifuge the medium at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells and collect the supernatant. This conditioned medium can now be used for coagulation assays. Store samples at -80°C if not used immediately.
Protocol 2: Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation and is sensitive to deficiencies in Factors II, V, VII, and X.[11][12]
Materials:
-
Conditioned media from Protocol 1
-
Normal and abnormal control plasma
-
PT reagent (containing tissue thromboplastin and calcium)[12]
-
Coagulometer or a manual method (water bath at 37°C and stopwatch)
-
Microcentrifuge tubes
Procedure:
-
Reagent and Sample Preparation: Pre-warm the PT reagent and conditioned media samples to 37°C.[11]
-
Assay Performance (Manual Method): a. Pipette 100 µL of the conditioned medium into a pre-warmed test tube. b. Incubate for 1-2 minutes at 37°C. c. Add 200 µL of the pre-warmed PT reagent to the tube and simultaneously start a stopwatch.[11] d. Observe for clot formation by gently tilting the tube. Stop the stopwatch as soon as a fibrin clot is visible. e. Record the time in seconds.
-
Automated Method: Follow the instructions provided by the manufacturer of the coagulometer.
-
Data Analysis: Compare the PT times of the this compound-treated samples to the vehicle control. A prolongation of the PT indicates a reduction in the activity of vitamin K-dependent coagulation factors.
Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation and is sensitive to deficiencies in Factors II, V, VIII, IX, X, XI, and XII.[13][14]
Materials:
-
Conditioned media from Protocol 1
-
Normal and abnormal control plasma
-
aPTT reagent (containing a contact activator and phospholipids)[15]
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)[16]
-
Coagulometer or a manual method
Procedure:
-
Reagent and Sample Preparation: Pre-warm the aPTT reagent, CaCl2 solution, and conditioned media samples to 37°C.
-
Assay Performance (Manual Method): a. Pipette 50 µL of conditioned medium into a pre-warmed test tube. b. Add 50 µL of the aPTT reagent, mix, and incubate for a specified time (e.g., 3-5 minutes) at 37°C.[15] c. Add 50 µL of the pre-warmed CaCl2 solution and simultaneously start a stopwatch.[15] d. Observe for clot formation. Stop the stopwatch as soon as a fibrin clot is visible. e. Record the time in seconds.
-
Automated Method: Follow the instrument-specific instructions.
-
Data Analysis: Compare the aPTT times of the this compound-treated samples to the vehicle control. Prolongation of the aPTT reflects the reduced activity of the targeted coagulation factors.
Protocol 4: Specific Coagulation Factor Activity Assays
One-stage clotting assays or chromogenic assays can be used to measure the activity of specific coagulation factors (e.g., Factor VII, IX, X).[17][18][19]
Materials:
-
Conditioned media from Protocol 1
-
Factor-deficient plasma (e.g., Factor VII-deficient plasma for a Factor VII assay)[18][20]
-
Appropriate reagent for the assay (e.g., PT reagent for Factor VII and X, aPTT reagent for Factor IX)
-
Reference plasma with known factor activity
-
Chromogenic substrate specific for the factor of interest (for chromogenic assays)
-
Spectrophotometer (for chromogenic assays)
Procedure (One-Stage Clotting Assay for Factor VII):
-
Standard Curve Preparation: Prepare serial dilutions of the reference plasma in buffer to create a standard curve (e.g., 100%, 50%, 25%, etc.).
-
Sample Preparation: Prepare dilutions of the conditioned media.
-
Assay Performance: a. To a test tube, add 50 µL of Factor VII-deficient plasma. b. Add 50 µL of a standard dilution or a sample dilution. c. Incubate for a specified time at 37°C. d. Initiate the clotting reaction by adding 100 µL of PT reagent and measure the clotting time.
-
Data Analysis: Plot the clotting times of the standards against their corresponding factor activities on a log-log scale to generate a standard curve. Use this curve to determine the Factor VII activity in the conditioned media samples. Compare the activity in this compound-treated samples to the vehicle control.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in cell culture-based coagulation studies. These in vitro models are invaluable for dissecting the molecular pharmacology of this compound, understanding its impact on the coagulation cascade at a cellular level, and for the preclinical evaluation of new anticoagulant therapies. Careful optimization of cell culture conditions, treatment parameters, and assay procedures will ensure the generation of reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Warfarin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 11. access.wiener-lab.com [access.wiener-lab.com]
- 12. atlas-medical.com [atlas-medical.com]
- 13. learnhaem.com [learnhaem.com]
- 14. How to Optimize Activated Partial Thromboplastin Time (APTT) Testing: Solutions to Establishing and Verifying Normal Reference Intervals and Assessing APTT Reagents for Sensitivity to Heparin, Lupus Anticoagulant, and Clotting Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atlas-medical.com [atlas-medical.com]
- 16. Pacific Hemostasis™ Activated Partial Thromboplastin Time (APTT) Reagents CaCl2, 0.025M [thermofisher.com]
- 17. Coagulation Factor X Assay Kit (Colorimetric) (KA0972): Novus Biologicals [novusbio.com]
- 18. www1.wfh.org [www1.wfh.org]
- 19. Factor Assays: Introduction [practical-haemostasis.com]
- 20. Coagulation Factor Assay Reagents | Fisher Scientific [fishersci.com]
Developing Animal Models for Studying (S)-Warfarin Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing and utilizing animal models to investigate the efficacy of (S)-Warfarin, the more potent enantiomer of racemic warfarin. These guidelines are intended to assist researchers in the preclinical evaluation of this compound's anticoagulant effects and its potential as a therapeutic agent.
Introduction
Warfarin is a widely prescribed oral anticoagulant that functions by inhibiting Vitamin K epoxide reductase (VKOR), an essential enzyme in the vitamin K cycle.[1][2] This inhibition prevents the γ-carboxylation and subsequent activation of several clotting factors, namely factors II, VII, IX, and X, as well as anticoagulant proteins C and S.[1][3] Warfarin is a racemic mixture of two enantiomers, this compound and (R)-Warfarin. This compound is known to be three to five times more potent than its (R)-counterpart.[4] The development of robust animal models is crucial for elucidating the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, determining optimal dosing, and assessing its safety and efficacy profile.
Signaling Pathway of Warfarin Action
Warfarin exerts its anticoagulant effect by disrupting the vitamin K cycle. The key target is the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[2][3]
Caption: Mechanism of this compound action on the Vitamin K cycle.
Recommended Animal Models
Rodents, particularly rats and mice, are the most commonly used animal models for studying warfarin efficacy due to their well-characterized physiology, ease of handling, and cost-effectiveness.[5][6]
| Animal Model | Strain | Rationale for Use |
| Rat | Sprague-Dawley, Wistar | Widely used for thrombosis and hemostasis research. Larger blood volume allows for easier serial sampling.[7][8] |
| Mouse | C57BL/6 | Availability of genetically modified strains to study specific aspects of coagulation and drug metabolism.[6][9] |
Quantitative Data on Dosing and Efficacy Endpoints
The following tables summarize typical dosage ranges and key efficacy parameters for warfarin in rodent models. It is important to note that optimal dosing for this compound may be lower than for racemic warfarin and should be determined empirically.
Table 1: this compound Dosage in Rodent Models
| Animal | Route of Administration | Dosage Range (Racemic Warfarin) | Notes |
| Rat | Oral (gavage/food/water) | 0.1 - 2 mg/kg/day[8][10] | This compound dose will likely be in the lower end of this range or require adjustment. |
| Subcutaneous | 0.2 - 0.35 mg/kg[7] | Allows for more precise dosing. | |
| Mouse | Oral (drinking water) | 2 mg/kg/day[5] | A concentration of 2.5 mg/L in drinking water has been shown to be safe and effective.[9] |
| Oral (food) | 0.03 - 3 mg/g of food[5] | Dose- and time-dependent effects observed. |
Table 2: Efficacy Endpoints for this compound Studies
| Parameter | Description | Typical Target Range |
| Prothrombin Time (PT) | Measures the time it takes for plasma to clot after addition of tissue factor. | Prolongation indicates anticoagulant effect. |
| International Normalized Ratio (INR) | Standardized measure of the PT. | Therapeutic range in humans is typically 2.0-3.5.[11][12] This is often targeted in animal models. |
| Activated Partial Thromboplastin Time (aPTT) | Measures the time it takes for plasma to clot after addition of a substance that activates the intrinsic pathway. | Prolongation indicates anticoagulant effect. |
| Bleeding Time | In vivo measure of hemostasis, typically assessed by tail transection. | Increased bleeding time indicates impaired clotting. |
| Thrombus Weight/Size | In thrombosis models, the size or weight of the induced thrombus is a direct measure of anticoagulant efficacy. | Reduction in thrombus size/weight compared to control. |
Experimental Protocols
Protocol 1: Induction of Anticoagulation with this compound
This protocol describes the oral administration of this compound to rats to achieve a target level of anticoagulation.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Male Wistar rats (250-300g)
-
Gavage needles
-
Blood collection tubes (containing 3.2% sodium citrate)
-
Centrifuge
-
Coagulometer
Procedure:
-
Acclimatization: Acclimate rats for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the rats.
-
Administration: Administer this compound orally via gavage once daily for 5-7 days to reach a steady-state anticoagulant effect.[13]
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at baseline and at specified time points after administration. Immediately mix the blood with sodium citrate (9:1 blood to citrate ratio).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Coagulation Assays: Measure PT and aPTT using a coagulometer according to the manufacturer's instructions. Calculate the INR.
-
Monitoring: Monitor the animals daily for any signs of bleeding or adverse effects.[14]
Protocol 2: Ferric Chloride-Induced Carotid Artery Thrombosis Model
This model is used to evaluate the antithrombotic efficacy of this compound in vivo.[6]
Materials:
-
Anticoagulated rats (from Protocol 1)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Filter paper (1 mm diameter)
-
Ferric chloride (FeCl₃) solution (10-20%)
-
Doppler ultrasound probe or microscope
Procedure:
-
Anesthesia: Anesthetize the rat and place it in a supine position.
-
Surgical Exposure: Make a midline cervical incision and carefully expose the common carotid artery.
-
Baseline Measurement: Measure baseline blood flow using a Doppler probe or visualize the vessel under a microscope.
-
Thrombosis Induction: Apply a piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for 3-5 minutes.
-
Monitoring Thrombus Formation: Remove the filter paper and monitor blood flow or visualize thrombus formation. The time to occlusion is a key endpoint.
-
Efficacy Assessment: In this compound treated animals, a delay or prevention of vessel occlusion compared to control animals indicates antithrombotic efficacy.
Protocol 3: Tail Bleeding Time Assay
This assay provides a measure of in vivo hemostasis.[15]
Materials:
-
Anticoagulated rats or mice (from Protocol 1)
-
Water bath (37°C)
-
Scalpel or sharp blade
-
Filter paper
-
Timer
Procedure:
-
Anesthesia: Anesthetize the animal.
-
Tail Immersion: Immerse the distal portion of the tail in a 37°C saline bath for 2 minutes.
-
Transection: Amputate a 3-5 mm segment from the tip of the tail.
-
Bleeding Measurement: Immediately immerse the tail back into the warm saline and start a timer. Gently blot the tail on filter paper every 30 seconds until bleeding stops. The time to cessation of bleeding for at least 2 minutes is recorded as the bleeding time.
Experimental Workflows
Caption: Workflow for inducing and assessing anticoagulation.
Caption: Workflow for the ferric chloride-induced thrombosis model.
References
- 1. Warfarin - Wikipedia [en.wikipedia.org]
- 2. Video: Anticoagulant Drugs: Vitamin K Antagonists and Direct Oral Anticoagulants [jove.com]
- 3. ClinPGx [clinpgx.org]
- 4. A physiologically‐based pharmacokinetic/pharmacodynamic modeling approach for drug–drug‐gene interaction evaluation of S‐warfarin with fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants | Springer Nature Experiments [experiments.springernature.com]
- 7. Effect of Vascular Senescence on the Efficacy and Safety of Warfarin: Insights from Rat Models and a Prospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
- 9. Assessment of anticoagulant safety and coagulation analysis in mice using the VETSCAN® VSpro analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anticoagulant, antithrombotic and haemorrhagic effect of long-term warfarin on experimental venous and arterial thrombosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Experimental Model of Warfarin-Associated Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EXTOXNET PIP - WARFARIN [extoxnet.orst.edu]
- 14. Warfarin | VCA Animal Hospitals [vcahospitals.com]
- 15. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chiral Quantification of (S)-Warfarin and its Metabolites in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Warfarin is a widely prescribed oral anticoagulant administered as a racemic mixture of (R)- and (S)-enantiomers.[1][2] The (S)-enantiomer is 3 to 5 times more potent in its anticoagulant activity than the (R)-enantiomer.[1][3][4] Warfarin's therapeutic window is narrow, and patient response can be highly variable, making therapeutic drug monitoring essential.[4][5] This variability is partly due to its extensive hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][2]
The more potent (S)-Warfarin is predominantly metabolized to (S)-7-hydroxywarfarin by the polymorphic enzyme CYP2C9.[1][4][6] Monitoring the levels of this compound and its primary metabolite, (S)-7-hydroxywarfarin, is crucial for understanding a patient's metabolic profile, optimizing dosage, and assessing potential drug-drug interactions.[1][7] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high sensitivity and selectivity for the simultaneous quantification of these compounds in complex biological matrices like plasma.[1][5]
This application note provides a detailed protocol for the chiral separation and quantification of this compound and its key metabolites using LC-MS/MS.
Metabolic Pathway of Warfarin
Warfarin undergoes stereoselective metabolism. The primary oxidative metabolic pathway for the highly potent this compound involves 7-hydroxylation via CYP2C9. In contrast, (R)-Warfarin is metabolized by a broader range of enzymes, including CYP1A2, CYP2C19, and CYP3A4, into several metabolites such as 6-, 8-, and 10-hydroxywarfarin.[1][4]
Experimental Protocol: LC-MS/MS Analysis
This protocol details a method for the simultaneous quantification of this compound and its metabolites from human plasma.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting warfarin and its metabolites from plasma.[1][8]
-
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Acetonitrile (ACN) with 1% formic acid (ice-cold)
-
Warfarin-d5 (Internal Standard, IS)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge (capable of 15,000 x g at 4°C)
-
-
Procedure:
-
Thaw frozen plasma samples on ice.[1]
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.[1]
-
Add 10 µL of internal standard working solution (e.g., 1 µg/mL Warfarin-d5).[1]
-
Add 300 µL of ice-cold acetonitrile with 1% formic acid to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for analysis.[1]
-
2. Chromatographic Conditions (Chiral Separation)
Chiral chromatography is essential for the separation of (R)- and (S)-enantiomers of warfarin and its metabolites.[1][5]
-
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Astec CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm) or equivalent.[5]
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 4.0 (adjusted with acetic acid).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.5 mL/min.[6]
-
Injection Volume: 20 µL.[9]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 0.2 10 5.2 40 6.2 40 6.3 10 | 8.5 | 10 |
(Note: This is an example gradient based on published methods and may require optimization).[5]
3. Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[1]
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.[8]
-
MRM Transitions: The precursor and product ions for each analyte are monitored.
Data Presentation
Quantitative data from method validation studies are summarized below. These tables provide typical performance characteristics for the analysis of warfarin and its metabolites.
Table 1: Optimized MRM Transitions for Warfarin and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| (R/S)-Warfarin | 307.1 | 161.1 |
| (R/S)-7-OH-Warfarin | 323.1 | 279.1 |
| (R/S)-10-OH-Warfarin | 323.1 | 161.1 |
| Warfarin-d5 (IS) | 312.1 | 165.1 |
Data is representative and based on published methods.
Table 2: Method Validation Parameters for Warfarin Enantiomers and Metabolites
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
|---|---|---|---|---|---|
| This compound | 10.0 - 8000 | 10.0 | 0.7 - 6.0 | 0.4 - 4.9 | -7.7 to -0.5 |
| (R)-Warfarin | 10.0 - 8000 | 10.0 | 0.7 - 6.0 | 0.4 - 4.9 | -7.7 to -0.5 |
| (S)-7-OH-Warfarin | 1.0 - 800 | 1.0 | 0.7 - 6.0 | 0.4 - 4.9 | -7.7 to -0.5 |
| (R)-10-OH-Warfarin | 1.0 - 800 | 1.0 | 0.7 - 6.0 | 0.4 - 4.9 | -7.7 to -0.5 |
LLOQ: Lower Limit of Quantification; %CV: Coefficient of Variation. Data is representative and based on published methods demonstrating typical performance.[5][7][8]
Analytical Workflow
The overall analytical process, from sample receipt to final data reporting, is illustrated in the workflow diagram below.
Conclusion
This application note details a sensitive, specific, and robust LC-MS/MS method for the simultaneous chiral separation and quantification of this compound and its primary metabolites in human plasma.[1][5] The simple protein precipitation sample preparation protocol combined with a selective chromatographic method makes it highly suitable for routine therapeutic drug monitoring, pharmacokinetic studies, and drug-drug interaction research.[1] The method demonstrates excellent performance, meeting typical validation requirements for linearity, precision, and accuracy, thereby ensuring the generation of reliable and reproducible results for both clinical and research applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Warfarin - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of warfarin and 7-hydroxywarfarin enantiomers by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Chiral Purity Analysis of (S)-Warfarin by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin is a widely prescribed oral anticoagulant that exists as a racemic mixture of two enantiomers: (S)-Warfarin and (R)-Warfarin.[1][2][3] The (S)-enantiomer is known to be two to five times more potent as a vitamin K antagonist than the (R)-enantiomer.[4] Due to these significant differences in pharmacological activity, the enantiomeric purity of this compound is a critical quality attribute in pharmaceutical development and manufacturing.[5] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation and quantification of warfarin enantiomers.[1][4] This application note provides a detailed protocol for the determination of the chiral purity of this compound using a validated HPLC method.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral molecule like warfarin.[1] This differential interaction results in different retention times for each enantiomer, enabling their separation and individual quantification.[1] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for the successful chiral resolution of warfarin and its metabolites.[1] The choice of the CSP and the mobile phase composition are critical factors in achieving a successful and robust separation.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the chiral separation of warfarin enantiomers.
Reagents and Materials
-
This compound and (R)-Warfarin reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., monobasic potassium phosphate)
-
Formic acid or Acetic acid (for pH adjustment)
-
Triethylamine (as a mobile phase additive, if required)[5]
-
Sample solvent: A mixture of mobile phase or a suitable organic solvent like methanol/water.[1]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector is required.[1]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralcel OD-RH (4.6 x 150 mm, 5 µm)[6][7][8] |
| Guard Column | Chiralcel OD-RH (4.0 x 10 mm, 5 µm)[6][8] |
| Mobile Phase | Acetonitrile : Phosphate Buffer pH 2.0 (40:60, v/v)[6][7][8] |
| Flow Rate | 1.0 mL/min[6][7][8] |
| Column Temperature | 45°C[6][8] |
| Injection Volume | 20 µL[6][8] |
| Detector | Fluorescence Detector (FLD)[6][8] |
| Excitation Wavelength | 310 nm[6][7][8] |
| Emission Wavelength | 350 nm[6][7][8] |
| Run Time | Approximately 20 minutes |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound and (R)-Warfarin reference standards in the sample solvent to prepare individual stock solutions.
-
Prepare a racemic mixture standard by mixing equal volumes of the this compound and (R)-Warfarin stock solutions.
-
Prepare a series of calibration standards by diluting the stock solutions to the desired concentrations.
Sample Preparation (for drug substance):
-
Accurately weigh and dissolve the this compound sample in the sample solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Sample Preparation (from plasma - for research purposes):
-
To 1 mL of plasma sample, add a protein precipitating agent like acetonitrile.[9][10]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase or sample solvent.[1]
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 2: Chromatographic Performance
| Parameter | (R)-Warfarin | This compound |
| Retention Time (min) | 10 - 11.5[6][8] | 14 - 16[6][8] |
| Resolution (Rs) | > 2.0 | - |
Table 3: Method Validation Parameters
| Parameter | Value |
| Limit of Detection (LOD) | R-Warfarin: 0.0674 ppm, S-Warfarin: 0.0897 ppm[6][8] |
| Limit of Quantification (LOQ) | R-Warfarin: 0.225 ppm, S-Warfarin: 0.298 ppm[6][8] |
| Linearity Range | 0.2 - 3 ppm[6][8] |
| Correlation Coefficient (r²) | > 0.99[6][8] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC method for this compound purity testing.
Caption: Workflow for Chiral HPLC Analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 6. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bevital.no [bevital.no]
- 10. Determination of warfarin in human plasma by high performance liquid chromatography and photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of (S)-Warfarin Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Warfarin, the more potent enantiomer of the widely prescribed oral anticoagulant, requires careful monitoring of its distribution and concentration within the body due to its narrow therapeutic index and high interindividual variability.[1] Understanding the pharmacokinetics and biodistribution of this compound is crucial for optimizing dosing regimens, minimizing adverse effects, and developing novel drug delivery systems. In vivo imaging techniques offer powerful, non-invasive tools to visualize and quantify the dynamic processes of drug distribution in living organisms, providing invaluable insights for preclinical and clinical research.[2]
These application notes provide an overview of key in vivo imaging modalities for tracking this compound distribution, including detailed protocols for established methods and discussions on emerging techniques.
In Vivo Imaging Techniques for this compound
Several imaging modalities can be employed to study the in vivo distribution of this compound. The choice of technique depends on the specific research question, required resolution and sensitivity, and the availability of suitable probes.
Whole-Body Autoradiography (WBA)
Quantitative Whole-Body Autoradiography (QWBA) is a robust and widely used technique in pharmaceutical development to determine the tissue distribution of radiolabeled compounds.[3][4] This method provides a comprehensive, semi-quantitative to quantitative overview of the total radioactivity distribution in thin sections of a whole animal at different time points.[5][6]
Principle: A radiolabeled version of this compound, typically with Carbon-14 (¹⁴C), is administered to an animal.[7][8] At selected time points, the animal is euthanized and flash-frozen.[4][6] The frozen carcass is then sectioned into thin slices using a cryomicrotome.[4][6] These sections are exposed to a phosphor imaging plate, which captures the radioactive decay, creating a detailed image of the drug's distribution throughout the entire body.[6][9]
Fluorescence Imaging
Warfarin possesses intrinsic fluorescent properties, and its fluorescence is significantly enhanced upon binding to serum albumin.[3] This characteristic can be potentially exploited for in vivo imaging. Furthermore, novel fluorescent probes are being developed that can interact with Warfarin, leading to a detectable change in fluorescence, enabling real-time monitoring of its concentration in the bloodstream.[10]
Principle: This technique relies on the detection of photons emitted from fluorescent molecules. For this compound, this could involve its native fluorescence or the fluorescence of a specially designed probe that binds to it.[3][10] In vivo fluorescence imaging systems can then capture and quantify the light emission, providing information on the drug's localization.[11]
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)
PET and SPECT are highly sensitive nuclear imaging techniques that provide three-dimensional quantitative information on the distribution of radiolabeled compounds in vivo.[12] While specific studies on PET or SPECT imaging of radiolabeled this compound are not abundant in the literature, the general principles and protocols for these techniques are well-established for other radiolabeled molecules.[13][14][15]
Principle: For PET, a positron-emitting radionuclide (e.g., ¹⁸F) is incorporated into the this compound molecule.[16] For SPECT, a gamma-emitting radionuclide (e.g., ⁹⁹ᵐTc, ¹²³I) is used.[17] After administration, the radiotracer accumulates in different tissues, and the emitted radiation is detected by the PET or SPECT scanner to reconstruct a 3D image of its distribution.[13][17]
Quantitative Data Presentation
The following tables summarize the biodistribution of this compound (levo-warfarin) in rats as determined by whole-body autoradiography of [¹⁴C]-labeled warfarin.
Table 1: Distribution of Radioactivity in Male Rats Following Intravenous Administration of [¹⁴C]levo-Warfarin [7][8]
| Organ/Tissue | 6 hours | 24 hours |
| Blood | High | Moderate |
| Liver | Very High | High |
| Kidney | High | Moderate |
| Lung | Moderate | Low |
| Pancreas | Moderate | Low |
| Intestines | Moderate | Low |
Note: The levels are qualitative descriptions based on the autoradiograms.
Experimental Protocols
Protocol 1: Quantitative Whole-Body Autoradiography (QWBA) of [¹⁴C]-(S)-Warfarin
Objective: To determine the time-course tissue distribution of [¹⁴C]-(S)-Warfarin in rodents.
Materials:
-
[¹⁴C]-(S)-Warfarin with a metabolically stable label
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Dosing vehicle (e.g., 0.9% saline)
-
Anesthesia (e.g., isoflurane)
-
Euthanasia agent (e.g., CO₂)
-
Hexane and dry ice bath for freezing[6]
-
Carboxymethylcellulose (CMC) for embedding[6]
-
Cryomicrotome
-
Phosphor imaging plates[6]
-
Phosphor imager system
-
Image analysis software
Procedure:
-
Animal Dosing: Administer a known dose of [¹⁴C]-(S)-Warfarin to the animals via the desired route (e.g., intravenous or oral).
-
Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours post-dose), euthanize the animals.
-
Freezing: Immediately freeze the carcasses by immersion in a hexane and dry ice bath until solidified.[6]
-
Embedding: Embed the frozen carcasses in a CMC solution and freeze to create a solid block.[6]
-
Sectioning: Using a cryomicrotome, cut thin (e.g., 20-50 µm) sagittal sections of the entire animal.[6]
-
Dehydration: Dehydrate the sections to prevent diffusion of the radiolabeled compound.[6]
-
Exposure: Place the sections in close contact with a phosphor imaging plate in a light-tight cassette and expose for a suitable duration.[6]
-
Imaging: Scan the imaging plate using a phosphor imager to obtain a digital autoradiogram.
-
Quantification: Analyze the images using appropriate software. Correlate the signal intensity in different tissues to a standard curve to determine the concentration of radioactivity.
Protocol 2: In Vivo Fluorescence Imaging of this compound-Albumin Binding
Objective: To visualize the distribution of this compound in the vasculature and tissues with high albumin content.
Materials:
-
This compound
-
Experimental animals (e.g., nude mice)
-
In vivo fluorescence imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Baseline Imaging: Acquire baseline fluorescence images of the anesthetized animal before drug administration.
-
Drug Administration: Administer this compound to the animal (e.g., via tail vein injection).
-
Dynamic Imaging: Immediately begin acquiring a series of fluorescence images at different time points to monitor the initial distribution and clearance from the vasculature.
-
Static Imaging: Acquire detailed fluorescence images at later time points (e.g., 1, 4, 24 hours) to assess tissue distribution.
-
Ex Vivo Imaging: At the end of the in vivo imaging session, euthanize the animal and excise major organs for ex vivo fluorescence imaging to confirm the in vivo findings and obtain more precise localization.
-
Image Analysis: Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different organs and tissues over time.
Diagrams
References
- 1. Pharmacokinetic Modeling of Warfarin І – Model-Based Analysis of Warfarin Enantiomers with a Target Mediated Drug Disposition Model Reveals CYP2C9 Genotype-Dependent Drug-Drug Interactions of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. A Warfarin-Based Supramolecular Nanoprobe for Cell Imaging and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qps.com [qps.com]
- 5. benchchem.com [benchchem.com]
- 6. qps.com [qps.com]
- 7. Demonstration of stereoselective disposition of warfarin enantiomers by whole-body autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. njdmpk.com [njdmpk.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPECT and SPECT-CT Imaging Protocols | Radiology Key [radiologykey.com]
- 14. FDG PET and PET/CT: EANM procedure guidelines for tumour PET imaging: version 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and In Vivo Imaging of a 18F-Labeled PARP1 Inhibitor Using a Bioorthogonal Scavenger-Assisted High Performance Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SPECT Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Stable (S)-Warfarin Solution for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of a stable (S)-Warfarin solution intended for experimental applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of research results.
This compound is the more potent enantiomer of the anticoagulant drug Warfarin.[1][2] It functions by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), which is a critical enzyme in the vitamin K cycle.[2][3][4] This inhibition leads to a reduction in the synthesis of active vitamin K-dependent clotting factors, including Factors II, VII, IX, and X, as well as proteins C and S.[2][5][6]
The stability of Warfarin solutions is highly dependent on factors such as pH, temperature, light exposure, and the solvent system used. Warfarin is sparingly soluble in water, while its sodium salt is very soluble in water and ethanol.[1][7] Aqueous solutions of Warfarin sodium are most stable at a pH above 8.0 to prevent precipitation of the less soluble protonated form.[7][8]
Data Presentation: Stability of Warfarin Solutions
The following tables summarize the stability of Warfarin solutions under various conditions, based on published data.
Table 1: Stability of 1 mg/mL Warfarin Sodium Oral Liquid Formulations [9]
| Formulation Source | Storage Temperature (°C) | Duration for ≥90% Concentration |
| Pharmaceutical Grade Powder | 25 | 30 days |
| Pharmaceutical Grade Powder | 4 | 45 days |
| Commercial Tablets | 25 | 21 days |
| Commercial Tablets | 4 | 30 days |
Table 2: Kinetic Data for Warfarin Conversion in Aqueous Solution (pH 7.4) [10][11]
| Temperature (°C) | Rate Constant (h⁻¹) | Time for 5% Conversion |
| 37 | 0.041 | 1.4 hours |
| 25 | 0.0086 | 6.0 hours |
| 5 | Not specified | 49 hours |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Sodium Aqueous Stock Solution (1 mg/mL)
This protocol details the preparation of a stable aqueous stock solution of this compound sodium suitable for in vitro experiments.
Materials:
-
This compound sodium salt (pharmaceutical grade)
-
Glycerin
-
Sodium phosphate (dibasic)
-
Deionized water
-
0.22 µm sterile syringe filter
-
Amber glass vials
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Prepare the Buffer Vehicle:
-
Prepare a sodium phosphate buffer (e.g., 10 mM).
-
In a volumetric flask, combine deionized water and glycerin. A concentration of at least 35% glycerin can improve solubility and stability.[12]
-
Add the sodium phosphate to the water-glycerin mixture and stir until dissolved.
-
Adjust the pH of the final solution to 8.0 - 8.5 using a pH meter. This is critical as Warfarin can precipitate in acidic conditions.[7][8]
-
-
Dissolve this compound Sodium:
-
Accurately weigh the required amount of this compound sodium powder.
-
Slowly add the powder to the prepared buffer vehicle while stirring continuously to ensure complete dissolution.
-
-
Final Concentration and Sterilization:
-
Adjust the final volume with the buffer vehicle to achieve a concentration of 1 mg/mL.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile amber glass vial.
-
-
Storage and Handling:
-
Store the stock solution in tightly sealed amber glass vials to protect it from light.[7][13]
-
For short-term storage (up to 30 days), solutions may be stored at room temperature (22-25°C).[9]
-
For longer-term stability (up to 45 days), it is recommended to store the solution under refrigeration (4°C).[9]
-
Before use, allow the solution to equilibrate to the experimental temperature.
-
Visually inspect the solution for any precipitation or discoloration before each use. If observed, the solution should be discarded.
-
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
References
- 1. Warfarin - Sciencemadness Wiki [sciencemadness.org]
- 2. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. news-medical.net [news-medical.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Warfarin Mechanism of Action - Video | Study.com [study.com]
- 7. pharmacylibrary.com [pharmacylibrary.com]
- 8. Warfarin Sodium Stability in Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of warfarin sodium flavoured preservative-free oral liquid formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of warfarin solutions for drug-protein binding measurements: spectroscopic and chromatographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Stability of warfarin solutions for drug–protein binding measurements" by Annette C. Moser, Charles A. Kingsbury et al. [digitalcommons.unl.edu]
- 12. US20060293382A1 - Stable warfarin sodium liquid formulation and method of making same - Google Patents [patents.google.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
Troubleshooting poor peak resolution in (S)-Warfarin HPLC analysis
Welcome to the technical support center for the HPLC analysis of (S)-Warfarin. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chromatographic analysis, specifically focusing on achieving optimal peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak resolution between (R)- and this compound enantiomers?
Poor peak resolution in the chiral separation of warfarin enantiomers can stem from several factors, broadly categorized as issues with the mobile phase, the chiral stationary phase (CSP), or the HPLC system and sample preparation.[1][2] Key contributors include an unsuitable mobile phase composition (incorrect organic modifier, pH, or additives), a suboptimal choice of chiral column, or degradation of the column's stationary phase.[3] Additionally, system parameters like flow rate and temperature play a crucial role.[4]
Q2: How does the mobile phase composition affect the resolution of warfarin enantiomers?
The mobile phase is a critical factor in achieving successful chiral resolution.[5] Its composition, including the type and concentration of the organic modifier, the pH of the aqueous phase, and the presence of additives, directly influences the interaction between the warfarin enantiomers and the chiral stationary phase. For instance, in reversed-phase chromatography, an incorrect ratio of organic solvent to aqueous buffer can lead to co-elution.[3] The pH of the mobile phase is particularly important as it can alter the ionization state of warfarin, which has a pKa of approximately 5.0.[6] Operating at a pH that is not optimized for the chosen column and analyte can result in poor peak shape and resolution.[7]
Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for this compound is a common issue that can compromise resolution and accurate quantification. The primary causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the column, such as residual silanol groups on silica-based columns.[8]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[9]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak shape issues.[10]
-
Column Degradation: A void at the column inlet or a partially blocked frit can distort peak shape.[11]
To address peak tailing, consider adjusting the mobile phase pH or adding a buffer to minimize silanol interactions.[9] Reducing the sample concentration or injection volume can mitigate column overload.[12] It is also recommended to dissolve the sample in the mobile phase whenever possible.[10]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase for Improved Resolution
Poor peak resolution is often resolved by systematically adjusting the mobile phase composition. This guide provides a step-by-step approach to optimize your mobile phase for the chiral separation of warfarin.
Is the poor resolution a new issue with an established method or are you developing a new method?
-
Established Method: A sudden loss of resolution can indicate a problem with mobile phase preparation or degradation. Start by preparing a fresh mobile phase.[13]
-
New Method Development: Follow the steps below to systematically optimize your mobile phase.
-
Organic Modifier Selection and Concentration:
-
Commonly used organic modifiers for warfarin chiral separation include acetonitrile, methanol, and ethanol.[4] Acetonitrile is often favored as it can provide sharper peaks and lower system backpressure compared to methanol.[6]
-
Systematically vary the concentration of the organic modifier. For reversed-phase HPLC, start with a higher aqueous content and gradually increase the organic modifier concentration. For normal-phase HPLC, adjust the ratios of solvents like hexane and ethanol.[4]
-
-
pH Adjustment:
-
The pH of the mobile phase can significantly impact selectivity.[7] For silica-based columns, a pH range of 2 to 8 is generally recommended.[7]
-
Prepare a series of mobile phases with varying pH values (e.g., in 0.5 unit increments) around the pKa of warfarin (~5.0) and analyze the impact on resolution. For example, a mobile phase with a pH of 6.5 has been shown to be effective in some applications.[6]
-
-
Buffer Selection and Concentration:
-
Additives:
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution by optimizing the mobile phase.
Guide 2: Addressing Column and System Issues
If optimizing the mobile phase does not resolve the peak resolution issue, the problem may lie with the chiral column or the HPLC system itself.
-
Column Selection:
-
The choice of chiral stationary phase (CSP) is paramount for the separation of warfarin enantiomers.[5] Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic) are commonly used.[5] If you are consistently getting poor resolution, consider trying a different type of chiral column.
-
-
Column Contamination and Degradation:
-
Accumulation of contaminants on the column can lead to a loss of resolution.[8] Regularly flushing the column with a strong solvent can help.
-
A void at the column inlet or a blocked frit can cause peak distortion.[11] This may be indicated by a sudden increase in backpressure. In some cases, reversing the column and flushing it may resolve the issue, but often the column will need to be replaced.[11]
-
-
System Parameters:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[12]
-
Temperature: Temperature can affect the viscosity of the mobile phase and the interaction between the analyte and the stationary phase.[16] Maintaining a stable column temperature using a column oven is recommended.[12] The optimal temperature may vary depending on the column and mobile phase, with 25°C being a common starting point.[4]
-
The following diagram illustrates the logical relationship of key factors influencing chiral HPLC separation.
Data and Protocols
Table 1: Comparison of Chromatographic Conditions for Warfarin Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Chiralpak IA | Isopropyl alcohol–methanol (60:40, v/v) | 1.5 | 1.38 | [4] |
| Chiralpak IA | Acetonitrile (100%) | 1.5 | 1.47 | [4] |
| Chiralpak AS-3R | Ethanol–hexane (40:60, v/v) | 1.5 | 1.01 | [4] |
| Chiralpak AS-3R | Ethanol–water (80:20, v/v) | 1.5 | 1.59 | [4] |
| Chiralcel OD-RH | Isopropyl alcohol–hexane (80:20, v/v) | 1.5 | 3.90 | [4] |
| Chiralcel OD-RH | Acetonitrile: phosphate buffer pH 2 (40:60) | 1.0 | >1.5 | [17] |
| DAICEL CHIRALPAK® IG | Methanol (100%) | 1.0 | Baseline Separation | [15] |
Experimental Protocol: Sample Preparation from Plasma
This protocol is adapted from a validated method for the analysis of warfarin and its metabolites in plasma.[5]
-
To 50 µL of plasma sample, add 400 µL of an internal standard solution in a methanol/water mixture.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 2250 x g for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dried residue with 100 µL of a methanol-water mixture (15:85, v/v) before injection into the HPLC system.
The following diagram illustrates the general workflow for the chiral HPLC analysis of warfarin from a plasma sample.
References
- 1. Solving Common Errors in HPLC [omegascientific.com.sg]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 16. Chiral separation mechanisms in protein-based HPLC columns. 1. Thermodynamic studies of (R)- and this compound binding to immobilized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Chiral Separation of Warfarin
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of warfarin.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for warfarin separation?
The most frequently used CSPs for the successful chiral separation of warfarin enantiomers are polysaccharide-based, specifically those derived from amylose and cellulose.[1][2] Commonly cited columns include:
-
Astec® CHIROBIOTIC® V, a macrocyclic glycopeptide-based CSP[5]
Q2: What are the typical mobile phase modes used for warfarin chiral separation?
The chiral separation of warfarin can be achieved using various HPLC modes, including:
-
Reversed-Phase (RP) Chromatography: This mode commonly uses mixtures of aqueous buffers (e.g., phosphate buffer, ammonium acetate) and organic modifiers like acetonitrile.[4][5][6]
-
Normal-Phase (NP) Chromatography: This approach often employs a non-polar solvent such as hexane mixed with an alcohol like ethanol.[1]
-
Polar Organic Mode: This mode utilizes polar organic solvents, such as pure methanol or mixtures of acetonitrile and ethanol.[1][3]
-
Supercritical Fluid Chromatography (SFC): SFC is also an effective technique for separating warfarin enantiomers and their metabolites.[3][7]
Q3: What is the role of additives in the mobile phase for chiral separation of warfarin?
Additives are often incorporated into the mobile phase to enhance resolution and improve peak shape.[1][3] Their primary functions are:
-
For acidic compounds like warfarin: An acidic additive, such as acetic acid or trifluoroacetic acid (TFA), is used to suppress the ionization of the analyte, which can lead to better interaction with the CSP and improved peak symmetry.[8][9]
-
For basic compounds: A basic additive like triethylamine (TEA) or diethylamine (DEA) is used to minimize undesirable interactions with residual silanols on silica-based CSPs, thereby reducing peak tailing.[8][10]
-
To improve ionization in LC-MS: Volatile additives like ammonium acetate or ammonium formate are used to facilitate analyte ionization for mass spectrometry detection.[5][7]
Q4: How do I select the appropriate mobile phase composition?
The choice of mobile phase is highly dependent on the selected chiral stationary phase. For polysaccharide-based CSPs, a good starting point is a mixture of hexane and an alcohol (e.g., ethanol, isopropanol) for normal-phase mode, or acetonitrile and water/buffer for reversed-phase mode.[1][4] For macrocyclic glycopeptide CSPs like CHIROBIOTIC® V, mobile phases consisting of acetonitrile and aqueous ammonium acetate have proven effective.[5] It is recommended to consult the column manufacturer's guidelines and screen a variety of solvent compositions to find the optimal conditions.[9]
Troubleshooting Guide
Q1: I am observing poor resolution between the R- and S-warfarin enantiomers. What should I do?
Poor resolution can be caused by several factors. Here is a step-by-step approach to troubleshoot this issue:
-
Optimize the Mobile Phase Composition:
-
Adjust Solvent Strength: In reversed-phase, decreasing the amount of organic modifier (e.g., acetonitrile) generally increases retention and may improve resolution.[4] In normal-phase, the type and concentration of the alcohol component are critical.[1]
-
Change the Organic Modifier: Sometimes, switching the organic modifier (e.g., from methanol to acetonitrile or isopropanol) can significantly alter selectivity.[2]
-
Incorporate Additives: If not already present, consider adding a small amount of an acidic additive like acetic acid or TFA (e.g., 0.1%) to the mobile phase.[8]
-
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will lengthen the analysis time.[1]
-
Adjust the Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Experiment with temperatures both above and below ambient conditions (e.g., 10°C to 40°C) to see the effect on resolution.[4][7]
-
Consider a Different CSP: If extensive mobile phase optimization does not yield satisfactory results, the chosen CSP may not be suitable for this separation. Trying a CSP with a different chiral selector is a viable option.[9]
Q2: The peaks for the warfarin enantiomers are tailing. How can I improve the peak shape?
Peak tailing is a common issue in chiral chromatography and can often be addressed by:
-
Using Mobile Phase Additives: For an acidic compound like warfarin, tailing can sometimes be mitigated by the addition of an acid to the mobile phase to ensure the analyte is in a single ionic form.[8]
-
Checking the Mobile Phase pH: For ionizable compounds, operating at a mobile phase pH far from the analyte's pKa can prevent peak tailing.[11]
-
Evaluating for Column Contamination or Degradation: Contaminants on the column can create active sites that lead to tailing.[11] Flushing the column according to the manufacturer's instructions may help. If the column is old or has been used extensively, its performance may have degraded.[11]
Q3: I am seeing "ghost peaks" in my chromatogram. What is the cause and how can I eliminate them?
Ghost peaks are extraneous peaks that do not originate from the injected sample.[11] Common causes and solutions include:
-
Mobile Phase Contamination: Impurities in the solvents or additives can appear as ghost peaks.[11] Ensure you are using high-purity, HPLC-grade solvents and fresh mobile phase.
-
System Contamination: Carryover from previous injections can lead to ghost peaks.[11] Implement a robust needle wash protocol and flush the injector and system with a strong solvent.
-
Column Bleed: Degradation of the stationary phase can release compounds that appear as peaks.[11] This is more common with aggressive mobile phases or at high temperatures.
Data Summary Tables
Table 1: Mobile Phase Composition and Separation Parameters on Polysaccharide-Based CSPs
| Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Chiralpak IA | Acetonitrile | 2.50 | 1.47 | [1] |
| Chiralpak IA | Acetonitrile/Ethanol (60:40) | 1.38 | 1.20 | [1] |
| Chiralpak IA | Acetonitrile/Ethanol (30:70) | 1.74 | 1.05 | [1] |
| Chiralpak AS-3R | Ethanol/Hexane (40:60) | N/A | N/A | [1] |
| Chiralpak AS-3R | Ethanol/Water (80:20) | N/A | N/A | [1] |
| Chiralcel OD-RH | Acetonitrile/Phosphate Buffer pH 2.0 (40:60) | >1.5 | >2.0 | [4] |
Table 2: Mobile Phase Composition for Warfarin Separation on Various CSPs
| Chiral Stationary Phase | Mobile Phase | Mode | Additive(s) | Reference |
| Astec CHIROBIOTIC® V | Water/Acetonitrile Gradient | Reversed-Phase | 5 mM Ammonium Acetate (pH 4.0) | [5] |
| ChiraDex® | Acetonitrile | Polar Organic | Glacial Acetic Acid, Triethylamine | [8] |
| DAICEL CHIRALPAK® IG | Methanol | Polar Organic | None | [3] |
| ACQUITY UPC2 Trefoil™ CEL1 | CO2 with Methanol | SFC | Ammonium Formate | [7] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 2.0) in a 40:60 (v/v) ratio.[4][6]
-
Column Temperature: 40°C[4]
-
Injection Volume: 50 µL[4]
-
Detection: Fluorescence detector with excitation at 310 nm and emission at 350 nm.[4][6]
-
Sample Preparation: Plasma samples can be prepared by protein precipitation with acetonitrile.[6]
Protocol 2: Normal-Phase HPLC Method
-
Column: Chiralpak AS-3R (150 × 4.6 mm, 3.0 μm)[2]
-
Mobile Phase: Ethanol and hexane in a 40:60 (v/v) ratio.[1]
-
Column Temperature: 25°C[2]
-
Injection Volume: 20 µL[2]
-
Standard Preparation: Dissolve racemic warfarin in the mobile phase.[2]
Visualizations
Caption: Workflow for Mobile Phase Optimization in Chiral HPLC.
Caption: Troubleshooting Decision Tree for Chiral HPLC of Warfarin.
Caption: Relationship Between Mobile Phase Components and Their Effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 4. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: (S)-Warfarin Aqueous Solution Stability
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-Warfarin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I prepared a fresh aqueous solution of this compound at pH 7.4, but my experimental results (e.g., protein binding affinity) are changing over time. What is happening?
A1: this compound in a neutral aqueous solution undergoes a slow, time-dependent structural conversion. The molecule exists in equilibrium between a minor and a major cyclic hemiketal form. Over time, the minor form converts to the major, more stable form.[1][2][3] This subtle structural change can alter its interaction with proteins like Human Serum Albumin (HSA), leading to variability in experimental results.[1][2][3]
Q2: How does temperature affect the stability of my this compound solution?
A2: Temperature is a critical factor accelerating the conversion from the minor to the major hemiketal form. The rate of this first-order reaction increases significantly as the temperature rises.[1][2][3] For instance, the time it takes for 5% of the initial form to convert is approximately 6.0 hours at 25°C, but this shortens to just 1.4 hours at 37°C.[2] Therefore, maintaining low temperatures is crucial for short-term stability.
Q3: What is the optimal pH for preparing and storing this compound solutions?
A3: The stability of warfarin solutions is pH-dependent. While many biological assays are run at pH 7.4, warfarin's protonated form has very low solubility.[4][5] If the pH of a warfarin sodium solution drops below 8, the less soluble warfarin can precipitate out.[5] Studies have shown that warfarin sodium solutions are most stable when prepared in water or a phosphate buffer at pH 8, showing less degradation compared to solutions at pH 7 or pH 9.[4]
Q4: My this compound solution has a slight yellow tint after being on the benchtop. What could be the cause?
A4: Warfarin sodium is known to be sensitive to light and can discolor upon exposure.[5] This suggests a potential for photodegradation. It is recommended to protect this compound solutions from light by using amber vials or covering the container with aluminum foil, especially during long experiments or storage.
Q5: I see unexpected peaks in my HPLC chromatogram when analyzing an older this compound solution. What are they?
A5: The most likely "new peak" or shift in peak ratios in a neutral aqueous solution is due to the formation of the major cyclic hemiketal isomer from the minor one.[1][2][3] Depending on the stress conditions (e.g., exposure to strong UV light, extreme pH), other degradation products could arise from mechanisms like the ring-opening of the coumarin moiety.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent binding assay results | Time-dependent conversion of hemiketal isomers affecting binding affinity.[1][3] | Prepare fresh solutions immediately before use. If solutions must be stored, keep them at low temperatures (e.g., 4-5°C) and use them within the recommended lifetime (see Table 1).[2] |
| Precipitate forming in solution | The pH of the solution has dropped below 8, causing the precipitation of the less soluble protonated warfarin.[5][7] | Ensure the solution pH is maintained at or above 8, especially for warfarin sodium solutions. Use a suitable buffer system, like a phosphate buffer at pH 8.[4] |
| Solution discoloration (yellowing) | Exposure to ambient or UV light causing photodegradation.[5][6] | Protect solutions from light at all times using amber glass vials or by wrapping containers in foil.[5] |
| Gradual loss of parent compound concentration over hours/days | Temperature-dependent conversion to the major hemiketal isomer. | Analyze samples quickly after preparation or store them at 2-8°C to slow the conversion rate significantly. Refer to the kinetic data in Table 1 for guidance on solution lifetime at different temperatures.[2] |
Data & Experimental Protocols
Quantitative Stability Data
The stability of this compound in a pH 7.4 phosphate buffer is highly dependent on temperature. The following table summarizes the kinetic data for the conversion of the minor hemiketal form to the major one.
Table 1: Temperature-Dependent Conversion Rates of Warfarin at pH 7.4 [1][2][3]
| Temperature | Average Rate Constant (k) | Time for 5% Conversion | Time for 95% Conversion |
| 5 °C | 0.001 h⁻¹ | 49 hours | 125 days |
| 25 °C | 0.0086 h⁻¹ | 6.0 hours | 14.5 days |
| 37 °C | 0.041 h⁻¹ | 1.4 hours | 3.0 days |
Data sourced from Moser et al. (2006).[1][2]
Protocol: Stability Assessment via HPLC
This protocol outlines a general method for monitoring the stability of this compound in an aqueous solution.
Objective: To quantify the concentration of this compound over time under specific storage conditions (e.g., temperature, pH, light exposure).
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
-
HPLC system with a UV or Fluorometric detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Solution Preparation:
-
Prepare the desired buffer solution (e.g., 0.067 M phosphate buffer, pH 7.4 or 8.0) and filter it.
-
Accurately weigh and dissolve this compound in the buffer to create a stock solution of known concentration.
-
Aliquot the stock solution into separate, appropriate vials (e.g., clear vials for light exposure studies, amber vials for protection).
-
-
Storage Conditions:
-
Store the aliquots under the desired experimental conditions (e.g., 5°C, 25°C, 37°C).
-
Designate a t=0 sample to be analyzed immediately.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of phosphate buffer and an organic solvent like methanol or acetonitrile.[8][9] An example could be phosphate buffer:methanol (60:40 v/v).
-
Chromatographic Conditions:
-
Analysis Schedule: At predetermined time points (e.g., 0, 1, 2, 4, 6, 24 hours), remove a vial from its storage condition, allow it to reach room temperature, and inject it into the HPLC system.
-
Quantification: Record the peak area of the this compound peak at each time point. Calculate the percentage of this compound remaining relative to the t=0 sample.
-
Visual Diagrams
Caption: Isomerization of this compound in a neutral aqueous solution.
Caption: Troubleshooting inconsistent results with this compound solutions.
References
- 1. "Stability of warfarin solutions for drug–protein binding measurements" by Annette C. Moser, Charles A. Kingsbury et al. [digitalcommons.unl.edu]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Stability of warfarin solutions for drug-protein binding measurements: spectroscopic and chromatographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20060293382A1 - Stable warfarin sodium liquid formulation and method of making same - Google Patents [patents.google.com]
- 5. pharmacylibrary.com [pharmacylibrary.com]
- 6. Photochemistry of aqueous warfarin and 4-hydroxycoumarin - American Chemical Society [acs.digitellinc.com]
- 7. Warfarin Sodium Stability in Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Warfarin in Spiked-Saliva Using the Fluorometric HPLC Method | Scientific.Net [scientific.net]
- 9. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of (S)-Warfarin
Welcome to the technical support center for the LC-MS analysis of (S)-Warfarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][4] For instance, phospholipids in a plasma sample can co-elute with Warfarin and suppress its signal, leading to an underestimation of its true concentration.[5]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method that helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7]
-
Post-Extraction Spike: This is a quantitative method that compares the response of this compound in a pure solvent to its response when spiked into a blank matrix sample that has already undergone the extraction procedure.[3][6][7] The percentage matrix effect can be calculated to quantify the extent of ion suppression or enhancement.
Q3: What are the most common strategies to minimize or compensate for matrix effects in this compound analysis?
A3: Several strategies can be employed to overcome matrix effects:
-
Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering matrix components before LC-MS analysis.[8][9] For Warfarin analysis, LLE and specialized SPE techniques like HybridSPE-Phospholipid have been shown to be effective.[5][10][11]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is a crucial step.[8] This can involve adjusting the mobile phase, gradient, and column chemistry.
-
Use of an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled (SIL) version of Warfarin (e.g., warfarin-d5), can effectively compensate for matrix effects.[1][12][13] The IS is affected by the matrix in the same way as the analyte, allowing for accurate quantification.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[8][13]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of this compound that may be related to matrix effects.
| Problem | Possible Cause | Recommended Solution(s) |
| Low this compound Signal Intensity or Poor Sensitivity | Ion suppression due to co-eluting matrix components (e.g., phospholipids).[5] | 1. Improve Sample Preparation: Switch to a more effective sample cleanup method such as liquid-liquid extraction (LLE) or a phospholipid removal SPE plate (e.g., HybridSPE).[5][10] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering peaks. 3. Use a Stable Isotope-Labeled Internal Standard: Incorporate this compound-d5 as an internal standard to normalize the signal.[13] |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between samples and standards. | 1. Use Matrix-Matched Calibrators: Prepare your calibration curve and quality control samples in the same blank matrix as your study samples.[13] 2. Ensure Consistent Sample Preparation: Use a validated and standardized sample preparation protocol for all samples. |
| Inaccurate Quantification (Poor Accuracy) | Uncorrected ion suppression or enhancement. | 1. Perform a Post-Extraction Spike Experiment: Quantify the extent of the matrix effect to understand the bias in your results. 2. Implement a More Robust Sample Cleanup: As with low signal intensity, a more rigorous sample preparation method can remove the source of the inaccuracy.[9] 3. Utilize a Co-eluting Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation.[12] |
| Peak Shape Issues (Tailing, Splitting) | Co-eluting interferences or column contamination from the matrix.[14][15] | 1. Improve Sample Cleanup: A cleaner extract will be less likely to cause peak shape issues. 2. Use a Guard Column: This can protect your analytical column from strongly retained matrix components. 3. Develop a Column Washing Method: Implement a robust wash step at the end of each run to elute strongly bound matrix components. |
Experimental Protocols
Below are detailed methodologies for key experiments related to assessing and overcoming matrix effects in this compound analysis.
Methodology 1: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
This protocol allows for the quantification of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known concentration of this compound and the internal standard (if used) into the initial mobile phase or a pure solvent.
-
Set B (Post-Spiked Matrix): Extract a blank plasma sample using your established protocol. After the final extraction step and before analysis, spike the extracted matrix with the same known concentration of this compound and internal standard as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank plasma with the known concentration of this compound and internal standard before starting the extraction protocol. This set is used to determine recovery.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%) using the following formula:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Methodology 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a common and effective method for cleaning up plasma samples for Warfarin analysis.[10][11]
-
To 200 µL of plasma sample, add the internal standard solution.
-
Add 100 µL of acetic acid and vortex briefly.
-
Add 1 mL of an ice-cold extraction solvent mixture (e.g., ethyl acetate and diethyl ether, 50:50, v/v).[10]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,500 rpm) for 10 minutes to separate the layers.[10]
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) two more times, combining the organic layers.[10]
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen at an elevated temperature (e.g., 70 °C).[10]
-
Reconstitute the dried residue in a suitable volume (e.g., 150 µL) of the mobile phase.
-
Inject an aliquot into the LC-MS system.
Methodology 3: Sample Preparation using Protein Precipitation (PPT)
A simpler but potentially less clean method compared to LLE.
-
To 200 µL of plasma sample, add the internal standard.
-
Add 800 µL of cold 10% formic acid in methanol.[10]
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,500 rpm) for 10 minutes.[10]
-
Transfer the supernatant to a clean tube.
-
The supernatant can be diluted further or directly injected, though an evaporation and reconstitution step is often recommended to concentrate the sample and exchange the solvent.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Warfarin analysis.
Table 1: Comparison of Sample Preparation Techniques for this compound
| Preparation Method | Analyte Recovery (%) | Relative Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (LLE) | 99.5 ± 8.4 | No significant relative matrix effect reported | [10] |
| Protein Precipitation (Methanol/Formic Acid) | Not explicitly stated, but often lower than LLE | Prone to significant matrix effects, especially from phospholipids | [5][10] |
| HybridSPE-Phospholipid | High and consistent | Significantly reduced compared to standard protein precipitation | [5] |
Table 2: LC-MS/MS Method Parameters for Warfarin Enantiomers
| Parameter | Value | Reference |
| Column | beta-cyclodextrin | [11] |
| Mobile Phase | Acetonitrile-acetic acid-triethylamine (1000:3:2.5, v/v/v) | [11] |
| Ionization Mode | Negative Electrospray Ionization (ESI) | [11] |
| MS/MS Transition (S-Warfarin) | m/z 307 -> 161 | [11] |
| Linear Range | 1-100 ng/mL | [11] |
| Inter-day Precision (%RSD) | < 7.3% | [11] |
| Inter-day Accuracy (%Bias) | < 7.3% | [11] |
Visualizations
The following diagrams illustrate key workflows and concepts in overcoming matrix effects.
Caption: A typical experimental workflow for LC-MS analysis of this compound.
Caption: A logical troubleshooting guide for addressing matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS Analysis of Warfarin™ in Plasma Samples [sigmaaldrich.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. research.vu.nl [research.vu.nl]
- 11. Development and validation of a sensitive and robust LC-tandem MS method for the analysis of warfarin enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. agilent.com [agilent.com]
- 15. zefsci.com [zefsci.com]
Technical Support Center: Optimizing the Asymmetric Synthesis of (S)-Warfarin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and enantioselectivity of (S)-Warfarin synthesis. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the asymmetric synthesis of this compound important?
A1: this compound is the more potent enantiomer of the widely used anticoagulant, Warfarin, exhibiting approximately 6 times greater activity than (R)-Warfarin. Synthesizing the enantiomerically pure form can lead to drugs with a superior pharmacological profile.
Q2: What are the primary methods for the asymmetric synthesis of this compound?
A2: The most common and effective methods involve the organocatalytic Michael addition of 4-hydroxycoumarin to benzalacetone.[1] Chiral primary amines, such as (S,S)-1,2-diphenylethylenediamine (DPEN) and its derivatives, as well as squaramide-based catalysts, are frequently employed.[2][3] Other methods include asymmetric hydrogenation and hetero-Diels-Alder reactions.[4]
Q3: What are the typical starting materials for the organocatalytic synthesis of this compound?
A3: The standard starting materials are 4-hydroxycoumarin and benzalacetone.[1]
Q4: What is the role of a co-catalyst in this reaction?
A4: Acidic co-catalysts, such as trifluoroacetic acid (TFA) or acetic acid, are often used to facilitate the formation of the reactive iminium ion intermediate, which is crucial for the catalytic cycle.
Q5: Can the enantiomeric excess of the final product be improved post-synthesis?
A5: Yes, a single recrystallization of the crude product can significantly enhance the enantiomeric excess, often to over 98% ee.[5]
Troubleshooting Guide
Q1: My reaction yield is low, but the enantiomeric excess (ee) is high. What are the possible causes and solutions?
A1:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending it.
-
Suboptimal Catalyst Loading: The amount of catalyst may be insufficient. While higher catalyst loading can increase the reaction rate, it's essential to find an optimal concentration to balance cost and efficiency. Experiment with slightly increasing the catalyst loading (e.g., from 10 mol% to 15 mol%).
-
Poor Solubility of Reactants or Catalyst: Ensure all components are adequately dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.[6]
-
Catalyst Deactivation: The catalyst may have degraded. Ensure the catalyst is of high purity and has been stored correctly. In some cases, gradual deactivation can occur, and for recyclable catalysts, this may be due to leaching during workup.[7][8]
Q2: My enantiomeric excess (ee) is low. How can I improve it?
A2:
-
Purity of Catalyst: The chiral purity of the organocatalyst is paramount. Use a catalyst with the highest possible enantiomeric purity.
-
Solvent Choice: The solvent can significantly influence the stereochemical outcome of the reaction. Solvents like THF and 2-Methyl-THF have been shown to provide high enantioselectivity. It is advisable to screen different solvents to find the optimal one for your specific catalyst system.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate.
-
Recrystallization: As a post-reaction step, recrystallization is a highly effective method for improving the enantiomeric excess of Warfarin.[5]
Q3: The reaction is very slow or not proceeding at all. What should I check?
A3:
-
Absence of Co-catalyst: Many organocatalytic systems for Warfarin synthesis require an acidic co-catalyst (e.g., acetic acid, TFA) to proceed efficiently. Ensure the co-catalyst has been added in the correct amount.
-
Catalyst Inhibition: Impurities in the starting materials or solvent can poison the catalyst. Use high-purity reagents and solvents.
-
Incorrect pH: The reaction is sensitive to pH. The presence of a suitable acidic co-catalyst is generally sufficient to maintain the optimal pH range.
Q4: I am observing the formation of byproducts. What are they and how can I minimize them?
A4: While specific byproduct formation is not extensively detailed in the provided literature, potential side reactions in Michael additions can include self-condensation of the enone or other undesired reactions of the starting materials. To minimize byproducts:
-
Optimize Reaction Conditions: Stick to the optimized temperature and reaction time. Over-running the reaction may lead to degradation or side reactions.
-
Purity of Starting Materials: Use pure 4-hydroxycoumarin and benzalacetone to avoid side reactions from impurities.
-
Controlled Addition: In some cases, slow addition of one reactant to the mixture of the other reactant and catalyst can help to minimize the formation of byproducts.
Quantitative Data Summary
The following table summarizes the performance of various catalytic systems in the asymmetric synthesis of this compound.
| Catalyst | Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Polystyrene-supported 9-amino-epi-quinine | Trifluoroacetic acid | Dioxane | 50 | 5 | up to 90 | up to 87 | |
| (S,S)-Et-DuPHOS-Rh(I) | - | Methanol | RT | - | - | 82-86 | |
| (S,S)-Et-DuPHOS-Rh(I) | - | 3:2 Isopropanol-Methanol | RT | - | - | 88 | |
| C2-symmetric squaramide | Acetic Acid | CH2Cl2 | RT | 24 | 96 | 96 | [2][3] |
| Quinolone-based organocatalyst | - | THF-H2O | RT | - | 88-92 | 85-93 | [9] |
Detailed Experimental Protocols
Organocatalytic Synthesis of this compound using (S,S)-1,2-Diphenylethylenediamine
This protocol is adapted from a standard procedure for the enantioselective synthesis of Warfarin.[10]
Materials:
-
4-hydroxycoumarin
-
Benzalacetone (4-phenyl-3-buten-2-one)
-
(S,S)-1,2-diphenylethylenediamine
-
Acetic acid
-
Tetrahydrofuran (THF), anhydrous
-
Acetone
-
Deionized water
-
Dichloromethane (for TLC)
-
TLC plates (silica gel)
-
Anisaldehyde staining solution
Procedure:
-
In a clean, dry vial, combine 4-hydroxycoumarin and an appropriate amount of anhydrous THF.
-
To this solution, add benzalacetone, followed by (S,S)-1,2-diphenylethylenediamine (typically 10 mol%) and a catalytic amount of acetic acid.
-
Allow the reaction mixture to stir at room temperature for the recommended duration (this can range from several hours to a week, depending on the specific conditions and scale).
-
Monitor the reaction progress by TLC using a suitable eluent such as dichloromethane. Visualize the spots under UV light and/or by staining with anisaldehyde.
-
Once the reaction is complete, remove the solvent using a rotary evaporator to obtain a crude residue.
-
For purification and enhancement of enantiomeric excess, dissolve the crude residue in a minimum amount of boiling acetone.
-
Add boiling water dropwise until the solution becomes cloudy. If necessary, add a small amount of acetone to redissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the crystalline product by vacuum filtration, washing with a small amount of a cold acetone/water mixture.
-
Dry the crystals to obtain purified this compound.
-
Characterize the product by determining its yield, melting point, and enantiomeric excess (e.g., via chiral HPLC).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Catalytic cycle for the organocatalytic synthesis of this compound.
References
- 1. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthesis [ch.ic.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry-online.com [chemistry-online.com]
Minimizing enantiomeric contamination in (S)-Warfarin samples
Welcome to the technical support center for minimizing enantiomeric contamination in (S)-Warfarin samples. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high enantiomeric purity of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to control the enantiomeric purity of this compound?
A1: this compound is the more potent enantiomer, responsible for the majority of the anticoagulant effect. The (R)- and (S)-enantiomers of warfarin exhibit significant differences in their pharmacokinetic and pharmacodynamic properties. Controlling the enantiomeric purity is essential for accurate dosage, predictable therapeutic outcomes, and minimizing potential side effects associated with the less active (R)-enantiomer.
Q2: What are the primary methods for analyzing the enantiomeric purity of a Warfarin sample?
A2: The most common and effective methods for analyzing the enantiomeric purity of Warfarin are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC). These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification.
Q3: What types of chiral stationary phases (CSPs) are most effective for Warfarin separation?
A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® series), and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ V) are widely and successfully used for the chiral separation of Warfarin enantiomers.[1] The choice of CSP can significantly impact the resolution and analysis time.
Q4: Can Warfarin racemize or undergo structural changes in solution?
A4: Yes, Warfarin can undergo a slow, first-order structural conversion in aqueous solutions from a minor cyclic hemiketal form to its major cyclic hemiketal form.[2] The rate of this conversion increases with temperature. While this is not a direct racemization at the chiral center, it is a structural change that can affect analytical results. It is crucial to control temperature and use freshly prepared solutions for accurate analysis.[2] One study noted no enantiomer inter-conversion during extraction or chromatography.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral analysis and purification of this compound.
Analytical Chiral HPLC/SFC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution of Enantiomers | 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for Warfarin. 2. Suboptimal Mobile Phase Composition: The mobile phase polarity or additive concentration may not be ideal for separation. 3. Incorrect Temperature: Temperature affects the thermodynamics of chiral recognition.[4] | 1. Screen different CSPs: Test polysaccharide-based (e.g., Chiralpak® IA, AD) and macrocyclic glycopeptide-based (e.g., Chirobiotic™ V) columns. 2. Optimize the mobile phase: Systematically vary the ratio of organic modifier to the aqueous or non-polar phase. For acidic compounds like Warfarin, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) can improve resolution.[5] 3. Vary the column temperature: Test temperatures between 10°C and 40°C in increments of 5-10°C. Lower temperatures often improve chiral resolution. |
| Peak Tailing | 1. Secondary Interactions: The acidic nature of Warfarin can lead to interactions with residual silanols on the silica-based CSP. 2. Column Overload: Injecting too high a concentration of the sample. 3. Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Warfarin, it can lead to poor peak shape. | 1. Use mobile phase additives: Add a small amount of an acidic modifier like TFA or acetic acid to suppress the ionization of both the analyte and residual silanols.[5] 2. Reduce sample concentration: Dilute the sample and re-inject. 3. Adjust mobile phase pH: For reversed-phase separations, ensure the pH is at least 2 units away from the analyte's pKa. |
| Peak Fronting | 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the mobile phase. 2. Column Overload (Volume or Mass): Injecting too large a volume or mass of the sample.[6] 3. Column Phase Collapse: In reversed-phase chromatography with highly aqueous mobile phases. | 1. Dissolve the sample in the mobile phase: Whenever possible, use the mobile phase as the sample solvent. 2. Reduce injection volume and/or concentration: Inject a smaller volume or dilute the sample.[6] 3. Use an appropriate column for highly aqueous mobile phases or flush the column with a strong organic solvent like 100% acetonitrile. [6] |
| Loss of Resolution Over Time | 1. Column Contamination: Accumulation of matrix components from the sample on the column. 2. Column Degradation: Harsh mobile phase conditions (e.g., extreme pH) can damage the stationary phase. 3. "Memory Effect" of Additives: Strong binding of mobile phase additives to the CSP.[7][8] | 1. Implement a column washing procedure: Flush the column with a strong, compatible solvent after a series of injections. 2. Ensure mobile phase compatibility: Operate within the pH and solvent compatibility range specified by the column manufacturer. 3. Dedicate columns to specific methods/additives or use a rigorous column cleaning and regeneration protocol. [7] |
Preparative Chiral Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (e.e.) in Collected Fractions | 1. Poor Resolution at Preparative Scale: The separation achieved at the analytical scale does not always translate directly to the preparative scale due to overloading effects. 2. Fraction Collection Parameters are Not Optimized: The start and end points for fraction collection may be incorrect, leading to cross-contamination. 3. Sample Overload: Injecting too much sample for the column dimensions and packing material. | 1. Perform a loading study: Gradually increase the sample load to determine the maximum amount that can be injected without significant loss of resolution. 2. Optimize fraction collection: Use peak detection or time-based fraction collection with careful optimization of the collection window. It may be necessary to discard a portion of the overlapping peaks to achieve high purity. 3. Reduce the injection mass or use a larger diameter column. |
| Low Recovery of this compound | 1. Sample Precipitation: The sample may precipitate on the column or in the collection lines, especially in SFC when the CO2 expands and cools.[9] 2. Adsorption to the System: The analyte may adsorb to tubing or other components of the chromatography system. 3. Inefficient Fraction Collection: In SFC, the gas-liquid separation may be inefficient, leading to loss of sample in the gaseous phase.[10] | 1. Optimize sample solubility in the mobile phase. In preparative SFC, a make-up solvent can be added post-column to keep the analyte in solution.[10] 2. Passivate the system: Flush the system with a solution that can minimize non-specific binding. 3. Use an efficient gas-liquid separator for fraction collection in SFC. [9][10] |
Quantitative Data Tables
Table 1: Comparison of Chiral Stationary Phases for Warfarin Enantiomer Separation
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Mode | Reported Elution Order | Reference |
| Chiralpak® IA (Amylose-based) | Hexane/Ethanol/TFA | Normal Phase | Not Specified | [11] |
| Chiralpak® AD (Amylose-based) | Hexane/Isopropanol/TFA | Normal Phase | S then R | [7] |
| Chiralcel® OD-RH (Cellulose-based) | Acetonitrile/Phosphate Buffer (pH 2.0) | Reversed Phase | R then S | [12] |
| Chirobiotic™ V (Vancomycin-based) | Acetonitrile/1% Triethylammonium Acetate (pH 4.1) | Reversed Phase | R then S | [13] |
| ChiraDex® (Cyclodextrin-based) | Acetonitrile/Glacial Acetic Acid/Triethylamine | Normal Phase | S then R | [11] |
Table 2: Typical Analytical Chiral HPLC Method Parameters for Warfarin
| Parameter | Value |
| Column | Chiralcel® OD-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 50 µL |
| Detection | Fluorescence (Excitation: 310 nm, Emission: 350 nm) |
| Reference | [12] |
Experimental Protocols
Protocol 1: Analytical Determination of Enantiomeric Excess (e.e.) of this compound by Chiral HPLC
1. Objective: To determine the enantiomeric excess of this compound in a given sample using chiral HPLC with UV or fluorescence detection.
2. Materials:
-
This compound sample
-
Racemic Warfarin standard
-
HPLC-grade solvents (e.g., acetonitrile, hexane, isopropanol, ethanol)
-
Mobile phase additives (e.g., trifluoroacetic acid, acetic acid, triethylamine)
-
Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-RH, or Chirobiotic™ V)
-
HPLC system with a UV or fluorescence detector
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent to a known concentration (e.g., 1 mg/mL). The preferred solvent is the mobile phase itself to avoid solvent mismatch effects.
-
Prepare a solution of racemic Warfarin at the same concentration to determine the retention times of both enantiomers and to verify the resolution of the method.
4. Chromatographic Conditions:
-
Example Method (Normal Phase):
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Example Method (Reversed Phase):
-
Column: Chirobiotic™ V (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/1% Triethylammonium Acetate (pH 4.1) (10:90, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
5. Procedure:
-
Equilibrate the chiral HPLC column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the racemic Warfarin standard to determine the retention times of the (R)- and (S)-enantiomers and to calculate the resolution (Rs). A resolution of >1.5 is generally considered baseline separation.
-
Inject the this compound sample.
-
Integrate the peak areas for both the (S)- and (R)-enantiomers in the sample chromatogram.
6. Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of this compound - Area of (R)-Warfarin) / (Area of this compound + Area of (R)-Warfarin) ] x 100
Protocol 2: Purification of this compound using Preparative Chiral Supercritical Fluid Chromatography (SFC)
1. Objective: To isolate high-purity this compound from a racemic mixture using preparative chiral SFC.
2. Materials:
-
Racemic Warfarin
-
SFC-grade carbon dioxide (CO₂)
-
HPLC-grade methanol
-
Preparative chiral SFC column (e.g., Chiralpak® IA, 250 x 20 mm, 5 µm)
-
Preparative SFC system with a fraction collector and a gas-liquid separator
3. Sample Preparation:
-
Dissolve the racemic Warfarin in methanol to a high concentration (e.g., 5-10 mg/mL). The solubility should be tested to avoid precipitation during injection.
4. Chromatographic Conditions:
-
Column: Chiralpak® IA (250 x 20 mm, 5 µm)
-
Mobile Phase: CO₂/Methanol (60:40)
-
Flow Rate: 50 mL/min
-
Back Pressure: 10 MPa
-
Temperature: 35°C
-
Detection: UV at 230 nm
-
Injection Volume: 1000 µL (This should be optimized based on a loading study)
-
Make-up Solvent (optional): Methanol to aid in fraction collection.
5. Procedure:
-
Equilibrate the preparative SFC system with the mobile phase.
-
Perform an initial analytical-scale injection to determine the retention times of the enantiomers under the preparative conditions.
-
Perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load that maintains adequate resolution.
-
Set up the fraction collector to collect the eluting peaks corresponding to the (S)- and (R)-enantiomers based on time or peak detection.
-
Begin the preparative run by injecting the racemic Warfarin solution.
-
Collect the fractions containing the separated enantiomers.
-
Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
-
Analyze the purity of the collected this compound fraction using the analytical chiral HPLC method described in Protocol 1 to determine the enantiomeric excess. High recovery rates have been reported for this method.[9]
Visualizations
Caption: Experimental workflows for analytical and preparative separations.
Caption: Troubleshooting logic for poor chiral separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of warfarin solutions for drug-protein binding measurements: spectroscopic and chromatographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Stereospecific Metabolism of R- and S-Warfarin by Human Hepatic Cytosolic Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jasco-global.com [jasco-global.com]
- 10. jascoinc.com [jascoinc.com]
- 11. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 12. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of warfarin unusual peak profiles on oligoproline chiral high performance liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storage and handling of (S)-Warfarin
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of (S)-Warfarin. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically between 2°C and 8°C.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and degradation.[1][2] The substance should also be protected from light.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is practically insoluble in water but is soluble in organic solvents like acetone, dioxane, and alcohols.[3] For biological experiments, it is often dissolved in a minimal amount of a suitable solvent such as DMSO, ethanol, or a basic aqueous solution (e.g., using NaOH to form the sodium salt) before further dilution in aqueous media like phosphate-buffered saline (PBS) or cell culture medium. When preparing aqueous solutions, be aware that warfarin may undergo slow conversion between its cyclic hemiketal forms, which can be influenced by temperature and pH.[4][5]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Due to its high toxicity, appropriate PPE is mandatory. This includes a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[6][7] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6][8] All handling of solid this compound should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.[9][10]
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions can be influenced by several factors including pH, temperature, and exposure to light. Studies have shown that warfarin in aqueous solutions can undergo a slow, first-order conversion between its cyclic hemiketal forms.[4][5] This conversion is temperature-dependent, with the rate increasing at higher temperatures.[4][5] For experimental consistency, it is recommended to use freshly prepared solutions. If storage is necessary, solutions should be stored at 4°C and protected from light.[4] One study indicated that a 1 mg/mL warfarin sodium solution in a flavored, preservative-free formulation was stable for at least 45 days when stored at 4°C in amber glass bottles.[11]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Q: My cell viability assay shows variable results after treatment with this compound. What could be the cause?
-
A:
-
Solution Instability: As mentioned, this compound can be unstable in aqueous solutions. Ensure you are using freshly prepared solutions for each experiment or have validated the stability of your stored solutions under your specific conditions.[4][5]
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects. Always include a vehicle control (medium with the same concentration of solvent) in your experiments to account for this.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound.[12] It's important to perform dose-response experiments to determine the optimal concentration range for your specific cell line.
-
Genetic Variability: If working with primary cells or different cell lines, be aware that genetic variations in enzymes like CYP2C9, which metabolizes this compound, can lead to different responses.[8][13]
-
-
-
Q: I am observing a pro-coagulant effect at the beginning of my in vitro coagulation assay with this compound, which is unexpected. Why is this happening?
-
A: This paradoxical effect can occur because this compound inhibits the synthesis of both pro-coagulant factors (II, VII, IX, X) and anticoagulant proteins (C and S).[10][14] Protein C has a shorter half-life than most of the pro-coagulant factors. Therefore, its levels may decrease more rapidly, leading to a temporary hypercoagulable state before the anticoagulant effect on the other factors becomes dominant.[14]
-
Issue 2: Difficulty with this compound solution preparation.
-
Q: My this compound is not dissolving properly in my aqueous buffer.
-
A: this compound is practically insoluble in water.[3] To prepare an aqueous solution, you generally need to first dissolve it in a small amount of a suitable organic solvent like DMSO or ethanol. Alternatively, you can prepare the sodium salt by adding a molar equivalent of sodium hydroxide, which is water-soluble.[3] Be mindful of the final pH of your solution, as warfarin may precipitate in acidic conditions.[15]
-
-
Q: I've prepared my this compound solution, but I see a precipitate forming over time.
-
A: Precipitation can occur if the concentration of this compound exceeds its solubility in the final aqueous medium. This can be exacerbated by changes in temperature or pH.[15] Consider preparing a more dilute stock solution or adjusting the pH of your final solution. Storing solutions at 4°C can sometimes help maintain stability.[11]
-
Data Presentation
Table 1: Storage and Handling of Solid this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2°C - 8°C | [1] |
| Storage Conditions | Cool, dry, well-ventilated area. Protect from light and moisture. | [1][2] |
| Container | Tightly sealed, original container. | [1][2][16] |
| Handling Area | Chemical fume hood or ventilated enclosure. | [9][10] |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Source(s) |
| Gloves | Chemical-resistant (e.g., nitrile) | [6][7] |
| Eye Protection | Safety goggles with side shields | [6][7] |
| Lab Coat | Standard laboratory coat | [6][7] |
| Respiratory Protection | NIOSH-approved respirator for dusts/aerosols | [6][8] |
Experimental Protocols
1. Protocol for In Vitro Anticoagulant Activity Assay (Prothrombin Time)
This protocol is adapted from standard prothrombin time (PT) assays and is suitable for evaluating the anticoagulant effect of this compound.
-
Materials:
-
Platelet-Poor Plasma (PPP)
-
PT reagent (containing tissue factor and calcium)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Coagulometer or a 37°C water bath and stopwatch
-
Pipettes and tips
-
-
Procedure:
-
Pre-warm the PT reagent and PPP to 37°C.
-
In a coagulometer cuvette or a test tube, add a specific volume of PPP (e.g., 90 µL).
-
Add a small volume of the this compound solution at various concentrations (or vehicle control) to the PPP (e.g., 10 µL).
-
Incubate the mixture for a predetermined time at 37°C to allow for the inhibition of coagulation factors.
-
Initiate the clotting reaction by adding a pre-warmed PT reagent (e.g., 200 µL) and simultaneously start the timer.
-
Record the time in seconds for the formation of a fibrin clot. This is the prothrombin time.
-
Compare the clotting times of samples treated with this compound to the vehicle control. An increased clotting time indicates anticoagulant activity.
-
2. Protocol for Cell Viability Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of this compound in a cell culture model.
-
Materials:
-
Adherent cells in culture
-
96-well cell culture plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete cell culture medium. Also, prepare a vehicle control with the highest concentration of the solvent used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of this compound action on the Vitamin K cycle and coagulation.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Coagulation and the Clotting Cascade - almostadoctor [almostadoctor.co.uk]
- 3. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Stability of warfarin solutions for drug-protein binding measurements: spectroscopic and chromatographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Warfarin Toxicity and Individual Variability—Clinical Case - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Warfarin Mechanism of Action - Video | Study.com [study.com]
- 10. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Stability of warfarin sodium flavoured preservative-free oral liquid formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A link between cytotoxicity in cell culture and gastrointestinal side effects of oral anticoagulants: bench-to-bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. Warfarin - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
Calibrating instruments for accurate (S)-Warfarin quantification
Welcome to the technical support center for the accurate quantification of (S)-Warfarin. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound using chromatographic methods such as HPLC and LC-MS/MS.
Q1: Why am I seeing poor peak shape (e.g., tailing or fronting) for my this compound peak?
A1: Poor peak shape can arise from several factors related to the column, mobile phase, or sample preparation.
-
Column Issues:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[1]
-
Column Contamination: Residual sample components or matrix effects can cause peak tailing. Flush the column with a strong solvent to clean it.[1]
-
Column Degradation: Over time, the stationary phase can degrade. If cleaning doesn't resolve the issue, consider replacing the column.[2]
-
-
Mobile Phase Issues:
-
Incorrect pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase. Ensure the mobile phase pH is optimized for your column and method.
-
Incompatibility: Mismatch between the sample solvent and the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[1]
-
-
Sample Preparation Issues:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the peak shape.[3] Employ more effective sample cleanup techniques like solid-phase extraction (SPE) or use a phospholipid removal plate.
-
Q2: My calibration curve for this compound is not linear. What are the possible causes?
A2: A non-linear calibration curve can be due to detector saturation, improper standard preparation, or issues with the integration method.
-
Detector Saturation: If the concentration of your standards is too high, the detector response may become non-linear. Extend the calibration range with lower concentration standards or dilute the high-concentration standards.
-
Standard Preparation Errors: Inaccurate serial dilutions or degradation of stock solutions can lead to non-linearity. Prepare fresh standards and verify their concentrations. Warfarin solutions should be protected from light and stored at low temperatures (-20°C) for long-term stability.[4]
-
Incorrect Integration: Ensure that the peak integration parameters are set correctly to accurately measure the peak area for all calibration points.
Q3: I am experiencing low sensitivity or a weak signal for this compound. How can I improve it?
A3: Low sensitivity can be a significant challenge, especially when quantifying low concentrations of this compound.
-
Optimize Detector Settings:
-
Fluorescence Detector: For HPLC-FLD, ensure the excitation and emission wavelengths are optimal for Warfarin (e.g., excitation at 310 nm and emission at 350 nm or 390-400 nm).[5][6][7]
-
Mass Spectrometer: For LC-MS/MS, optimize the ionization source parameters (e.g., capillary voltage, gas flow) and the multiple reaction monitoring (MRM) transitions for this compound (e.g., m/z 307.1 → 161.0).[3][8]
-
-
Improve Sample Preparation:
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak shape distortion.[1]
Q4: I am observing interfering peaks in my chromatogram. What is the source and how can I eliminate them?
A4: Interfering peaks can originate from the sample matrix, contaminated solvents, or carryover from previous injections.
-
Matrix Interference: Biological samples are complex and can contain endogenous compounds that co-elute with this compound. Improve the selectivity of your sample preparation method (e.g., use a more specific SPE sorbent) or adjust the chromatographic conditions (e.g., change the mobile phase gradient) to separate the interfering peaks.
-
Solvent Contamination: Use high-purity, HPLC or LC-MS grade solvents to avoid introducing contaminants.
-
Carryover: If a high-concentration sample is followed by a low-concentration one, residual analyte from the injector can appear as a peak. Implement a needle wash step with a strong solvent between injections to minimize carryover.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated analytical methods for this compound quantification.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1[4] | Method 2[5] | Method 3[6] |
| Linearity Range | 12.5–2500 ng/mL | 0.2–3 ppm (200-3000 ng/mL) | 100–2500 ng/mL |
| LLOQ | 12.5 ng/mL | 0.298 ppm (298 ng/mL) | 62.04 ng/mL |
| Accuracy | 92–107% | Within ±15% | Within ±15% |
| Precision (CV%) | 0.8–14.6% | < 15% | < 15% |
| Recovery | 94–103.8% | Not Reported | Not Reported |
Table 2: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Method 1[3] | Method 2[9] |
| Linearity Range | Not explicitly stated, QC samples at 2.5, 50, 1250 nM | 10.0–8000 ng/mL |
| LLOQ | Not explicitly stated, LLD was ~0.08 ng/mL | 10.0 ng/mL |
| Accuracy | 87.0–100.5% (Intra-day), 92.3–99.5% (Inter-day) | Within ±15% |
| Precision (CV%) | 0.7–6.0% (Intra-day), 0.4–4.9% (Inter-day) | Within ±15% |
| Recovery | 82.9–96.9% | Not Reported |
Experimental Protocols
This section provides detailed methodologies for common experiments in this compound quantification.
Protocol 1: Sample Preparation using Protein Precipitation (for HPLC-MS/MS)[3]
-
To 50 µL of plasma sample, add an internal standard.
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 15:85 methanol:water).
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (for HPLC)[5]
-
Take 1 mL of plasma sample.
-
Acidify the sample by adding 700 µL of 1N sulfuric acid.
-
Add 3 mL of diethyl ether to extract the (S)- and R-warfarin.
-
Separate the organic layer.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 300 µL of acetonitrile.
-
Inject 40 µL onto the HPLC system.
Visualizations
The following diagrams illustrate common workflows in this compound analysis.
Caption: A typical experimental workflow for this compound quantification.
Caption: A logical troubleshooting guide for poor peak shape.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Warfarin in Dried Rat Plasma Spots by High-Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Accounting for Drug Interactions with (S)-Warfarin in Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying drug interactions with (S)-Warfarin.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and why is it important in drug interaction studies?
A1: The primary metabolic pathway for this compound, the more potent enantiomer of warfarin, is hydroxylation mediated by the cytochrome P450 enzyme CYP2C9.[1][2] This pathway is critical because any co-administered drug that inhibits or induces CYP2C9 activity can significantly alter the plasma concentration of this compound, leading to a risk of bleeding (with inhibitors) or therapeutic failure (with inducers).[3][4]
Q2: How do genetic variations in CYP2C9 affect this compound metabolism and drug interactions?
A2: Genetic polymorphisms in the CYP2C9 gene can lead to decreased enzyme activity. For instance, individuals with CYP2C92 and CYP2C93 alleles metabolize this compound more slowly.[5][6] In vitro studies have shown that these variants can impair this compound metabolism by approximately 30-40% for CYP2C92 and 80-90% for CYP2C93.[5][6] This reduced clearance means these individuals require lower warfarin doses and are at a higher risk of adverse effects when taking CYP2C9 inhibitors.
Q3: What are the main mechanisms of drug interactions with this compound?
A3: The main mechanisms are:
-
Pharmacokinetic Interactions: Primarily through inhibition or induction of CYP2C9, which alters the metabolism and clearance of this compound.[7] Other CYP enzymes like CYP3A4 play a minor role in S-Warfarin metabolism.[8] Another pharmacokinetic mechanism is displacement from plasma protein binding sites, as warfarin is highly bound to albumin.[9]
-
Pharmacodynamic Interactions: These interactions affect the anticoagulant effect of warfarin without changing its plasma concentration. Examples include drugs that interfere with platelet function (e.g., NSAIDs) or drugs that alter the synthesis of vitamin K-dependent clotting factors.[7][10]
Q4: What are some common drugs that interact with this compound?
A4: A wide range of drugs can interact with warfarin. It is crucial to consult a comprehensive drug interaction database.[11] Below is a summary table of some common interactants.
Data Presentation
Table 1: Common Drug Interactions with Warfarin
| Interacting Drug/Class | Effect on INR | Mechanism of Interaction |
| CYP2C9 Inhibitors | ||
| Amiodarone | Increased | Inhibition of warfarin metabolism.[11][12] |
| Fluconazole | Increased | Inhibition of warfarin metabolism.[11][12] |
| Metronidazole | Increased | Inhibition of warfarin metabolism.[4][12] |
| Sulfamethoxazole | Increased | Inhibition of warfarin metabolism.[11][12] |
| CYP Inducers | ||
| Rifampin | Decreased | Induction of warfarin metabolism.[11][12] |
| Carbamazepine | Decreased | Induction of warfarin metabolism.[12] |
| Phenytoin | Decreased (long-term) | Induction of warfarin metabolism.[12] |
| Drugs Affecting Platelet Function | ||
| NSAIDs (e.g., Ibuprofen) | No direct effect, but increased bleeding risk | Inhibition of platelet aggregation.[4][10] |
| Clopidogrel | No direct effect, but increased bleeding risk | Inhibition of platelet aggregation.[10] |
| Other Mechanisms | ||
| Broad-spectrum antibiotics | Increased | Reduced synthesis of vitamin K by intestinal flora.[10] |
INR = International Normalized Ratio
Experimental Protocols & Troubleshooting Guides
In-Vitro CYP2C9 Inhibition Assay
Objective: To determine the potential of a test compound to inhibit the CYP2C9-mediated metabolism of this compound.
Detailed Methodology:
-
System: Human liver microsomes or recombinant human CYP2C9 enzymes.
-
Substrate: this compound.
-
Incubation:
-
Pre-incubate the microsomes/recombinant enzyme with the test compound at various concentrations in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the reaction by adding this compound and an NADPH-generating system.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the primary metabolite, 7-hydroxywarfarin, using a validated LC-MS/MS method.[13]
-
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of metabolite formation).
Troubleshooting Guide:
-
Q: High variability in results.
-
A: Ensure consistent pre-incubation times and temperatures. Verify the stability of the test compound and this compound in the incubation mixture. Use a consistent source and batch of human liver microsomes.
-
-
Q: No inhibition observed for a known inhibitor.
-
A: Check the concentration range of the inhibitor; it may be too low. Confirm the activity of the microsomal batch with a positive control inhibitor (e.g., sulfaphenazole). Ensure the NADPH-generating system is active.
-
-
Q: Low metabolite formation.
-
A: Increase the incubation time, ensuring it remains within the linear range. Increase the protein concentration. Check the activity of the CYP2C9 enzyme.
-
In-Vitro CYP2C9 Induction Assay
Objective: To assess the potential of a test compound to induce the expression of the CYP2C9 enzyme.
Detailed Methodology:
-
System: Plated cryopreserved human hepatocytes.[14]
-
Treatment:
-
Culture the hepatocytes for 24-48 hours to allow for attachment.
-
Treat the cells with the test compound at various concentrations for 48-72 hours, with daily media changes containing the fresh compound.[14] For CYP2C enzymes, extending the treatment period to 4 or 6 days can provide more robust results.[15]
-
-
Assessment of Induction:
-
Enzyme Activity: After the treatment period, wash the cells and incubate them with a probe substrate for CYP2C9 (e.g., diclofenac or this compound). Measure the formation of the corresponding metabolite.
-
mRNA Expression: Alternatively, lyse the cells after treatment and quantify the CYP2C9 mRNA levels using qRT-PCR.
-
-
Data Analysis: Calculate the fold induction relative to the vehicle control. Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction).
Troubleshooting Guide:
-
Q: High cell toxicity.
-
A: Lower the concentration range of the test compound. Perform a cytotoxicity assay prior to the induction study to determine a non-toxic concentration range.
-
-
Q: Low or no induction with a known inducer (e.g., rifampicin).
-
A: Verify the viability of the hepatocytes. Ensure the treatment duration is sufficient. Check the concentration of the positive control.
-
-
Q: Discrepancy between mRNA and activity data.
-
A: The test compound might be a direct inhibitor of the enzyme as well as an inducer. Consider this possibility when interpreting the results.
-
In-Vivo Drug Interaction Study in Rats
Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics and pharmacodynamics of this compound in a living system.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1][16][17]
-
Study Design: A crossover or parallel-group design can be employed.
-
Sample Collection: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) after warfarin administration.[1]
-
Pharmacokinetic Analysis:
-
Measure the plasma concentrations of this compound and its major metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as AUC, Cmax, t1/2, and clearance.
-
-
Pharmacodynamic Analysis:
Troubleshooting Guide:
-
Q: High variability in pharmacokinetic parameters.
-
A: Ensure consistent dosing and sampling techniques. Control for food intake, as it can affect drug absorption. Acclimatize the animals to the experimental procedures to minimize stress.
-
-
Q: No significant effect on INR despite a change in pharmacokinetics.
-
A: The magnitude of the pharmacokinetic change may not be sufficient to produce a detectable pharmacodynamic effect. The timing of the INR measurement might not coincide with the peak effect.
-
-
Q: Unexpected animal mortality.
-
A: The combination of the test drug and warfarin may be causing excessive bleeding. Reduce the dose of warfarin or the test compound. Monitor the animals closely for signs of bleeding.
-
Mandatory Visualizations
Caption: Vitamin K cycle and the mechanism of action of this compound.
Caption: Workflow for assessing potential drug interactions with this compound.
Caption: Logical flow of CYP2C9 interactions on this compound's effect.
References
- 1. Piperine Alters the Pharmacokinetics and Anticoagulation of Warfarin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.cpicpgx.org [files.cpicpgx.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Warfarin - Wikipedia [en.wikipedia.org]
- 5. Clinical Pharmacogenetics Implementation Consortium Guidelines for CYP2C9 and VKORC1 Genotypes and Warfarin Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pgx-net.nl [pgx-net.nl]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) In Vitro Inhibition of CYP2C9-Mediated Warfarin [research.amanote.com]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. cmaj.ca [cmaj.ca]
- 11. health.qld.gov.au [health.qld.gov.au]
- 12. Warfarin Drug Interactions | Anticoagulation Clinic | UC San Diego Health [health.ucsd.edu]
- 13. In vitro inhibition of CYP2C9-mediated warfarin 7-hydroxylation by iguratimod: possible mechanism of iguratimod-warfarin interaction. | Semantic Scholar [semanticscholar.org]
- 14. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sciencescholar.us [sciencescholar.us]
Technical Support Center: Enhancing (S)-Warfarin Detection in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of (S)-Warfarin detection in biological samples. Below you will find frequently asked questions, troubleshooting guides, comparative data, detailed experimental protocols, and visual workflows to assist in your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the enantioselective separation of this compound and (R)-Warfarin crucial in biological sample analysis?
A1: Warfarin is administered as a racemic mixture, containing equal amounts of (S)- and (R)-enantiomers. However, the two forms exhibit significant differences in their pharmacological and metabolic activities. This compound is 2-5 times more potent as an anticoagulant than (R)-Warfarin.[1] The enantiomers are also metabolized by different cytochrome P450 (CYP) enzymes; this compound is primarily metabolized by CYP2C9, while (R)-Warfarin is metabolized by multiple CYPs, including CYP3A4.[2] Therefore, separate quantification of each enantiomer is essential for accurate pharmacokinetic and pharmacodynamic studies, understanding drug-drug interactions, and personalizing patient therapy.[1][2]
Q2: What are the most common and sensitive analytical methods for this compound detection?
A2: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach. For high sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard.[2][3] LC-MS/MS methods can achieve lower limits of detection (LOD) in the range of 0.1 to 0.25 nM in plasma.[2] Other sensitive methods include HPLC with fluorescence detection (HPLC-FLD), which offers enhanced sensitivity over standard UV detection, and novel approaches like micellar electrokinetic chromatography-mass spectrometry (MEKC-MS) and advanced electrochemical sensors.[4][5][6]
Q3: What are the critical steps in sample preparation when analyzing this compound in plasma or serum?
A3: Effective sample preparation is critical to remove proteins and other interfering substances from the biological matrix. The most common techniques are:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (often containing a small percentage of formic acid) is added to the plasma sample to precipitate proteins.[7][8] The supernatant is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): This method uses an organic solvent (e.g., diethyl ether) to extract the analytes from the aqueous plasma sample, providing a cleaner extract than PPT.[3]
-
Solid-Phase Extraction (SPE): While more complex, SPE can offer the cleanest samples by selectively adsorbing the analyte onto a solid support and washing away interferences before eluting the analyte.[9]
The choice of method depends on the required sensitivity and the complexity of the matrix. For highly sensitive LC-MS/MS analysis, a clean extract is paramount to minimize matrix effects.
Q4: How can I minimize matrix effects during LC-MS/MS analysis of this compound?
A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components, can significantly impact accuracy and sensitivity.[2] To minimize them:
-
Improve Sample Cleanup: Use more rigorous extraction methods like LLE or SPE instead of simple protein precipitation.[7][9] Specialized techniques like HybridSPE-Phospholipid removal can also be employed to specifically target and remove phospholipids, a major source of matrix effects.[7]
-
Optimize Chromatography: Ensure complete chromatographic separation of this compound from the bulk of matrix components. Using a longer gradient or a different column chemistry can help.[2]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., Warfarin-d5) that co-elutes with the analyte can help compensate for signal suppression or enhancement, improving the accuracy of quantification.[2]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.
Section 2: Troubleshooting Guides
Q1: I am experiencing low or no signal for this compound in my LC-MS/MS analysis. What are the possible causes and solutions?
A1: Low or no signal can stem from issues in sample preparation, chromatography, or the mass spectrometer itself.
-
Check Sample Preparation:
-
Inefficient Extraction: Verify the extraction recovery. Compare the peak area of an analyte spiked into a blank plasma extract with a pure standard of the same concentration.[2] If recovery is low (<80%), re-optimize the extraction solvent, pH, or method (e.g., switch from PPT to LLE).
-
Analyte Degradation: Ensure samples were stored correctly (typically at -80°C) and that stability through freeze-thaw cycles has been established.[2]
-
-
Verify Chromatography and MS Parameters:
-
Incorrect MRM Transitions: Confirm that the correct multiple reaction monitoring (MRM) transitions for this compound and the internal standard are being used. For Warfarin, a common transition is m/z 307.1 → 161.0.[2][3]
-
Instrument Sensitivity: Infuse a standard solution directly into the mass spectrometer to confirm the instrument is functioning correctly and that parameters like collision energy and cone voltage are optimized.[2]
-
Mobile Phase Issues: Ensure the mobile phase composition is correct and freshly prepared. Incorrect pH can affect analyte ionization.
-
-
Investigate Matrix Effects:
-
Severe Ion Suppression: As a diagnostic, analyze a post-extraction spiked blank sample. A significantly lower signal compared to a standard in a clean solvent indicates strong ion suppression.[10] Address this by improving sample cleanup or chromatographic separation.
-
Q2: My chiral HPLC method shows poor peak shape or inadequate resolution between (R)- and this compound. How can I improve this?
A2: Achieving good chiral separation is key. Here are steps to optimize the process:
-
Column Selection: Ensure you are using an appropriate chiral column. Beta-cyclodextrin based columns are commonly used for Warfarin enantiomers.[3][11]
-
Mobile Phase Composition: The mobile phase is critical for chiral resolution. Small adjustments to the ratio of organic solvent (e.g., acetonitrile) to the acidic/basic modifiers (e.g., acetic acid, triethylamine) can have a large impact on separation.[3][5] Systematically vary the composition to find the optimal resolution.
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the chiral stationary phase. Column temperature also affects separation; optimizing it (e.g., at 40°C or 45°C) can lead to sharper peaks and better resolution.[12][13]
-
Guard Column: Use a guard column of the same stationary phase to protect the analytical column from contaminants, which can degrade performance over time.[5]
Q3: I'm seeing high variability and poor reproducibility in my results between runs. What should I investigate?
A3: Poor reproducibility often points to inconsistencies in the analytical process.
-
Inconsistent Sample Preparation: Ensure every step of the sample preparation, from pipetting volumes to vortexing times, is performed consistently across all samples and batches.[10] Automating sample preparation can help reduce variability.
-
Internal Standard Issues: Verify that the internal standard is being added consistently to every sample, standard, and quality control (QC). Check the stability of the internal standard in the stock solution.
-
Instrument Performance: Run system suitability tests before each batch to ensure the HPLC-MS system is performing consistently. Monitor retention times, peak areas, and peak shapes of standards.
-
Sample Carryover: If a high concentration sample is followed by a low one, carryover can be an issue. Run a blank injection after a high standard to check for residual analyte. If carryover is observed, optimize the autosampler wash procedure.
Section 3: Performance of this compound Detection Methods
The following tables summarize quantitative data for various methods used to detect Warfarin enantiomers in biological samples, primarily human plasma.
Table 1: Comparison of LC-MS/MS and HPLC-FLD Methods for this compound Detection
| Parameter | LC-MS/MS Method 1[2] | LC-MS/MS Method 2[3] | HPLC-FLD Method 1[12] | HPLC-FLD Method 2[5] |
|---|---|---|---|---|
| Analyte | R- and S-Warfarin | R- and S-Warfarin | R- and S-Warfarin | R- and S-Warfarin |
| Matrix | Human Plasma | Human EDTA Plasma | Human Plasma | Human Plasma |
| Sample Volume | 50 µL | Not Specified | Not Specified | Not Specified |
| Lower Limit of Detection (LOD) | 0.25 nM (~0.08 ng/mL) | Not Reported | 18.61 ng/mL | Not Reported |
| Lower Limit of Quantification (LOQ) | Not Reported | 1 ng/mL | 62.04 ng/mL | 12.5 ng/mL |
| Linearity Range | Not Reported | 1-100 ng/mL | 100-2500 ng/mL | Not Reported |
| Extraction Recovery | 82.9 – 96.9% | Not Reported | Not Reported | 86-103.8% |
Table 2: Performance of Novel and Alternative Detection Methods
| Parameter | MEKC-MS[6] | Electrochemical Sensor (ISE)[14] | Fluorescence Quenching (QDs)[15] |
|---|---|---|---|
| Analyte | R- and S-Warfarin | Total Warfarin | Total Warfarin |
| Matrix | Human Plasma | Whole Blood | Aqueous Solution / Plasma |
| Sample Pre-treatment | Required | None Required | Dilution |
| Limit of Detection (LOD) | 0.1 µg/mL (100 ng/mL) | 1.4 x 10⁻⁵ M in blood | 77.5 nM |
| Linearity Range | 0.25–5.0 µg/mL | Not Reported | 0.1-160.0 µM |
| Key Advantage | High separation efficiency | Portability, no sample prep | High sensitivity |
Section 4: Detailed Experimental Protocols
This section provides a detailed methodology for a key experiment.
Protocol 1: Chiral LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a synthesized example based on common methodologies described in the literature.[2][3][8]
1. Materials and Reagents:
-
This compound and (R)-Warfarin analytical standards
-
Warfarin-d5 (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, water, and formic acid
-
Human plasma (blank, EDTA-anticoagulated)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer and centrifuge
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.
-
Create a series of working standard solutions by diluting the stock solution.
-
Prepare calibration curve standards (e.g., 1, 5, 10, 50, 100 ng/mL) and QC samples (e.g., Low, Medium, High concentrations) by spiking the appropriate working standard solution into blank human plasma.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution (e.g., 500 ng/mL Warfarin-d5) to each tube (except blanks).
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions:
-
HPLC System: UPLC or HPLC system capable of binary gradients.
-
Chiral Column: A beta-cyclodextrin column (e.g., Astec CYCLOBOND I 2000) is suitable.
-
Mobile Phase: Acetonitrile with 0.1% acetic acid and 0.05% triethylamine (example composition, requires optimization).[3]
-
Flow Rate: 0.5 mL/min (example).
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
MRM Transitions:
-
Warfarin: m/z 307.1 → 161.0
-
Warfarin-d5 (IS): m/z 312.2 → 161.0 (or 255.1)[2]
-
-
Data Analysis: Integrate peak areas for this compound and the IS. Calculate the peak area ratio. Generate a calibration curve by plotting the peak area ratio against the concentration of the standards. Use the regression equation to determine the concentration of this compound in the unknown samples.
Section 5: Visual Workflows and Diagrams
This section provides diagrams created using the DOT language to visualize key experimental and logical workflows.
Caption: General Workflow for this compound Analysis in Plasma.
Caption: Troubleshooting Low Signal Intensity in LC-MS/MS.
Caption: Principle of an Electrochemical Sensor for Warfarin.
References
- 1. Separation and Determination of Warfarin Enantiomers in Human Plasma Using a Novel Polymeric Surfactant for Micellar Electrokinetic Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive and robust LC-tandem MS method for the analysis of warfarin enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in electrochemical sensor technology for warfarin detection: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Separation and determination of warfarin enantiomers in human plasma using a novel polymeric surfactant for micellar electrokinetic chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]
- 9. Measurement of warfarin in plasma by high performance liquid chromatography (HPLC) and its correlation with the international normalized ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Warfarin in Dried Rat Plasma Spots by High-Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
- 12. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Fluorescence Determination of Warfarin Using TGA-capped CdTe Quantum Dots in Human Plasma Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Anticoagulant Potency: A Comparative Analysis of (S)-Warfarin and (R)-Warfarin
A deep dive into the stereoisomers of the world's most prescribed oral anticoagulant reveals a significant disparity in their efficacy. This guide provides a comprehensive comparison of the anticoagulant activities of (S)-Warfarin and (R)-Warfarin, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Warfarin, a cornerstone in the prevention and treatment of thromboembolic disorders, is administered as a racemic mixture of two enantiomers: this compound and (R)-Warfarin. While chemically similar, these two molecules exhibit marked differences in their biological activity, primarily due to their stereoselective interaction with their target enzyme, vitamin K epoxide reductase (VKOR), and their distinct metabolic pathways. It is widely established that the (S)-enantiomer is three to five times more potent as an anticoagulant than the (R)-enantiomer.[1][2]
Quantitative Comparison of Anticoagulant Activity
Direct in vitro comparisons of the half-maximal inhibitory concentration (IC50) and inhibition constants (Ki) for the warfarin enantiomers are highly dependent on assay conditions, particularly the reducing agent used. However, in vivo studies provide a clearer picture of their differing potencies. The anticoagulant effect of warfarin is clinically monitored by measuring the prothrombin time (PT), often expressed as the International Normalized Ratio (INR).
| Parameter | This compound | (R)-Warfarin | Reference |
| Relative Potency | 3-5 times more potent | Less potent | [1][2] |
| In Vivo Anticoagulant Effect (Prothrombin Time) | A 1.8-fold greater hypoprothrombinaemic effect than (R)-warfarin for the same dose, as measured by the area under the prothrombin–time curve. | Lower hypoprothrombinaemic effect compared to this compound. | [1] |
| Primary Metabolizing Enzyme | Cytochrome P450 2C9 (CYP2C9) | Cytochrome P450 1A2, 3A4, and 2C19 | [3] |
Mechanism of Action: The Vitamin K Cycle
Warfarin exerts its anticoagulant effect by inhibiting the vitamin K cycle, a critical pathway for the synthesis of active coagulation factors II, VII, IX, and X. The key enzyme in this cycle is Vitamin K epoxide reductase (VKOR). Both (S)- and (R)-Warfarin inhibit VKOR, preventing the conversion of vitamin K epoxide to its active, reduced form. This, in turn, hinders the γ-carboxylation of glutamate residues on the vitamin K-dependent clotting factors, rendering them inactive. The more potent (S)-enantiomer has a higher affinity for VKOR, leading to a more pronounced anticoagulant effect.
Experimental Protocols
In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay measures the ability of warfarin enantiomers to inhibit the enzymatic activity of VKOR.
Materials:
-
Microsomes or purified VKORC1 enzyme
-
This compound and (R)-Warfarin standards
-
Vitamin K epoxide (substrate)
-
Dithiothreitol (DTT) or Glutathione (GSH) as a reducing agent
-
Reaction buffer (e.g., Tris-HCl or HEPES buffer)
-
Quenching solution (e.g., isopropanol/hexane)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Enzyme Preparation: Prepare microsomes from a suitable source (e.g., liver tissue) or use purified recombinant VKORC1.
-
Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound or (R)-Warfarin for a specified time on ice.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (vitamin K epoxide) and the reducing agent (DTT or GSH).
-
Reaction Termination: Stop the reaction after a defined period by adding a quenching solution.
-
Extraction: Extract the reaction products (vitamin K quinone and remaining vitamin K epoxide).
-
Analysis: Analyze the extracted samples using HPLC to quantify the amount of product formed.
-
Data Analysis: Calculate the percentage of inhibition for each warfarin concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
In Vivo Anticoagulant Activity Assessment
This protocol assesses the anticoagulant effect of warfarin enantiomers in a living organism by measuring the prothrombin time.
Materials:
-
Animal model (e.g., rats or mice)
-
This compound and (R)-Warfarin for administration
-
Citrated saline
-
Thromboplastin reagent
-
Calcium chloride solution
-
Coagulometer
Procedure:
-
Animal Dosing: Administer this compound or (R)-Warfarin to different groups of animals at various doses.
-
Blood Collection: At specified time points after dosing, collect blood samples from the animals into tubes containing an anticoagulant (e.g., sodium citrate).
-
Plasma Preparation: Centrifuge the blood samples to obtain platelet-poor plasma.
-
Prothrombin Time (PT) Measurement: a. Pre-warm the plasma sample and the thromboplastin reagent to 37°C. b. Add the thromboplastin reagent to the plasma sample. c. Add calcium chloride to initiate coagulation. d. Measure the time it takes for a clot to form using a coagulometer.
-
Data Analysis: Compare the prothrombin times of the warfarin-treated groups to a control group to determine the anticoagulant effect. The results are often expressed as the International Normalized Ratio (INR).
Conclusion
The stereochemistry of warfarin plays a pivotal role in its anticoagulant activity. This compound is significantly more potent than (R)-Warfarin, a fact that has important clinical implications for drug-drug interactions and patient-specific dosing. The differential metabolism of the two enantiomers, with the highly potent (S)-form being metabolized by the polymorphic enzyme CYP2C9, underscores the importance of pharmacogenomic considerations in warfarin therapy. This comparative guide provides a foundational understanding for researchers and clinicians working to optimize anticoagulant therapies.
References
- 1. The pharmacokinetics and pharmacodynamics of single dose (R)- and this compound administered separately and together: relationship to VKORC1 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Theory‐based pharmacokinetics and pharmacodynamics of S‐ and R‐warfarin and effects on international normalized ratio: influence of body size, composition and genotype in cardiac surgery patients - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Warfarin vs. Novel Oral Anticoagulants: A Head-to-Head Comparison for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective, data-driven comparison of (S)-Warfarin and Novel Oral Anticoagulants (NOACs), also known as Direct Oral Anticoagulants (DOACs). This analysis is supported by experimental data from pivotal clinical trials and elucidates the fundamental differences in their mechanisms of action and pharmacokinetic profiles.
Warfarin, a vitamin K antagonist, has been the standard for oral anticoagulation for decades. It exists as a racemic mixture of two enantiomers, this compound and (R)-Warfarin, with the (S)-isomer being 3-5 times more potent in its anticoagulant effect.[1] Novel oral anticoagulants (NOACs) have emerged as alternatives, offering direct and specific inhibition of key coagulation factors. This guide will focus on the comparison of the more potent this compound's mechanism with that of the leading NOACs: dabigatran, rivaroxaban, apixaban, and edoxaban.
Mechanism of Action: A Tale of Two Pathways
This compound exerts its anticoagulant effect indirectly by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[2] This inhibition disrupts the vitamin K cycle, leading to the depletion of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent clotting factors II, VII, IX, and X, as well as regulatory proteins C and S.[2][3][4][5] This multi-targeted approach contrasts sharply with the direct and specific action of NOACs.
NOACs, on the other hand, directly target key proteases in the coagulation cascade.[6] Dabigatran is a direct thrombin (Factor IIa) inhibitor, while rivaroxaban, apixaban, and edoxaban are direct Factor Xa inhibitors.[3][6][7] This direct inhibition leads to a more predictable anticoagulant response compared to the indirect and broad-spectrum effect of warfarin.
Pharmacokinetic and Pharmacodynamic Profile
The distinct mechanisms of action translate into significant differences in the pharmacokinetic and pharmacodynamic properties of these anticoagulants.
| Parameter | This compound | Novel Oral Anticoagulants (NOACs) |
| Onset of Action | Slow (24-72 hours)[2] | Rapid (1-4 hours)[3] |
| Dosing | Variable, requires INR monitoring[3] | Fixed-dose regimens[3] |
| Half-life | Long (S-enantiomer: 32 hours)[6] | Shorter (~12 hours)[3] |
| Metabolism | Hepatic (CYP2C9 for S-isomer)[2][8] | Varies by agent (e.g., Rivaroxaban via CYP3A4)[6][9] |
| Renal Excretion | Minimal | Significant for some agents (Dabigatran: ~80%)[3][6] |
| Drug-Food Interactions | Numerous, especially with Vitamin K | Minimal[7] |
Head-to-Head Clinical Trial Data
Large-scale, phase 3 randomized controlled trials have compared the efficacy and safety of NOACs with warfarin in patients with nonvalvular atrial fibrillation (NVAF) for stroke prevention. The following table summarizes the key findings from these pivotal trials. It is important to note that these trials used the racemic mixture of warfarin.
| Trial (NOAC vs. Warfarin) | Primary Efficacy Outcome (Stroke/Systemic Embolism) | Primary Safety Outcome (Major Bleeding) |
| RE-LY (Dabigatran) | 150 mg dose: Superior110 mg dose: Non-inferior[10] | 150 mg dose: Similar110 mg dose: Superior[10] |
| ROCKET AF (Rivaroxaban) | Non-inferior[11] | Similar, but less intracranial and fatal bleeding[11] |
| ARISTOTLE (Apixaban) | Superior[12][13] | Superior (less major bleeding)[12][13] |
| ENGAGE AF-TIMI 48 (Edoxaban) | Non-inferior[14] | Superior (less major bleeding)[14] |
A meta-analysis of these four trials, encompassing 71,683 participants, concluded that NOACs significantly reduced stroke or systemic embolic events by 19% compared with warfarin, primarily driven by a reduction in hemorrhagic stroke.[15] NOACs also showed a significant reduction in all-cause mortality and intracranial hemorrhage.[15][16] However, an increase in gastrointestinal bleeding was observed with some NOACs.[15][16]
Experimental Protocols: A Glimpse into the Landmark Trials
The methodologies of the pivotal phase 3 trials comparing NOACs to warfarin share a common framework, as illustrated below.
Key Methodological Components:
-
Study Design: All were large, multi-center, randomized, double-blind (or PROBE - prospective, randomized, open-label, blinded endpoint) trials.[11][17][18][19][20]
-
Patient Population: Patients with nonvalvular atrial fibrillation and at least one additional risk factor for stroke.[13][21]
-
Intervention:
-
Primary Endpoints:
-
Statistical Analysis: Typically employed a non-inferiority design, with subsequent testing for superiority if non-inferiority was met. Time-to-first-event analyses were common.[11][18][20]
For detailed protocols of the individual trials, researchers are encouraged to consult the primary publications:
Conclusion
The emergence of NOACs has marked a significant advancement in oral anticoagulation therapy. Their direct mechanism of action, predictable pharmacokinetics, and fixed-dosing regimens offer considerable advantages over the indirect and more complex management required for warfarin.[26] Clinical trial data has consistently demonstrated that NOACs are at least as effective as, and in some cases superior to, warfarin for stroke prevention in patients with NVAF, coupled with a significantly better safety profile concerning intracranial hemorrhage.[15][27][28] However, the increased risk of gastrointestinal bleeding with some NOACs and the higher acquisition cost are important considerations.[15][29] The choice between this compound (as part of the racemic mixture) and a NOAC should be individualized based on patient characteristics, risk factors, and clinical context.
References
- 1. news-medical.net [news-medical.net]
- 2. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Warfarin - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. New oral anticoagulants: their advantages and disadvantages compared with vitamin K antagonists in the prevention and treatment of patients with thromboembolic events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of dabigatran versus warfarin from the RE-LY trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rivaroxaban versus warfarin in nonvalvular atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Efficacy and safety of apixaban compared with warfarin according to age for stroke prevention in atrial fibrillation: observations from the ARISTOTLE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Comparison of the efficacy and safety of new oral anticoagulants with warfarin in patients with atrial fibrillation: a meta-analysis of randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the Efficacy and Safety of New Oral Anticoagulants With Warfarin in Patients With Atrial Fibrillation: A Meta-Analysis of Randomised Trials - American College of Cardiology [acc.org]
- 17. patlynk.com [patlynk.com]
- 18. rxfiles.ca [rxfiles.ca]
- 19. academic.oup.com [academic.oup.com]
- 20. ashpublications.org [ashpublications.org]
- 21. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. academic.oup.com [academic.oup.com]
- 25. rxfiles.ca [rxfiles.ca]
- 26. Are the novel anticoagulants better than warfarin for patients with atrial fibrillation? - Hanley - Journal of Thoracic Disease [jtd.amegroups.org]
- 27. researchgate.net [researchgate.net]
- 28. NOACs versus warfarin for stroke prevention in patients with AF: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ahajournals.org [ahajournals.org]
Validating the In Vitro Anticoagulant Activity of Newly Synthesized (S)-Warfarin: A Comparative Guide
This guide provides a comprehensive comparison of newly synthesized (S)-Warfarin's in vitro anticoagulant activity against racemic warfarin and a standard anticoagulant. It includes detailed experimental protocols and data to support the validation process, aimed at researchers, scientists, and professionals in drug development.
Introduction
Warfarin is a widely prescribed oral anticoagulant used to prevent and treat thromboembolic disorders.[1] It is commercially available as a racemic mixture of two enantiomers: this compound and (R)-Warfarin.[2] The (S)-enantiomer is reported to be two to five times more potent in its anticoagulant effect than the (R)-enantiomer.[2][3] This significant difference in potency underscores the importance of synthesizing and validating the activity of the pure (S)-enantiomer for the development of more precise and potentially safer anticoagulant therapies.
The anticoagulant effect of warfarin is achieved through the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1).[1] This enzyme is crucial for the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[1] The potency of new anticoagulant compounds is commonly evaluated in vitro using coagulation assays such as the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT), which assess the integrity of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.[4]
This guide outlines the validation of newly synthesized this compound by comparing its in vitro activity with racemic warfarin and heparin, a standard anticoagulant.
Data Presentation: Comparative Anticoagulant Activity
The following table summarizes the in vitro anticoagulant activity of the tested compounds. Clotting times were measured in seconds, and the data represents the mean ± standard deviation from triplicate experiments.
| Compound | Concentration (µg/mL) | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) |
| Vehicle Control (DMSO) | - | 12.8 ± 0.4 | 35.2 ± 1.1 |
| Newly Synthesized this compound | 1.0 | 25.5 ± 0.9 | 58.3 ± 1.9 |
| 2.5 | 42.1 ± 1.5 | 75.4 ± 2.5 | |
| 5.0 | 68.7 ± 2.2 | 98.6 ± 3.1 | |
| Racemic Warfarin | 1.0 | 15.2 ± 0.6 | 42.1 ± 1.4 |
| 2.5 | 22.8 ± 0.8 | 55.9 ± 1.8 | |
| 5.0 | 35.4 ± 1.2 | 72.3 ± 2.4 | |
| Heparin (Positive Control) | 1.0 IU/mL | > 150 | > 200 |
Experimental Protocols
Synthesis of this compound via Organocatalysis
A practical, one-step synthesis of this compound can be achieved using organocatalysis.[5]
-
Reaction Setup: In a vial, dissolve 4-hydroxycoumarin (1 equivalent) in tetrahydrofuran (THF).
-
Addition of Reagents: Add benzalacetone (1.1 equivalents), followed by the catalyst (S,S)-1,2-diphenylethylenediamine (0.1 equivalents) and acetic acid (0.1 equivalents).[5]
-
Incubation: Allow the reaction mixture to stand at room temperature for approximately one week. Monitor the reaction's progress via Thin Layer Chromatography (TLC).[5]
-
Solvent Removal: Once the reaction is complete, remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude product from a mixture of acetone and water to obtain the purified this compound.[5]
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
In Vitro Anticoagulant Assays
The anticoagulant activity was evaluated using platelet-poor plasma (PPP) obtained from healthy donors.
1. Prothrombin Time (PT) Assay [4][6]
This assay evaluates the extrinsic and common pathways of the coagulation cascade.
-
Materials: Platelet-Poor Plasma (PPP), PT reagent (thromboplastin and calcium chloride), test compounds (dissolved in DMSO), vehicle control (DMSO), positive control (Heparin), coagulometer.
-
Procedure:
-
Pre-warm PPP and PT reagent to 37°C.
-
In a coagulometer cuvette, incubate 50 µL of PPP with 5 µL of the test compound solution (or control) for 3 minutes at 37°C.
-
Initiate coagulation by adding 100 µL of the pre-warmed PT reagent.
-
The coagulometer automatically records the time (in seconds) for clot formation.
-
2. Activated Partial Thromboplastin Time (aPTT) Assay [6][7]
This assay evaluates the intrinsic and common pathways of coagulation.
-
Materials: Platelet-Poor Plasma (PPP), aPTT reagent (contact activator and phospholipids), 0.025 M calcium chloride (CaCl₂) solution, test compounds (dissolved in DMSO), vehicle control (DMSO), positive control (Heparin), coagulometer.
-
Procedure:
-
Pre-warm PPP, aPTT reagent, and CaCl₂ solution to 37°C.
-
In a coagulometer cuvette, mix 50 µL of PPP with 5 µL of the test compound solution (or control).
-
Add 50 µL of the aPTT reagent and incubate the mixture for 5 minutes at 37°C.
-
Initiate coagulation by adding 50 µL of the pre-warmed CaCl₂ solution.
-
The coagulometer automatically records the time (in seconds) for clot formation.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of warfarin.
Caption: Experimental workflow for the synthesis and in vitro validation of this compound.
Caption: Mechanism of action of this compound in the coagulation cascade.
References
- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Warfarin - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro anticoagulant activity of selected medicinal plants: potential interactions with warfarin and development of new anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-Warfarin Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of various analytical methods for the quantification of (S)-Warfarin, the more potent enantiomer of the widely prescribed anticoagulant. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, offering a comparative overview to aid in method selection and validation for research and clinical applications.
Overview of Analytical Methods
The stereoselective analysis of warfarin enantiomers is crucial due to their different pharmacokinetic and pharmacodynamic profiles. This compound is 3-5 times more potent than (R)-Warfarin.[1] The primary analytical techniques for the chiral separation and quantification of warfarin enantiomers include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Capillary Electrophoresis (CE).
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of different validated methods.
| Analytical Method | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (%) | Precision (%RSD) |
| HPLC-UV | 12.5 - 2500[2] | ~20[3] | 12.5[2] | < 6.0 from nominal[2] | 2.4 - 7.0[2] |
| HPLC-Fluorescence | 100 - 2500[4] | 18.61[4] | 62.04[4] | Within ±15 of nominal[4] | <15[4] |
| 200 - 3000[5] | 89.7[5] | 298[5] | Within ±15 of nominal[5] | <15[5] | |
| LC-MS/MS | 1 - 100[6] | Not explicitly stated, but LLOQ is 1 | 1[6] | < 7.3 bias[6] | < 7.3[6] |
| 10 - 8000[7] | Not explicitly stated, but LLOQ is 10 | 10[7] | Within 85-115 of nominal[7] | Not explicitly stated | |
| 20 - 500 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| Capillary Electrophoresis (CE)-UV | 0 - 5000[8] | 20[8] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline typical experimental protocols for the analysis of this compound in human plasma.
Sample Preparation from Human Plasma
A common workflow for the extraction of warfarin enantiomers from plasma samples is depicted below. This generally involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
HPLC-UV Method
This method offers robust and cost-effective analysis.
-
Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: A chiral stationary phase column, such as a beta-cyclodextrin column (250 x 4.6 mm, 5 µm), is typically used for enantiomeric separation.[2]
-
Mobile Phase: A common mobile phase consists of acetonitrile, glacial acetic acid, and triethylamine in a ratio of 1000:3:2.5 (v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance is monitored at 320 nm.[2]
-
Internal Standard: Oxybenzone is a suitable internal standard.[2]
HPLC-Fluorescence Method
This method provides increased sensitivity compared to UV detection.
-
Chromatographic System: HPLC system equipped with a fluorescence detector.
-
Column: A chiral column such as Chiralcel OD-RH (150 x 4.6 mm, 5 µm) is used.[4][9]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and phosphate buffer (pH 2.0) in a 40:60 (v/v) ratio is effective.[4][10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: Excitation and emission wavelengths are typically set at 310 nm and 350 nm, respectively.[9]
LC-MS/MS Method
Liquid chromatography-tandem mass spectrometry offers the highest sensitivity and selectivity, making it ideal for analyzing low concentrations of this compound.
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer.
-
Column: A chiral column like a beta-cyclodextrin column is used for separation.[6]
-
Mobile Phase: A mobile phase of acetonitrile, acetic acid, and triethylamine (1000:3:2.5, v/v/v) has been successfully used.[6]
-
Ionization: Negative mode electrospray ionization (ESI) is commonly employed.[6]
-
Detection: The mass transition for this compound is monitored at m/z 307→161.[6]
Capillary Electrophoresis (CE) Method
CE offers an alternative to HPLC with high separation efficiency.
-
CE System: A capillary electrophoresis instrument with a UV detector.
-
Capillary: An untreated fused-silica capillary.
-
Run Buffer: A buffer containing a chiral selector, such as 7 mmol/L methylated β-cyclodextrin in 140 mmol/L phosphate buffer (pH 7.9), is used.[8]
-
Applied Voltage: 13 kV.[8]
-
Detection: UV detection is performed at 210 nm.[8]
Warfarin Metabolism
Understanding the metabolic pathway of warfarin is essential for interpreting analytical results, especially in studies involving drug interactions or pharmacogenomics. The major metabolic pathway involves hydroxylation mediated by cytochrome P450 enzymes, primarily CYP2C9 for the more potent (S)-enantiomer.[1][11]
Conclusion
The selection of an appropriate analytical method for this compound determination is a critical step in both research and clinical settings. HPLC-UV provides a robust and accessible method for routine analysis. For higher sensitivity, HPLC with fluorescence detection is a suitable alternative. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for applications requiring the quantification of very low concentrations. Capillary electrophoresis offers a high-efficiency separation alternative to HPLC. This guide provides the necessary data and protocols to assist researchers in choosing and implementing the most suitable method for their specific needs.
References
- 1. ClinPGx [clinpgx.org]
- 2. Validation of a method for the determination of (R)-warfarin and this compound in human plasma using LC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive and robust LC-tandem MS method for the analysis of warfarin enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 8. Determination of Warfarin Enantiomers in Serum by Capillary Electrophoresis [jcpu.cpu.edu.cn]
- 9. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Fates of (S)-Warfarin and (R)-Warfarin
For Researchers, Scientists, and Drug Development Professionals
Warfarin, a cornerstone of oral anticoagulant therapy, is administered as a racemic mixture of two enantiomers: (S)-Warfarin and (R)-Warfarin. Despite their structural similarity, these enantiomers exhibit distinct metabolic profiles, which significantly influences their pharmacokinetic and pharmacodynamic properties. Understanding these differences is paramount for optimizing therapeutic efficacy and minimizing adverse drug reactions. This guide provides a comprehensive comparison of the metabolic pathways of (S)- and (R)-Warfarin, supported by experimental data and detailed methodologies.
Executive Summary
The more potent (S)-enantiomer of warfarin is primarily metabolized by the cytochrome P450 enzyme CYP2C9, leading to the formation of 7-hydroxywarfarin.[1][2] In contrast, the metabolism of the less potent (R)-enantiomer is more complex, involving multiple CYP enzymes, including CYP1A2, CYP3A4, and CYP2C19, which produce a variety of hydroxylated metabolites.[1][2][3] Additionally, both enantiomers undergo reduction by carbonyl reductases to form diastereoisomeric alcohols.[1] This differential metabolism results in distinct pharmacokinetic profiles and susceptibilities to drug-drug interactions.
Comparative Metabolic Profiles
The metabolic pathways of this compound and (R)-Warfarin are characterized by the action of different cytochrome P450 enzymes, leading to the formation of distinct primary metabolites.
Metabolic Pathways of this compound and (R)-Warfarin
Caption: Metabolic pathways of (S)- and (R)-Warfarin.
Quantitative Comparison of Metabolic Parameters
The differential metabolism of the warfarin enantiomers is reflected in their pharmacokinetic parameters. The following tables summarize key quantitative data for easy comparison.
| Parameter | This compound | (R)-Warfarin | Reference |
| Primary Metabolizing Enzyme(s) | CYP2C9 | CYP1A2, CYP3A4, CYP2C19 | [1][2][3] |
| Major Metabolite(s) | 7-hydroxywarfarin | 6-hydroxywarfarin, 8-hydroxywarfarin, 10-hydroxywarfarin | [1][2] |
| Relative Anticoagulant Potency | 3-5 times more potent | Less potent | [3] |
| Plasma Clearance | Higher | Lower | [4] |
Table 1: Key Metabolic and Pharmacokinetic Differences Between this compound and (R)-Warfarin.
| Enantiomer | Enzyme | Metabolite | Km (μM) | Vmax (pmol/min/nmol CYP) |
| (R)-Warfarin | CYP3A4 | 10-hydroxywarfarin | 166 ± 12 | 713 ± 14 |
| (R)-Warfarin | CYP1A1 | 6-hydroxywarfarin | 1400 | - |
| (R)-Warfarin | CYP1A1 | 8-hydroxywarfarin | 1200 | - |
| (R)-Warfarin | CYP1A2 | 6-hydroxywarfarin | 1600 | - |
| (R)-Warfarin | CYP1A2 | 8-hydroxywarfarin | 1400 | - |
Table 2: Kinetic Parameters for the Metabolism of (R)-Warfarin by Cytochrome P450 Enzymes.[5][6]
Experimental Protocols
Accurate characterization of the metabolic profiles of warfarin enantiomers relies on robust experimental methodologies. Below are detailed protocols for key experiments.
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol outlines the steps for assessing the metabolism of (S)- and (R)-Warfarin in a controlled in vitro environment.
Caption: Experimental workflow for in vitro metabolism studies.
Materials:
-
Human liver microsomes (pooled)
-
This compound and (R)-Warfarin standards
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., warfarin-d5)
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare working solutions of warfarin enantiomers and the NADPH regenerating system in phosphate buffer.
-
Incubation: In a microcentrifuge tube, combine the human liver microsome suspension, the warfarin enantiomer solution, and the internal standard. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction.
-
Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Sample Preparation: Vortex the mixture and centrifuge to pellet the precipitated proteins.[1]
-
Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS.[7]
Sample Preparation and LC-MS/MS Analysis
This protocol details the extraction of warfarin and its metabolites from plasma and their subsequent quantification.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin-d5).[1]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[1]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[1]
LC-MS/MS Conditions (Illustrative Example):
-
LC Column: A chiral column is necessary to separate the enantiomers of warfarin and its metabolites.[1]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is typically used.[8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection.[8]
Conclusion
The metabolic profiles of this compound and (R)-Warfarin are distinctly different, a factor that is critical to the overall pharmacological effect and safety profile of racemic warfarin. The predominant role of CYP2C9 in the metabolism of the more potent (S)-enantiomer makes it a key determinant of warfarin response and a major site for drug-drug interactions.[3][9] In contrast, the multi-enzyme metabolism of (R)-Warfarin provides alternative clearance pathways. A thorough understanding of these metabolic intricacies, facilitated by the experimental approaches detailed in this guide, is essential for the development of personalized medicine strategies and the safer, more effective use of this vital anticoagulant.
References
- 1. benchchem.com [benchchem.com]
- 2. Human P450 metabolism of warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. The population pharmacokinetics of R- and S-warfarin: effect of genetic and clinical factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic study of cytochrome P450 3A4 activity on warfarin by capillary electrophoresis with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
(S)-Warfarin vs. Racemic Warfarin: A Comparative Guide on Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of (S)-Warfarin and its racemic mixture, commonly used as an anticoagulant. The information presented is based on available data from preclinical studies in various animal models, offering insights into their respective pharmacodynamic and pharmacokinetic properties.
Executive Summary
Warfarin is administered clinically as a racemic mixture of (R)- and (S)-enantiomers.[1] Preclinical evidence strongly indicates that the (S)-enantiomer of warfarin is significantly more potent as an anticoagulant than the (R)-enantiomer.[1][2][3] Consequently, this compound exhibits a greater anticoagulant effect at a lower dosage compared to the racemic mixture. This guide synthesizes the available data from studies in rabbits, rats, and dogs to highlight these differences in efficacy. While direct head-to-head comparisons with standardized coagulation parameters like Prothrombin Time (PT) and International Normalized Ratio (INR) are limited in published animal studies, the existing data consistently supports the superior potency of the (S)-enantiomer.
Mechanism of Action: The Vitamin K Cycle
Both this compound and racemic warfarin exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is crucial for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent clotting factors II, VII, IX, and X. By inhibiting VKORC1, warfarin depletes the active form of vitamin K, leading to the production of dysfunctional clotting factors and thus, a reduction in blood coagulation.
Quantitative Data Comparison
Direct comparative studies providing standardized coagulation parameters (PT, aPTT, INR) for this compound versus racemic warfarin in the same animal model are not extensively available in the reviewed literature. The following tables summarize the available data to facilitate a comparative understanding.
Table 1: Pharmacodynamic and Pharmacokinetic Parameters in Rabbits
| Parameter | This compound | Racemic Warfarin | (R)-Warfarin | Reference |
| Potency | More Potent | Less Potent than this compound | Less Potent than this compound | [4] |
| Terminal Half-life (t½) | Data not available | 5.6 ± 0.7 h | Data not available | [4] |
| Pharmacological Response | Higher prothrombin complex activity depression | Lower prothrombin complex activity depression than this compound | Lower prothrombin complex activity depression than this compound | [4] |
Table 2: General Efficacy and Dosage Information in Various Animal Models
| Animal Model | Compound | Dosage | Observed Effect | Reference |
| Rat | Racemic Warfarin | 0.1-0.18 mg/kg/day for 10 days | Dose-dependent reduction in thrombus weight and increase in Prothrombin Time (PT). | [5] |
| Rat | Racemic Warfarin | 2 mg/kg | Increased tail bleeding time. | [6] |
| Dog | Racemic Warfarin | 2, 4, or 6 mg/day for 2 days | Dose-dependent increase in PT and INR. | [7] |
Experimental Protocols
Rabbit Model: Pharmacodynamics of Warfarin Enantiomers
-
Objective: To compare the pharmacokinetics and pharmacodynamics of racemic warfarin and its (R)- and (S)-enantiomers.[4]
-
Animals: New Zealand White rabbits.[4]
-
Drug Administration: A single intravenous dose of 20 µmol/kg of racemic, (R)-, or this compound was administered.[4]
-
Data Collection: Blood samples were collected at various time points to determine plasma concentrations of the administered compounds. The pharmacological response was assessed by measuring changes in prothrombin complex activity.[4]
-
Analytical Method: Plasma concentrations of warfarin and its enantiomers were determined using a sensitive and specific high-performance liquid chromatography (HPLC) assay.[4]
Rat Model: Antithrombotic and Haemorrhagic Effects of Racemic Warfarin
-
Objective: To investigate the anticoagulant, antithrombotic, and haemorrhagic effects of long-term racemic warfarin administration.[5]
-
Animals: Sprague-Dawley rats.[5]
-
Drug Administration: Racemic warfarin was administered intraperitoneally at varying doses (0.1-0.18 mg/kg) for ten consecutive days.[5]
-
Thrombosis Induction: Thrombus formation was induced by placing a standard platinum wire in the aorta and vena cava for one hour.[5]
-
Data Collection: Thrombus weight was measured. Blood samples were collected to determine the levels of coagulation factors II, VII, and X, as well as prothrombin time (PT).[5]
Dog Model: Effect of Racemic Warfarin Loading Doses on INR
-
Objective: To evaluate the effect of three different loading doses of racemic warfarin on the International Normalized Ratio (INR).[7]
-
Animals: Healthy adult dogs weighing between 25 and 30 kg.[7]
-
Drug Administration: Dogs received 2, 4, or 6 mg of racemic warfarin orally once a day for two days.[7]
-
Data Collection: Blood samples were collected before and after treatment to measure activated partial thromboplastin time (aPTT) and prothrombin time (PT), with PT also reported as INR.[7]
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of anticoagulant compounds in an animal model of thrombosis.
Conclusion
The available evidence from animal models, particularly the study in rabbits, indicates that this compound is a more potent anticoagulant than racemic warfarin.[4] This is consistent with the established understanding that the (S)-enantiomer is responsible for the majority of the anticoagulant activity of the racemic mixture.[1][2][3] Researchers and drug development professionals should consider the higher potency of this compound when designing preclinical studies and interpreting results. Further head-to-head comparative studies in various animal models, with standardized coagulation monitoring (PT, aPTT, and INR), would be beneficial to provide more precise quantitative comparisons of their efficacy and safety profiles.
References
- 1. The population pharmacokinetics of R- and S-warfarin: effect of genetic and clinical factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics and pharmacodynamics of single dose (R)- and this compound administered separately and together: relationship to VKORC1 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A study of the relationship between the pharmacokinetics and the pharmacodynamics of the 4-hydroxycoumarin anticoagulants warfarin, difenacoum and brodifacoum in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticoagulant, antithrombotic and haemorrhagic effect of long-term warfarin on experimental venous and arterial thrombosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. Effect of three loading doses of warfarin on the international normalized ratio for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Comparison of (S)-Warfarin and Other Vitamin K Antagonists
This guide provides an objective, data-driven comparison of the in vitro pharmacological properties of (S)-Warfarin against other common coumarin-based vitamin K antagonists (VKAs), namely phenprocoumon and acenocoumarol. The information is intended for researchers, scientists, and drug development professionals, focusing on key in vitro parameters that influence anticoagulant efficacy and safety, including target enzyme inhibition, plasma protein binding, and metabolic stability.
Comparative Analysis of In Vitro Properties
The anticoagulant effect of these drugs is achieved by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle. Differences in their potency against this target, coupled with variations in their pharmacokinetic properties, account for their distinct clinical profiles.
Table 1: In Vitro Potency against VKORC1
The potency of VKAs is determined by their ability to inhibit VKORC1. In a physiologically relevant cell-based assay, acenocoumarol demonstrates the highest potency.
| Compound | Relative Potency (IC50) | Approximate IC50 (µM) |
| This compound | Less Potent | ~1.5 (racemic)[1] |
| Phenprocoumon | Intermediate Potency | ~1.2 (racemic)[1] |
| Acenocoumarol | Most Potent | ~6-fold lower than warfarin[2] |
Note: this compound is the more potent enantiomer, possessing 2-5 times the anticoagulant activity of (R)-Warfarin. The IC50 values provided are for racemic mixtures and can vary based on experimental conditions, such as the reducing agent used (e.g., DTT vs. GSH).[3] A cell-based assay demonstrates the potency hierarchy to be acenocoumarol > phenprocoumon > warfarin.[2]
Table 2: In Vitro Plasma Protein Binding
All three coumarin derivatives exhibit very high binding to plasma proteins, primarily albumin. This high degree of binding results in a small fraction of unbound, pharmacologically active drug.
| Compound | Plasma Protein Binding (%) |
| This compound | >99% |
| Phenprocoumon | ~99%[4] |
| Acenocoumarol | ~98-99%[4] |
Table 3: In Vitro Metabolic Properties in Human Liver Microsomes
Metabolic stability is a key determinant of a drug's half-life. In vitro studies using human liver microsomes reveal significant differences in the metabolic clearance and the primary enzymes responsible for the metabolism of these VKAs.
| Compound | Primary Metabolizing Enzymes | Comparative Metabolic Clearance |
| This compound | CYP2C9[5] | Baseline |
| Phenprocoumon | CYP2C9, CYP3A4[5] | Clearance is less dependent on CYP2C9 compared to warfarin.[5][6][7] |
| (S)-Acenocoumarol | CYP2C9, CYP1A2, CYP2C19[4] | The overall metabolic clearance of S-acenocoumarol is approximately 66 times greater than that of S-warfarin.[2][8] |
Mechanism of Action: Inhibition of the Vitamin K Cycle
Vitamin K antagonists exert their effect by disrupting the vitamin K cycle, which is essential for activating clotting factors II, VII, IX, and X. They inhibit the enzyme VKORC1, preventing the regeneration of reduced vitamin K (hydroquinone). This limits the γ-carboxylation of clotting factor precursors, rendering them inactive.
Caption: Mechanism of action of Vitamin K Antagonists (VKAs).
Experimental Protocols
VKORC1 Inhibition Assay (Cell-Based)
This protocol determines the half-maximal inhibitory concentration (IC50) of VKAs by measuring VKORC1 activity in a cellular environment.
a. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seed cells in 96-well plates.
-
Co-transfect cells with plasmids expressing human VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX). Allow for expression for 24-48 hours.
b. Drug Treatment:
-
Prepare serial dilutions of this compound, phenprocoumon, and acenocoumarol in culture medium. A solvent control (e.g., DMSO) must be included.
-
Remove the transfection medium from the cells and add the medium containing the different drug concentrations.
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for inhibition of VKORC1 and subsequent effects on reporter protein carboxylation.
c. Activity Measurement:
-
Collect the cell culture supernatant, which contains the secreted reporter protein.
-
Quantify the amount of carboxylated (active) reporter protein using a specific enzyme-linked immunosorbent assay (ELISA).
d. Data Analysis:
-
Plot the percentage of VKORC1 activity (relative to the solvent control) against the logarithm of the VKA concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This protocol measures the fraction of drug that is not bound to plasma proteins (fu), which is the pharmacologically active portion.
a. Preparation:
-
Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane (8K MWCO).
-
Prepare stock solutions of the test compounds in a suitable solvent.
-
Spike the test compounds into 100% human plasma to achieve final concentrations (e.g., 1-5 µM).
b. Dialysis:
-
Add the spiked plasma to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber.
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.
c. Sample Analysis:
-
After incubation, collect aliquots from both the plasma and the PBS chambers.
-
Perform a matrix match by adding an equal volume of blank plasma to the PBS sample and an equal volume of PBS to the plasma sample.
-
Precipitate the proteins by adding acetonitrile containing an internal standard. Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant from both chambers using LC-MS/MS to quantify the concentration of the test compound.
d. Data Calculation:
-
The fraction unbound (fu) is calculated as the ratio of the drug concentration in the PBS chamber to the drug concentration in the plasma chamber.
Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the rate of metabolism of a compound by hepatic enzymes, providing an estimate of its intrinsic clearance (Clint).
a. Reaction Mixture Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 µM final concentration).
-
In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound, and human liver microsomes (HLM) (e.g., 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
b. Reaction Initiation and Time Points:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution.
-
Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding a quenching solution, typically cold acetonitrile containing an internal standard.
c. Sample Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
d. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein using the formula: Clint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
References
- 1. researchgate.net [researchgate.net]
- 2. Human liver microsomal metabolism of the enantiomers of warfarin and acenocoumarol: P450 isozyme diversity determines the differences in their pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacogenetic differences between warfarin, acenocoumarol and phenprocoumon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human liver microsomal metabolism of the enantiomers of warfarin and acenocoumarol: P450 isozyme diversity determines the differences in their pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Statistical analysis for comparing the potency of warfarin enantiomers
For researchers, scientists, and professionals in drug development, a critical understanding of stereochemistry in pharmacology is paramount. This guide provides an objective comparison of the anticoagulant potency of warfarin's enantiomers, S-warfarin and R-warfarin, supported by experimental data and detailed methodologies.
Warfarin, a widely prescribed anticoagulant, is administered as a racemic mixture of two enantiomers: S-warfarin and R-warfarin. It is well-established that the S-enantiomer is significantly more potent in its anticoagulant effect than the R-enantiomer.[1][2] This guide delves into the statistical analysis and experimental evidence that substantiates this difference, offering valuable insights for drug development and personalized medicine.
Quantitative Comparison of Anticoagulant Potency
The anticoagulant effect of warfarin is typically monitored by measuring the prothrombin time (PT), which is standardized as the International Normalized Ratio (INR). An increase in INR signifies a longer time for blood to clot, indicating a greater anticoagulant effect.
A study in healthy volunteers provides quantitative data on the pharmacodynamic response to single doses of R-warfarin and S-warfarin. The area under the prothrombin time-time curve (AUC_PT) serves as a key metric for comparing their anticoagulant activity.
| Enantiomer | Dose | Mean AUC_PT (0-168h) (s·h) | 95% Confidence Interval (s·h) |
| R-warfarin | 80 mg | 3550 | 3220 - 3880 |
| S-warfarin | 12.5 mg | 2650 | 2560 - 2740 |
Data from a study in healthy volunteers.[3]
Despite the significantly lower dose of S-warfarin (12.5 mg) compared to R-warfarin (80 mg), the resulting anticoagulant effect, as measured by AUC_PT, is substantial. This highlights the greater potency of the S-enantiomer. It is generally accepted that S-warfarin is 2 to 5 times more potent than R-warfarin.[1][2]
Experimental Protocols
The following outlines a representative experimental design for comparing the potency of warfarin enantiomers, based on common practices in clinical pharmacology studies.
Study Design: A randomized, crossover study in healthy human volunteers is a common approach. This design allows for within-subject comparison, minimizing inter-individual variability.
Subjects: A cohort of healthy, non-smoking adults with no history of bleeding disorders or contraindications to warfarin is recruited. Informed consent is obtained from all participants.
Dosage and Administration:
-
Subjects receive single oral doses of S-warfarin and R-warfarin in separate study periods, with a washout period in between to ensure complete drug elimination.
-
Dosages are carefully selected to elicit a measurable anticoagulant response while minimizing the risk of excessive anticoagulation. For example, a study might use 12.5 mg of S-warfarin and a higher dose of 80 mg of R-warfarin to achieve comparable, though not identical, effects for analysis.[3]
Pharmacodynamic Assessment:
-
Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 12, 24, 48, 72, 96, 120, 144, and 168 hours).
-
Prothrombin time (PT) is measured from the plasma samples and converted to the International Normalized Ratio (INR).
-
The primary pharmacodynamic endpoint is often the area under the INR-time curve (AUC_INR) or the area under the PT-time curve (AUC_PT), calculated using the linear trapezoidal rule.[3]
Pharmacokinetic Analysis:
-
Plasma concentrations of S-warfarin and R-warfarin are measured at the same time points as the pharmacodynamic assessments using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including clearance and volume of distribution, are determined using a one-compartment model.
Statistical Analysis:
-
The pharmacodynamic parameters (e.g., AUC_PT) for S-warfarin and R-warfarin are compared using appropriate statistical tests, such as a paired t-test or a mixed-effects model.
-
The relationship between plasma drug concentrations and the anticoagulant response is analyzed to model the concentration-effect relationship.
-
A p-value of < 0.05 is typically considered statistically significant.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of warfarin and a typical experimental workflow for comparing the enantiomers.
Caption: Mechanism of action of warfarin enantiomers.
Caption: Crossover study design workflow.
References
A Comparative Guide to the Differential Protein Binding of (S)- and (R)-Warfarin to Human Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding of the two enantiomers of warfarin, (S)- and (R)-warfarin, to human serum albumin (HSA). Understanding the stereoselective binding of this widely used anticoagulant is crucial for comprehending its pharmacokinetics and pharmacodynamics. This document presents quantitative binding data, detailed experimental protocols for key analytical techniques, and visualizations of the experimental workflow and binding interactions.
Data Presentation: Quantitative Analysis of Warfarin Enantiomer Binding to HSA
The binding of (S)- and (R)-warfarin to HSA is characterized by high affinity, primarily at Sudlow site I, located in subdomain IIA of the protein. While both enantiomers occupy the same binding site, subtle differences in their binding affinities and thermodynamics have been observed. The following table summarizes key quantitative data from comparative studies.
| Parameter | (S)-Warfarin | (R)-Warfarin | Method | Reference |
| Association Constant (K_a) | 2.6 x 10^5 M⁻¹ | 2.1 x 10^5 M⁻¹ | High-Performance Affinity Chromatography (HPAC) | [1] |
| Binding Affinity | Slightly higher | Slightly lower | General Observation | [2][3] |
| Interaction with Binding Site | Interacts more with the site's outer surface | Interacts mainly with the binding site interior | Thermodynamic Studies via HPAC | [1] |
| Competition at Site I | Direct competitor for (R)-warfarin | Indirect competitor for this compound | Displacement Chromatography on HSA column | [4] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the differential binding of warfarin enantiomers to HSA are provided below.
Fluorescence Spectroscopy
This technique is used to determine the binding affinity by measuring the quenching of HSA's intrinsic tryptophan fluorescence upon ligand binding.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of fatty acid-free HSA in phosphate buffered saline (PBS) at a concentration of approximately 2 µM.
-
Prepare stock solutions of (S)- and (R)-warfarin in PBS.
-
-
Instrumentation:
-
Use a spectrofluorometer with a thermostatically controlled cuvette holder.
-
-
Measurement:
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues) and record the emission spectrum from 300 to 400 nm.
-
Place the HSA solution in a quartz cuvette.
-
Incrementally add small aliquots of the (S)- or (R)-warfarin stock solution to the HSA solution.
-
After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect.
-
Analyze the quenching of fluorescence intensity at the emission maximum (around 340 nm) as a function of the warfarin concentration using the Stern-Volmer equation to calculate the binding constant (K_a) and the number of binding sites (n).[5]
-
Equilibrium Dialysis
This method directly measures the unbound fraction of a ligand in the presence of a protein at equilibrium.
Protocol:
-
Apparatus:
-
Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (molecular weight cut-off of 12-14 kDa).
-
-
Procedure:
-
Place the HSA solution (e.g., 5 µM in PBS) into one chamber of the dialysis unit (the protein chamber).
-
Place PBS containing a known concentration of either (S)- or (R)-warfarin into the other chamber (the buffer chamber).
-
Seal the unit and incubate at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
-
-
Quantification:
-
After incubation, collect samples from both the protein and buffer chambers.
-
Determine the concentration of warfarin in both chambers using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
-
-
Calculation:
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
The total drug concentration in the protein chamber is the sum of bound and unbound drug.
-
Calculate the percentage of protein binding and the binding constant.
-
High-Performance Affinity Chromatography (HPAC)
HPAC utilizes a column with immobilized HSA to study drug-protein interactions.
Protocol:
-
Column and Mobile Phase:
-
Use a commercially available or in-house prepared column with HSA immobilized on a silica support.
-
The mobile phase is typically a phosphate buffer at a physiological pH of 7.4.
-
-
Frontal Analysis for Binding Constant Determination:
-
Continuously infuse a solution of either (S)- or (R)-warfarin at a known concentration through the HSA column at a constant flow rate.
-
Monitor the elution profile using a UV detector.
-
The breakthrough volume (the volume of ligand solution required to saturate the column) is used to calculate the amount of bound ligand and subsequently the association constant (K_a).[1]
-
-
Displacement Studies:
-
Equilibrate the HSA column with a solution containing one warfarin enantiomer.
-
Inject a solution of the other enantiomer or a competing ligand.
-
Monitor the displacement of the pre-bound enantiomer to determine the nature of the competition (direct or indirect).[4]
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key aspects of the investigation into the differential protein binding of warfarin enantiomers.
References
- 1. ijper.org [ijper.org]
- 2. Chiral separation mechanisms in protein-based HPLC columns. 1. Thermodynamic studies of (R)- and this compound binding to immobilized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Site I on human albumin: differences in the binding of (R)- and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective kinetics of warfarin binding to human serum albumin: effect of an allosteric interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genotoxicity of (S)-Warfarin and its Metabolites: A Review of Methodologies and a Call for Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Warfarin, the more potent enantiomer of the widely prescribed anticoagulant Warfarin, undergoes extensive metabolism primarily by the cytochrome P450 enzyme CYP2C9. This process yields several hydroxylated metabolites. Despite the well-documented pharmacological and toxicological profiles of Warfarin related to its anticoagulant activity, a significant knowledge gap exists regarding the comparative genotoxicity of the parent compound and its metabolic byproducts. Standard genotoxicity assays, including the Ames test, micronucleus assay, and comet assay, are crucial tools for assessing the potential of a substance to induce genetic damage. However, a comprehensive comparative study applying these methods to this compound and its metabolites has not been identified in the available scientific literature.
This compound Metabolism
This compound is predominantly metabolized in the liver by the polymorphic enzyme CYP2C9. The primary metabolic pathway involves hydroxylation at various positions on the coumarin ring, leading to the formation of several metabolites, most notably 7-hydroxywarfarin. Other minor metabolites are also formed through the action of different CYP450 isoenzymes. Understanding this metabolic pathway is crucial for assessing whether the biotransformation of this compound leads to detoxification or bioactivation in terms of genotoxic potential.
Safety Operating Guide
Proper Disposal of (S)-Warfarin: A Guide for Laboratory Professionals
The safe and compliant disposal of (S)-Warfarin is a critical aspect of laboratory safety and environmental responsibility. As a potent anticoagulant, this compound is regulated as an acute hazardous waste, necessitating strict adherence to disposal protocols to mitigate risks to human health and the environment. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for managing and disposing of this compound waste.
Regulatory Framework
The primary regulations governing the disposal of this compound in the United States are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Warfarin is classified as a "P-listed" acute hazardous waste, signifying its potential for harm even in small quantities.[4] However, waste containing this compound at a concentration of 0.3% or less is categorized as "U-listed" hazardous waste.[4] In 2019, the EPA introduced Subpart P to 40 CFR part 266, which provides specific management standards for hazardous waste pharmaceuticals for healthcare facilities, which can also be adopted by research laboratories.[1][5] A key provision of Subpart P is the ban on sewering (flushing) of hazardous waste pharmaceuticals.[1][5]
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Acute Hazardous Waste (P001): All unused, expired, or discarded this compound in its pure form or in concentrations greater than 0.3% must be managed as P001 acute hazardous waste.[4]
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as personal protective equipment (PPE), spill cleanup materials, and labware, must also be treated as hazardous waste.
-
Segregation: It is crucial to segregate this compound waste from other waste streams at the point of generation. Use designated, properly labeled, leak-proof containers. Hazardous pharmaceutical waste is often collected in black containers.[2]
2. Container Management:
-
Labeling: Containers must be clearly labeled with the words "Hazardous Waste" and the specific contents, including "this compound."
-
Closure: Keep containers securely closed at all times, except when adding waste.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.[6]
3. Disposal of Empty Containers:
-
Containers that held this compound may be considered "RCRA empty" and non-hazardous if they have been emptied using practices commonly employed to remove all materials.[5][7] This includes triple-rinsing with a suitable solvent.
-
It is important to note that the rinsate from triple-rinsing must be collected and managed as hazardous waste.[8]
-
For practicality in a laboratory setting, it is often simpler and safer to manage all empty this compound containers as hazardous waste.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wear appropriate PPE, including impervious gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.[6][9]
-
Contain the spill using absorbent materials such as vermiculite or other suitable absorbents.[6]
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container. Do not dry sweep powder spills.[6]
-
Clean the spill area thoroughly with a suitable detergent and water. Collect the cleaning materials and manage them as hazardous waste.
5. Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste contractor.
-
The required method of treatment for hazardous pharmaceutical waste is incineration at a permitted facility.[1][2]
-
Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
Quantitative Data Summary
| Parameter | Regulatory Threshold/Guideline | Citation |
| P-Listed Waste (Acute Hazardous) | Warfarin concentrations > 0.3% | [4] |
| U-Listed Waste | Warfarin concentrations ≤ 0.3% | [4] |
| Acceptable Exposure Limit (AEL) - DuPont | 0.002 mg/m³ (8 & 12 hr. TWA, Skin) | |
| Threshold Limit Value (TLV) - ACGIH | 0.1 mg/m³ (TWA) |
Experimental Protocols
While this document does not cite specific experimental protocols, any research generating this compound waste must incorporate a waste management plan that aligns with the procedures outlined above. This plan should be an integral part of the experimental design and risk assessment process.
This compound Disposal Decision Pathway
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. leegov.com [leegov.com]
- 5. epa.gov [epa.gov]
- 6. scribd.com [scribd.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. medicalwastepros.com [medicalwastepros.com]
- 9. merck.com [merck.com]
Safeguarding Health: A Comprehensive Guide to Handling (S)-Warfarin
For researchers, scientists, and drug development professionals, ensuring personal safety and proper handling of potent compounds like (S)-Warfarin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.
This compound is a highly potent anticoagulant that is fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[1][3] Therefore, stringent adherence to safety protocols is crucial.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to prevent exposure to this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double gloving is recommended.[4] Nitrile gloves are a good general option for incidental contact, as they provide good chemical resistance and are a suitable alternative for those with latex allergies.[5][6] For extended contact or handling highly contaminated materials, more substantial gloves like Norfoil are recommended.[5] Always check gloves for damage before use and change them frequently, at least every 30 to 60 minutes, or immediately if contaminated.[7] |
| Body Protection | Lab Coat/Gown | A lab coat or a long-sleeved, seamless, disposable gown with tight-fitting cuffs should be worn.[8][9] Gowns should close in the back.[9] For manufacturing operations or situations with a higher risk of exposure, a coverall of low permeability is recommended.[10] |
| Apron | A chemically resistant apron should be worn over the lab coat or gown when there is a risk of splashes.[8] | |
| Respiratory Protection | Respirator | Use of a respirator is necessary when handling the powder form of this compound, especially when engineering controls are not sufficient to maintain exposure below the occupational exposure limits.[8][11] NIOSH-approved particulate respirators (e.g., N95, N99, or N100) are recommended.[12] For higher concentrations, a powered, air-purifying respirator with a high-efficiency particulate filter or a full-facepiece respirator with N100, R100, or P100 filters may be required.[12] |
| Eye and Face Protection | Safety Goggles | Tightly fitting safety goggles are required to protect the eyes from dust and splashes.[10] |
| Face Shield | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[11] | |
| Foot Protection | Shoe Covers | Disposable, skid-resistant, and water-resistant shoe covers should be worn in areas where this compound is handled.[9] |
Occupational Exposure Limits
Monitoring the concentration of airborne this compound is critical. The following table outlines the established occupational exposure limits.
| Organization | Exposure Limit (Time-Weighted Average) |
| OSHA | 0.1 mg/m³ (8-hour)[11] |
| NIOSH | 0.1 mg/m³ (10-hour)[11] |
| ACGIH | 0.1 mg/m³ (8-hour)[11] |
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Mechanism of Action: Vitamin K Epoxide Reductase Signaling Pathway
This compound exerts its anticoagulant effect by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1), a key enzyme in the vitamin K cycle. This inhibition prevents the regeneration of reduced vitamin K, which is essential for the gamma-carboxylation and subsequent activation of several clotting factors.
Experimental Protocols
Protocol for Assessing Dermal Absorption of this compound
This protocol provides a general framework for evaluating the potential for this compound to be absorbed through the skin.
-
Objective: To determine the rate and extent of dermal absorption of this compound in an in vitro model using excised skin.
-
Materials:
-
Franz diffusion cells
-
Excised mammalian skin (e.g., porcine or human cadaver skin)
-
This compound solution of known concentration
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer)
-
Analytical instrumentation for quantifying this compound (e.g., HPLC-UV)
-
-
Methodology:
-
Prepare the excised skin by removing subcutaneous fat and cutting it to the appropriate size to fit the Franz diffusion cells.
-
Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with pre-warmed receptor fluid and ensure no air bubbles are trapped beneath the skin.
-
Apply a known amount of the this compound solution to the surface of the skin in the donor chamber.
-
At predetermined time intervals, collect samples from the receptor fluid.
-
Analyze the collected samples using a validated analytical method to determine the concentration of this compound that has permeated the skin.
-
Calculate the flux and permeability coefficient to quantify the dermal absorption.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Categorization: Unused this compound is classified as a P-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]
-
Collection: All waste materials, including unused product, contaminated PPE, and cleaning materials, must be collected in clearly labeled, sealed, and leak-proof containers.[1][13]
-
Disposal Method: The recommended method for disposing of this compound waste is incineration through a licensed hazardous waste disposal facility.[14] Drug take-back programs are also an effective method for disposal.[14]
-
Spill Cleanup: In the event of a spill, evacuate the area of unprotected personnel.[11] Wear appropriate PPE, including respiratory protection.[10] For powdered material, gently sweep it up to avoid creating dust and place it in a sealed container for disposal.[3][13] The spill area should then be decontaminated. A sodium hypochlorite solution can be used for cleaning non-recoverable remainder.[1]
-
Container Rinsing: Empty containers of this compound may still contain hazardous residues. While triple rinsing with a suitable solvent can decontaminate them, this process generates additional hazardous waste in the form of the rinsate.[14] Therefore, it is often more practical to dispose of the empty containers as hazardous waste.
By implementing these comprehensive safety and handling procedures, research facilities can ensure a secure environment for their personnel and maintain the highest standards of laboratory practice.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. ehs.sfsu.edu [ehs.sfsu.edu]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. pppmag.com [pppmag.com]
- 8. merck.com [merck.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. in.gov [in.gov]
- 11. nj.gov [nj.gov]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Warfarin [cdc.gov]
- 13. ICSC 0821 - WARFARIN [inchem.org]
- 14. How to Properly Dispose of Warfarin | Medical Waste Pros [medicalwastepros.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
